molecular formula C4H8N2O2 B089737 Succinamide CAS No. 110-14-5

Succinamide

Numéro de catalogue: B089737
Numéro CAS: 110-14-5
Poids moléculaire: 116.12 g/mol
Clé InChI: SNCZNSNPXMPCGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Succinamide, also known as this compound, is a useful research compound. Its molecular formula is C4H8N2O2 and its molecular weight is 116.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8157. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Succinates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> Primary amides [FA0801]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

butanediamide
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InChI

InChI=1S/C4H8N2O2/c5-3(7)1-2-4(6)8/h1-2H2,(H2,5,7)(H2,6,8)
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InChI Key

SNCZNSNPXMPCGN-UHFFFAOYSA-N
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Canonical SMILES

C(CC(=O)N)C(=O)N
Source PubChem
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Molecular Formula

C4H8N2O2
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DSSTOX Substance ID

DTXSID4059382
Record name Butanediamide
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Molecular Weight

116.12 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Record name Succinamide
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Vapor Pressure

0.0000104 [mmHg]
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CAS No.

110-14-5
Record name Succinamide
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Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Succinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of succinamide, tailored for researchers, scientists, and professionals in the field of drug development. Through a detailed examination of crystallographic data and experimental protocols, this document offers an in-depth understanding of the three-dimensional arrangement of this compound molecules in the solid state.

Introduction

This compound, the diamide (B1670390) of succinic acid, is a molecule of interest due to its structural relationship to biologically relevant compounds. Understanding its crystal structure, including the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, is fundamental for applications in crystal engineering, materials science, and pharmaceutical development. This guide summarizes the key crystallographic findings for this compound and outlines the experimental procedures used for its structural determination.

Crystal Structure and Molecular Geometry

The crystal structure of this compound was first determined by Pasternak in 1953 and later refined with higher precision by Davies and Pasternak in 1956.[1][2] The molecule adopts a planar conformation in the crystalline state, a feature attributed to the steric effects of the amide groups.[1] This planarity is a key characteristic of its solid-state conformation. The crystal system and space group, along with the refined unit cell parameters, are detailed in Table 1.

Data Presentation

The following tables summarize the quantitative data derived from the refined crystal structure analysis of this compound.

Table 1: Crystallographic Data for this compound [2]

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a9.55 Å
b8.54 Å
c7.51 Å
β114.5°
Z (molecules per unit cell)4

Table 2: Selected Bond Lengths in this compound [2]

BondLength (Å)
C-N1.333
C=O1.238
C-C (central)1.512
C-C (amide)1.501

Table 3: Selected Bond Angles in this compound [2]

AngleValue (°)
C-C-N115.6
C-C=O122.4
N-C=O122.0

Hydrogen Bonding and Crystal Packing

The crystal structure of this compound is characterized by an extensive network of hydrogen bonds, which dictates the packing of the molecules into layers.[1][2] Each nitrogen atom of the amide group participates in two hydrogen bonds with oxygen atoms of neighboring molecules.[1] This arrangement creates a sheet-like structure parallel to the (100) plane.[1] The layers are held together by weaker van der Waals forces.

The following diagram illustrates the hydrogen bonding network within a layer of this compound molecules.

Hydrogen bonding between this compound molecules.

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental stages, from crystal growth to data analysis.

Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown from aqueous solutions.[1][2] A typical procedure involves dissolving this compound powder in distilled water at an elevated temperature to create a saturated or near-saturated solution. The solution is then allowed to cool slowly and undisturbed. Over time, well-formed, monoclinic plate-like crystals will precipitate.[1]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A workflow for single-crystal X-ray diffraction is depicted below.

sc_xrd_workflow crystal Select Suitable Single Crystal mount Mount Crystal on Goniometer crystal->mount center Center Crystal in X-ray Beam mount->center screen Initial Diffraction Screening center->screen strategy Determine Data Collection Strategy screen->strategy collect Collect Diffraction Data strategy->collect process Process Raw Data (Integration, Scaling, Absorption Correction) collect->process solve Solve Structure (e.g., Direct Methods, Patterson) process->solve refine Refine Structural Model solve->refine validate Validate Final Structure refine->validate

Workflow for single-crystal X-ray diffraction.

The data collection process involves mounting a selected crystal on a goniometer head and placing it in a diffractometer. The crystal is cooled, typically to 100-120 K, to minimize thermal vibrations. A monochromatic X-ray beam, often from a copper or molybdenum source, is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data, which consists of the intensities and positions of the diffracted X-ray beams, is then processed. The unit cell parameters and space group are determined from the diffraction pattern. The initial crystal structure is solved using methods such as Direct Methods or the Patterson function. This initial model is then refined using least-squares methods, where the atomic coordinates and displacement parameters are adjusted to achieve the best agreement between the observed and calculated diffraction intensities.[2]

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, presenting key quantitative data in a structured format and outlining the experimental methodologies for its determination. The planar molecular conformation and the extensive hydrogen-bonding network are the defining features of the this compound crystal structure. This information serves as a valuable resource for researchers and scientists working in fields where a thorough understanding of the solid-state properties of small organic molecules is crucial.

References

Succinamide chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Reactivity of Succinamide

Introduction

Succinimide (B58015), with the chemical formula C₄H₅NO₂, is a cyclic imide derived from succinic acid.[1][2] Structurally, it is a pyrrolidine (B122466) ring with two carbonyl groups at the 2 and 5 positions (pyrrolidine-2,5-dione).[3] This white, crystalline solid serves as a crucial building block in organic synthesis and is a key structural motif in various biologically active compounds, including anticonvulsant drugs like ethosuximide (B1671622) and methsuximide.[1][2] Its unique chemical structure, featuring an acidic N-H proton and two electrophilic carbonyl carbons, imparts a versatile reactivity profile. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, purification, and application in various chemical transformations.

PropertyValueSource(s)
IUPAC Name Pyrrolidine-2,5-dione[1][3]
Molecular Formula C₄H₅NO₂[1][3]
Molecular Weight 99.09 g/mol [2][3]
Appearance White crystalline powder/solid[1][2]
Melting Point 125 to 127 °C (257 to 261 °F)[1]
Boiling Point 287 to 289 °C (549 to 552 °F)[1]
Density 1.41 g/cm³[1]
Solubility in water 0.33 g/mL (Soluble in hot water)[1][2]
Acidity (pKa) 9.5[1]
CAS Number 123-56-8[1]

Reactivity and Key Chemical Transformations

The reactivity of succinimide is dominated by the properties of its cyclic imide functional group. The nitrogen proton is significantly acidic (pKa ≈ 9.5) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base.[1][4] The carbonyl carbons are electrophilic and susceptible to nucleophilic attack.

Hydrolysis

Succinimide can undergo hydrolysis under both acidic and basic conditions, leading to the opening of the imide ring.[5][6] This reaction is of particular importance in the context of bioconjugation chemistry, where maleimide-based linkers form succinimide thioethers that can hydrolyze.[7][8]

  • Base-Catalyzed Hydrolysis : In the presence of a base, such as hydroxide (B78521) ion (OH⁻), the electrophilic carbonyl carbon is attacked, leading to a tetrahedral intermediate. Subsequent ring-opening yields the corresponding succinamate (B1233452) salt.[9] Further hydrolysis under harsher conditions can convert the amide group to a carboxylate, yielding succinate (B1194679). The hydrolysis is a two-step process with succinamic acid as the intermediate.[9]

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This also results in ring-opening to form succinamic acid.

// Nodes Succinimide [label="Succinimide\n(Pyrrolidine-2,5-dione)", fillcolor="#F1F3F4", fontcolor="#202124"]; BaseIntermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AcidIntermediate [label="Protonated Succinimide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SuccinamicAcid [label="Succinamic Acid / Succinamate", fillcolor="#34A853", fontcolor="#FFFFFF"]; SuccinicAcid [label="Succinic Acid / Succinate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges for Base-Catalyzed Pathway Succinimide -> BaseIntermediate [label="+ OH⁻\n(Nucleophilic Attack)", color="#4285F4"]; BaseIntermediate -> SuccinamicAcid [label="Ring Opening", color="#4285F4"];

// Edges for Acid-Catalyzed Pathway Succinimide -> AcidIntermediate [label="+ H⁺\n(Protonation)", color="#EA4335"]; AcidIntermediate -> SuccinamicAcid [label="+ H₂O\n(Nucleophilic Attack,\nRing Opening)", color="#EA4335"];

// Further Hydrolysis SuccinamicAcid -> SuccinicAcid [label="+ H₂O / H⁺ or OH⁻\n(Amide Hydrolysis)", color="#5F6368", style=dashed];

// Layout {rank=same; BaseIntermediate; AcidIntermediate;} }

Caption: Reaction pathways for the hydrolysis of succinimide.

Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[10] When succinimide is treated with bromine and a strong base like sodium hydroxide, it undergoes a Hofmann rearrangement to produce β-alanine, an important amino acid.[4][11]

The mechanism proceeds through several key steps:

  • N-Bromination : The acidic N-H proton is abstracted by the base, and the resulting anion reacts with bromine to form an N-bromoimide.

  • Anion Formation : The second N-H proton (now on the N-bromoimide) is abstracted by a base.

  • Rearrangement : The crucial step involves the rearrangement where the alkyl group attached to a carbonyl carbon migrates to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate.[10][12]

  • Hydrolysis and Decarboxylation : The isocyanate is then hydrolyzed by water to form a carbamic acid, which is unstable and spontaneously decarboxylates (loses CO₂) to yield the primary amine, β-alanine.[4][13]

// Nodes Succinimide [label="Succinimide", fillcolor="#F1F3F4", fontcolor="#202124"]; NBromo [label="N-Bromosuccinimide", fillcolor="#FBBC05", fontcolor="#202124"]; Anion [label="Bromoamide Anion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Isocyanate [label="Acyl Isocyanate\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CarbamicAcid [label="Carbamic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; BetaAlanine [label="β-Alanine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Succinimide -> NBromo [label="+ Br₂ / OH⁻", color="#5F6368"]; NBromo -> Anion [label="+ OH⁻", color="#5F6368"]; Anion -> Isocyanate [label="Rearrangement\n(-Br⁻)", color="#EA4335"]; Isocyanate -> CarbamicAcid [label="+ H₂O\n(Hydrolysis)", color="#4285F4"]; CarbamicAcid -> BetaAlanine [label="Decarboxylation\n(-CO₂)", color="#34A853"]; }

Caption: Key intermediates in the Hofmann rearrangement of succinimide.

N-Halogenation

Succinimide is the precursor to important halogenating agents, N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS). These reagents are crystalline solids that are easier and safer to handle than gaseous or liquid halogens like Br₂ and Cl₂.[14] They are synthesized by treating succinimide with the corresponding halogen in the presence of a base. NBS is widely used for allylic and benzylic brominations under radical conditions (Wohl-Ziegler reaction) and as a source of electrophilic bromine for reactions like bromohydrin formation.[14][15]

Reactions with Aldehydes and Ketones

While primary amines react with aldehydes and ketones to form imines (Schiff bases), the reactivity of the N-H group in succinimide is different.[16] However, N-substituted succinimide derivatives are valuable synthons. For instance, N-substituted itaconimides can react with aromatic aldehydes in the presence of an N-heterocyclic carbene (NHC) catalyst via a Stetter reaction to produce valuable succinimide derivatives containing 1,4-dicarbonyl scaffolds.[17][18]

Experimental Protocols

Protocol 1: Synthesis of Succinimide

This protocol is adapted from Organic Syntheses, a reliable source for checked experimental procedures.[19] The method involves the thermal decomposition of ammonium (B1175870) succinate, which is formed in situ.

Materials:

  • Succinic acid (236 g, 2 moles)

  • 28% Aqueous ammonia (B1221849) (270 cc, 4 moles)

  • 1-L distilling flask with a long, wide side arm (≥10 mm internal diameter)

  • 500-cc receiving flask (water-cooled)

  • 95% Ethyl alcohol

Procedure:

  • Place 236 g of succinic acid into the 1-L distilling flask.

  • Slowly add 270 cc of 28% aqueous ammonia with cooling and shaking. Most of the acid will dissolve.

  • Set up the apparatus for downward distillation with the receiving flask attached to the side arm.

  • Heat the flask gently. The vapor temperature will rise to 100°C, and approximately 200 cc of water will distill off.

  • Increase the heating. The ammonium succinate will begin to decompose, evolving ammonia.

  • Collect an intermediate fraction as the vapor temperature rises from 102°C to 275°C.

  • Change the receiver and collect the crude succinimide product that distills over between 275°C and 289°C. The product will solidify in the receiver.

  • Combine all crude product fractions and recrystallize from 95% ethyl alcohol (using approximately 1 cc of solvent per gram of product).

  • Chill the mixture to 0°C for several hours to maximize crystallization.

  • Filter the crystals, wash with a small amount of cold alcohol, and dry. The expected yield is 163–164 g (82–83%).

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="1. Mix Succinic Acid\nand Aqueous Ammonia", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Distill_H2O [label="2. Heat Gently\nto Distill Water", fillcolor="#FBBC05", fontcolor="#202124"]; Decompose [label="3. Increase Heat\nto Decompose Salt", fillcolor="#FBBC05", fontcolor="#202124"]; Collect [label="4. Collect Product\n(275-289°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Recrystallize [label="5. Recrystallize from\n95% Ethanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End\n(Pure Succinimide)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Mix [color="#5F6368"]; Mix -> Distill_H2O [color="#5F6368"]; Distill_H2O -> Decompose [color="#5F6368"]; Decompose -> Collect [color="#5F6368"]; Collect -> Recrystallize [color="#5F6368"]; Recrystallize -> End [color="#5F6368"]; }

Caption: Experimental workflow for the laboratory synthesis of succinimide.

Protocol 2: Synthesis of N-Substituted Succinimides

This general one-pot procedure is for synthesizing N-aryl or N-acyl succinimides from succinic anhydride (B1165640) and a primary amine or hydrazide, respectively.[20]

Materials:

  • Succinic anhydride (10 mmol)

  • Aromatic amine or hydrazide (10 mmol)

  • Tetrachloromethane (TCM) (50 mL)

  • Polyphosphate ester (PPE) (1-5 g)

  • Saturated NaHCO₃ solution

  • Anhydrous Na₂SO₄

  • Methanol (B129727)

Procedure:

  • Add the amine or hydrazide (10 mmol) to a refluxing solution of succinic anhydride (10 mmol) in 50 mL of TCM.

  • Reflux the resulting mixture for 6 hours to form the intermediate amido acid.

  • Add polyphosphate ester (PPE) to the mixture and continue to reflux for another 6 hours to facilitate the cyclodehydration.

  • After cooling, treat the reaction mixture with 35 mL of hot saturated NaHCO₃ solution.

  • Separate the organic layer and dry it with anhydrous Na₂SO₄.

  • Remove the TCM solvent on a rotary evaporator.

  • Wash the resulting precipitate with 30 mL of hot methanol to afford the purified N-substituted succinimide.

Conclusion

Succinimide is a versatile and reactive molecule with significant applications in organic synthesis and medicinal chemistry. Its properties are defined by the cyclic imide structure, which allows for a range of transformations including ring-opening hydrolysis, N-halogenation for the preparation of key synthetic reagents, and the Hofmann rearrangement to produce valuable amino acids. A thorough understanding of its chemical properties and reactivity is fundamental for professionals engaged in chemical research and the development of new therapeutics.

References

A Deep Dive into the Molecular Landscape of Succinamide: A Theoretical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies used to investigate the molecular structure of succinamide. By leveraging computational chemistry, a detailed picture of the conformational possibilities and vibrational signatures of this fundamental diamide (B1670390) can be achieved. This document outlines the key computational protocols, presents representative data, and illustrates the logical workflow inherent in such theoretical studies.

Introduction to the Theoretical Investigation of this compound

Succinimide (B58015), the diamide of succinic acid, is a molecule of interest due to its structural relationship to the succinimide ring system found in various biologically active compounds and as a product of asparagine degradation in proteins. Understanding its intrinsic conformational preferences, vibrational properties, and the energetic landscape is crucial for its application in medicinal chemistry and materials science. Theoretical investigations, particularly using ab initio and Density Functional Theory (DFT) methods, provide a powerful lens through which to explore the molecular structure at a level of detail often inaccessible by experimental means alone.

A thorough theoretical analysis typically involves a systematic exploration of the potential energy surface (PES) to identify stable conformers and the transition states that connect them. This is followed by the calculation of various molecular properties for these stable geometries, such as vibrational frequencies, which can be directly compared with experimental spectroscopic data.

Core Computational Methodologies

The accuracy of theoretical predictions is fundamentally dependent on the chosen computational method and basis set. A variety of approaches have been successfully applied to molecules with similar functional groups.

Experimental Protocols: A Computational Approach

  • Initial Conformer Generation: The exploration of the conformational space of a flexible molecule like this compound often begins with a search using less computationally expensive methods, such as molecular mechanics force fields. This initial step generates a wide range of possible three-dimensional structures.

  • Geometry Optimization: Each of the generated conformers is then subjected to geometry optimization using more accurate quantum mechanical methods. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible ground state energy on the potential energy surface. Common methodologies include:

    • Hartree-Fock (HF) Theory: A foundational ab initio method that provides a good starting point for structural prediction.

    • Møller-Plesset Perturbation Theory (MP2, MP3, MP4): These methods build upon the HF results by including electron correlation, leading to more accurate energy and geometry predictions.

    • Density Functional Theory (DFT): A widely used set of methods that balances computational cost with accuracy. The choice of the functional is critical. Functionals like B3LYP, ωB97X-D, and the more recent r2SCAN-3c have proven effective for organic molecules.

  • Basis Set Selection: The basis set is the set of mathematical functions used to describe the atomic orbitals. Larger basis sets provide more accurate results at a higher computational cost. Common choices for molecules like this compound include Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p), 6-311++G(d,p)) which offer a good compromise between accuracy and efficiency.

  • Vibrational Frequency Analysis: Once the optimized geometries of the stable conformers are obtained, harmonic vibrational frequencies are calculated. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they provide a theoretical vibrational spectrum (IR and Raman) that can be compared with experimental data.

  • Solvation Effects: To simulate the behavior of this compound in a solution, implicit solvation models like the Conductor-like Polarizable Continuum Model (C-PCM) or the SMD model can be employed during geometry optimization and energy calculations.

Data Presentation: Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the central C-C bond and the C-N bonds. Theoretical studies on this compound analogs, such as N,N'-dimethylthis compound, have shown a preference for a gauche conformation of the central methylene (B1212753) units, in contrast to the expected all-trans conformation in simple polymethylene chains. This is a critical insight for understanding the molecule's shape.

Below are representative data for the key dihedral angles and relative energies of different conformers, illustrating the type of quantitative information obtained from a theoretical study.

ConformerDihedral Angle 1 (τ₁)Dihedral Angle 2 (τ₂)Relative Energy (kcal/mol)
I (gauche) -101.5°-169.7°0.00
II (trans) 180.0°180.0°> 1.00
III (gauche) 60.0°180.0°Variable

Note: The data presented is illustrative and based on studies of this compound analogs. The exact values for unsubstituted this compound will vary depending on the level of theory and basis set used.

Mandatory Visualizations

To clarify the logical flow of a theoretical investigation and the relationships between key concepts, the following diagrams are provided.

Theoretical_Investigation_Workflow cluster_input 1. Input & Initial Search cluster_qm 2. Quantum Mechanical Refinement cluster_analysis 3. Analysis & Results Start Define Molecule (Succinimide) Conf_Search Conformational Search (e.g., Molecular Mechanics) Start->Conf_Search Geom_Opt Geometry Optimization (DFT/ab initio) Conf_Search->Geom_Opt Potential Conformers Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Confirm_Minima Confirm True Minima (No Imaginary Frequencies) Freq_Calc->Confirm_Minima Confirm_Minima->Geom_Opt If Imaginary Freq. (Transition State) Analyze_Props Analyze Properties (Energies, Geometries, Spectra) Confirm_Minima->Analyze_Props Stable Conformers Final_Data Final Data Tables & Conclusions Analyze_Props->Final_Data

Caption: Workflow for theoretical conformational analysis.

Potential_Energy_Surface Simplified Potential Energy Surface (PES) Relationship Conformer_A Conformer A (Energy Minimum) TS Transition State (Saddle Point) Conformer_A->TS Activation Energy Conformer_B Conformer B (Energy Minimum) TS->Conformer_B Reaction Path

Caption: Relationship between conformers and transition states.

This guide serves as a foundational resource for professionals engaged in molecular design and analysis. The methodologies and illustrative data provide a clear framework for conducting and interpreting theoretical investigations into the molecular structure of this compound and related compounds.

An In-depth Technical Guide to the Synthesis of Succinamide from Succinic Acid and Ammonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of succinamide from succinic acid and ammonia (B1221849). The document details the core chemical transformations, experimental protocols, and quantitative data to support research, development, and scale-up activities.

Introduction

Succinimide (B58015) and its derivatives are pivotal structural motifs in a wide array of biologically active compounds and are extensively utilized as intermediates in pharmaceutical synthesis. The conversion of succinic acid, a readily available dicarboxylic acid, to this compound via reaction with ammonia represents a fundamental and industrially relevant transformation. This process typically involves a two-step mechanism: the initial acid-base reaction to form ammonium (B1175870) succinate (B1194679), followed by a dehydration and cyclization cascade at elevated temperatures to yield the target succinimide.

Reaction Pathway and Mechanism

The synthesis of this compound from succinic acid and ammonia proceeds through the formation of intermediate ammonium salts, which upon heating, lose water to form this compound and ultimately cyclize to succinimide.

The generally accepted reaction mechanism involves the following steps:

  • Ammonium Succinate Formation: Succinic acid reacts with ammonia in an acid-base neutralization to form mono- and diammonium succinate.

  • Amide Formation: Upon heating, the ammonium succinate salts dehydrate to form this compound, the diamide (B1670390) of succinic acid.

  • Cyclization: Further heating of this compound leads to the elimination of ammonia and intramolecular cyclization to form succinimide.

Reaction_Pathway succinic_acid Succinic Acid ammonium_succinate Ammonium Succinate Intermediate succinic_acid->ammonium_succinate + 2 NH3 ammonia Ammonia (NH3) ammonia->ammonium_succinate This compound This compound ammonium_succinate->this compound Heat (-2 H2O) succinimide Succinimide This compound->succinimide Heat (- NH3) water Water (H2O) This compound->water ammonia_out Ammonia (NH3) succinimide->ammonia_out

Caption: Reaction pathway for the synthesis of succinimide from succinic acid and ammonia.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound.

Classical Thermal Dehydration Method

This widely cited method involves the direct heating of ammonium succinate, formed in situ from succinic acid and aqueous ammonia.

Experimental Workflow:

Experimental_Workflow start Start step1 1. React Succinic Acid with Aqueous Ammonia start->step1 step2 2. Heat to Distill Water step1->step2 step3 3. Increase Temperature for Dehydration and Cyclization step2->step3 step4 4. Collect Crude Succinimide by Distillation step3->step4 step5 5. Purify by Recrystallization step4->step5 end End step5->end

Caption: A typical experimental workflow for succinimide synthesis.

Detailed Protocol (Based on Organic Syntheses Procedure):

  • Reaction Setup: In a 1-liter distilling flask, place 236 g (2.0 moles) of succinic acid.

  • Ammonia Addition: Slowly add 270 mL of 28% aqueous ammonia (approximately 4.0 moles) with cooling and shaking.[1] Most of the acid will dissolve.

  • Distillation of Water: Heat the mixture gently. The initial distillate will be primarily water, with some ammonia. Continue heating until the vapor temperature rises above 100°C.

  • Decomposition and Cyclization: Increase the heating. Ammonium succinate will begin to decompose, evolving ammonia.

  • Product Collection: Collect the fraction that distills between 275-289°C. This fraction is crude succinimide, which will solidify upon cooling.

  • Purification: Recrystallize the crude product from 95% ethanol. The yield of purified succinimide is typically in the range of 82-83%.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various reported synthesis methods.

Table 1: Reactant Quantities and Ratios

MethodSuccinic Acid (moles)Ammonia SourceMolar Ratio (Ammonia:Succinic Acid)Reference
Thermal Dehydration2.028% aq. NH₃2:1[1]
Catalytic (from Anhydride)0.5 (anhydride)NH₃ gas1.1:1[3]

Table 2: Reaction Conditions and Yields

MethodTemperature (°C)Reaction TimeCatalystCrude Yield (%)Purified Yield (%)Reference
Thermal DehydrationDistillation up to 289Not specifiedNoneNot specified82-83[1]
Catalytic (from Anhydride)1705 hoursAmmonium xylene sulfonate89.9Not specified[3]
Urea-based Synthesis1956 hoursPhosphorous acid>80Not specified[4]

Alternative Synthetic Routes

While the direct reaction of succinic acid and ammonia is common, alternative methods have been developed to improve efficiency and lower reaction temperatures.

Synthesis from Succinic Anhydride (B1165640)

A notable alternative involves the use of succinic anhydride as the starting material. This method can proceed at lower temperatures in the presence of a catalyst.

Reaction Scheme:

Succinic Anhydride + NH₃ --(Catalyst, Heat)--> Succinimide + H₂O

A patented method describes the reaction of succinic anhydride with ammonia gas in the presence of an ammonium aromatic sulfonate catalyst at 140-200°C.[3] This approach can offer advantages in terms of reaction temperature and potentially, selectivity.

Urea (B33335) as an Ammonia Source

Urea can also serve as an in-situ source of ammonia for the synthesis of succinimide from succinic acid. This method has been investigated for the recovery of succinic acid from fermentation broths.[4] The reaction is typically carried out at elevated temperatures (e.g., 195°C) in the presence of a catalyst like phosphorous acid, achieving yields greater than 80%.[4]

Conclusion

The synthesis of this compound from succinic acid and ammonia is a well-established and robust chemical transformation. The classical thermal dehydration method provides good yields, though it requires high temperatures. Alternative approaches, such as those starting from succinic anhydride or utilizing urea as an ammonia source, offer potential advantages including milder reaction conditions and opportunities for process integration, for instance, in biorefineries. The choice of synthetic route will ultimately depend on factors such as the desired scale of production, available starting materials, and energy considerations. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working on the synthesis and application of succinimide and its derivatives.

References

Mechanism of thermal decomposition of ammonium succinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Thermal Decomposition of Ammonium (B1175870) Succinate (B1194679)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium succinate, a diammonium salt of the dicarboxylic acid succinic acid, undergoes a characteristic thermal decomposition to produce succinimide (B58015), a cyclic imide of significant interest in organic synthesis and pharmaceutical chemistry. This technical guide delineates the mechanism of this thermal conversion, providing a proposed reaction pathway, detailed experimental protocols for its analysis, and relevant quantitative data derived from analogous compounds. The guide is intended to serve as a comprehensive resource for professionals investigating the thermal properties of ammonium salts and developing synthetic routes involving these precursors.

Introduction

Ammonium succinate (C₄H₁₂N₂O₄) is a colorless, crystalline solid that is readily soluble in water.[1] Its thermal decomposition is a classical and efficient method for the synthesis of succinimide ((CH₂)₂(CO)₂NH), a precursor for N-halogenated reagents and a structural motif in various pharmacologically active compounds.[2] Understanding the mechanism, intermediates, and energetics of this decomposition is crucial for optimizing reaction conditions, ensuring yield and purity, and for the safe handling of the material at elevated temperatures. The decomposition proceeds via a multi-step pathway involving the sequential loss of ammonia (B1221849) and water, culminating in the formation of the stable five-membered succinimide ring.

Proposed Mechanism of Thermal Decomposition

The thermal decomposition of ammonium succinate to succinimide is a dehydration and deammoniation process that can be conceptualized as occurring in sequential steps. The overall reaction is:

(NH₄)₂C₄H₄O₄ (Ammonium Succinate) → C₄H₅NO₂ (Succinimide) + NH₃ + 2H₂O

The proposed pathway involves the formation of intermediate species, as illustrated in the signaling pathway diagram below. Initially, upon heating, one ammonium group decomposes to release ammonia and form a carboxylate and an ammonium cation. This intermediate, monoammonium succinate, can then lose a molecule of water to form succinamic acid. Subsequent intramolecular cyclization of succinamic acid through the elimination of a second molecule of water yields the final product, succinimide. An alternative pathway could involve the formation of a diamide (B1670390) intermediate, which then cyclizes.

G Proposed Thermal Decomposition Pathway of Ammonium Succinate AmmoniumSuccinate Ammonium Succinate (NH₄)₂C₄H₄O₄ Intermediate1 Monoammonium Succinate + NH₃ AmmoniumSuccinate->Intermediate1 Heat (Δ) SuccinamicAcid Succinamic Acid + H₂O Intermediate1->SuccinamicAcid Heat (Δ) Succinimide Succinimide C₄H₅NO₂ SuccinamicAcid->Succinimide Heat (Δ) - H₂O Byproducts Gaseous Byproducts (NH₃, H₂O)

Caption: Proposed reaction pathway for the thermal decomposition of ammonium succinate.

Quantitative Data

CompoundDecomposition StepTemperature Range (°C)Mass Loss (%)AtmosphereFinal Residue
Succinic Acid Evaporation>200~100N₂ / CO₂-
Sodium Succinate Decomposition450-600-N₂ / CO₂Sodium Carbonate
Manganese(II) Succinate Dehydration100-18017.70N₂-
Decomposition 1320-41013.08N₂Mn / MnO mixture
Decomposition 2410-51019.45N₂
Decomposition 3510-115017.50N₂
Zinc(II) Succinate Decomposition 1430-53540.10N₂Zn / ZnO mixture
Decomposition 2535->108051.95N₂

Table compiled from data presented in reference[5]. Note: This data is for related compounds and is intended to provide context for the thermal behavior of succinates.

Experimental Protocols

To fully characterize the thermal decomposition of ammonium succinate, a combination of thermoanalytical and spectroscopic techniques is required. The following protocols describe the methodologies for these key experiments.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the temperature-dependent mass loss of ammonium succinate and identify the evolved gaseous species during decomposition.

Methodology:

  • Sample Preparation: A small quantity (5-10 mg) of finely ground ammonium succinate is accurately weighed and placed into an alumina (B75360) or platinum TGA crucible.

  • Instrumentation: A simultaneous thermogravimetric analyzer coupled to a quadrupole mass spectrometer (TGA-MS) is used.

  • TGA Parameters:

    • Temperature Program: The sample is heated from ambient temperature (e.g., 30°C) to a final temperature of 400°C at a constant heating rate of 10°C/min.

    • Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative side reactions.

  • MS Parameters:

    • Interface: The TGA outlet is connected to the MS inlet via a heated transfer line (typically maintained at 200-250°C) to prevent condensation of evolved gases.

    • Ionization: Electron ionization (EI) at 70 eV is used.

    • Mass Range: The mass spectrometer scans a mass-to-charge (m/z) range of 10-100 amu to detect expected decomposition products like water (m/z 18) and ammonia (m/z 17).

  • Data Analysis: The TGA data (mass loss vs. temperature) is plotted. The derivative of the TGA curve (DTG curve) is used to identify the temperatures of maximum decomposition rates. The MS data is analyzed to correlate the evolution of specific gases with the mass loss events observed in the TGA.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of ammonium succinate, identifying endothermic and exothermic events.

Methodology:

  • Sample Preparation: A small amount (2-5 mg) of ammonium succinate is weighed into an aluminum DSC pan. The pan is hermetically sealed.

  • Instrumentation: A heat-flux DSC instrument is used. An empty, sealed aluminum pan is used as a reference.

  • DSC Parameters:

    • Temperature Program: The sample and reference are heated from ambient temperature to 400°C at a heating rate of 10°C/min.

    • Atmosphere: A purge of inert gas (nitrogen, 50 mL/min) is maintained over the sample.

  • Data Analysis: The heat flow (mW) is plotted against temperature (°C). Endothermic peaks (e.g., melting, decomposition) and exothermic peaks (e.g., crystallization, some decomposition processes) are identified, and the enthalpy change (ΔH) for each transition is calculated by integrating the peak area.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the starting material (ammonium succinate), the final solid residue (succinimide), and the evolved gases.

Methodology:

  • Solid-State Analysis (ATR-FTIR):

    • A small amount of the initial ammonium succinate and the solid residue after heating are placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

    • Spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Evolved Gas Analysis (TGA-FTIR):

    • The outlet of the TGA instrument is connected to a gas cell within an FTIR spectrometer via a heated transfer line.

    • As the sample is heated in the TGA, FTIR spectra of the evolved gas are continuously recorded.

    • This allows for the identification of gaseous products (e.g., ammonia, water vapor, CO₂) as a function of temperature.

G Experimental Workflow for Analyzing Thermal Decomposition cluster_0 Sample Preparation cluster_1 Thermoanalytical & Spectroscopic Analysis cluster_2 Data Acquisition cluster_3 Data Interpretation AmmoniumSuccinate Ammonium Succinate Sample TGA_MS TGA-MS Analysis AmmoniumSuccinate->TGA_MS DSC DSC Analysis AmmoniumSuccinate->DSC TGA_FTIR TGA-FTIR Analysis AmmoniumSuccinate->TGA_FTIR MassLoss Mass Loss vs. Temp TGA_MS->MassLoss EvolvedGasMS Evolved Gas Profile (MS) TGA_MS->EvolvedGasMS HeatFlow Heat Flow vs. Temp DSC->HeatFlow EvolvedGasFTIR Evolved Gas Profile (FTIR) TGA_FTIR->EvolvedGasFTIR Mechanism Elucidation of Decomposition Mechanism MassLoss->Mechanism Kinetics Kinetic Analysis MassLoss->Kinetics EvolvedGasMS->Mechanism HeatFlow->Mechanism HeatFlow->Kinetics EvolvedGasFTIR->Mechanism

Caption: A typical experimental workflow for the comprehensive analysis of thermal decomposition.

Conclusion

The thermal decomposition of ammonium succinate is a well-established synthetic route to succinimide, proceeding through the loss of ammonia and water at elevated temperatures. While specific quantitative thermoanalytical data for this compound is sparse in the literature, a robust understanding of the decomposition can be achieved through the application of standard analytical techniques including TGA-MS, DSC, and FTIR. The proposed mechanism, involving intermediate amide formation followed by cyclization, provides a logical framework for interpreting experimental results. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and professionals working with ammonium succinate and related materials, enabling further investigation into its thermal properties and optimization of its synthetic applications.

References

Navigating the Solubility Landscape of Succinamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of succinamide in organic solvents, a critical parameter for its application in research and pharmaceutical development. A comprehensive review of publicly available data reveals a significant scarcity of quantitative solubility studies for this compound. Much of the available literature focuses on the structurally related compound, succinimide (B58015), leading to frequent confusion. This guide clarifies the distinction, provides a qualitative overview of expected solubility based on chemical principles, and presents a detailed, generalized experimental protocol for determining the solubility of this compound in various organic solvents. This information is intended to empower researchers to generate the specific, high-quality solubility data required for their work.

Introduction: this compound vs. Succinimide

It is crucial to distinguish between this compound and succinimide, as these two compounds are often conflated in chemical literature and databases.

  • This compound (Butanediamide, CAS 110-14-5) is the diamide (B1670390) of succinic acid, featuring two primary amide groups. Its structure allows for extensive hydrogen bonding, both as a donor and acceptor.

  • Succinimide (Pyrrolidine-2,5-dione, CAS 123-56-8) is a cyclic imide of succinic acid. While it can act as a hydrogen bond acceptor, its hydrogen-bonding capability differs from that of this compound.

The significant structural differences, particularly in the number of amide functional groups, lead to vastly different physical properties, including solubility. The extensive quantitative solubility data available is predominantly for succinimide[1][2][3][4]. Currently, there is a notable lack of published quantitative solubility data for this compound in a wide range of organic solvents.

Qualitative Solubility Profile of this compound

In the absence of specific experimental data, a qualitative assessment of this compound's solubility can be inferred from its molecular structure. The presence of two amide groups makes this compound a highly polar molecule with a strong capacity for hydrogen bonding.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Sparingly SolubleCapable of hydrogen bonding with the amide groups of this compound. Solubility is expected to decrease with increasing alkyl chain length of the alcohol.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Likely SolubleHigh polarity and ability to accept hydrogen bonds suggest good solvation of this compound.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Insoluble to Very Sparingly SolubleLower polarity and limited hydrogen bonding capability are unlikely to overcome the strong intermolecular forces in solid this compound.
Ketones AcetoneSparingly SolubleModerate polarity may allow for some dissolution, but likely limited.
Esters Ethyl Acetate (B1210297)Insoluble to Very Sparingly SolubleLower polarity and inability to donate hydrogen bonds make it a poor solvent for this compound.
Halogenated Hydrocarbons Dichloromethane, ChloroformInsolubleLow polarity and inability to effectively solvate the highly polar amide groups.
Non-polar Hexane, TolueneInsoluble"Like dissolves like" principle suggests that non-polar solvents will not dissolve the highly polar this compound.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, researchers will need to perform their own solubility measurements. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid[5][6][7].

Principle

A saturated solution of this compound is prepared in the solvent of interest at a constant temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining this compound is determined.

Materials and Equipment
  • Succinimide (high purity)

  • Organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic water bath or incubator

  • Vials or flasks with secure caps

  • Volumetric pipettes and flasks

  • Syringe filters (chemically compatible with the solvent)

  • Oven or vacuum oven

Experimental Workflow

The general workflow for determining the solubility of this compound using the gravimetric method is illustrated below.

G A Preparation of this compound-Solvent Mixture B Equilibration at Constant Temperature A->B Place in thermostatic bath C Separation of Saturated Solution B->C Allow to settle, then filter D Weighing of the Saturated Solution C->D Transfer a known volume/mass E Solvent Evaporation D->E Heat in oven F Weighing of Dry this compound E->F Cool in desiccator G Calculation of Solubility F->G Use initial and final masses

Caption: Workflow for Gravimetric Solubility Determination.

Detailed Procedure
  • Preparation of the Mixture : Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

  • Equilibration : Securely cap the vial and place it in a thermostatic water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation : Once equilibrium is achieved, allow the vial to stand undisturbed in the water bath for several hours to let the excess solid settle. Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter that is pre-heated to the experimental temperature to prevent premature crystallization.

  • Weighing the Solution : Dispense a known volume of the filtered, saturated solution into a pre-weighed, dry container. Record the total mass of the container and the solution.

  • Solvent Evaporation : Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is preferred for high-boiling point solvents.

  • Weighing the Solute : Once all the solvent has evaporated, cool the container in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation : The solubility can be expressed in various units, such as g/100 mL or mol/L, by using the recorded masses and the density of the solvent at the experimental temperature.

Alternative Method: Spectroscopic Determination

For labs equipped with a UV-Vis spectrophotometer, a spectroscopic method can be a high-throughput alternative for determining solubility, provided that this compound has a chromophore and the solvent is transparent in the analytical wavelength range[8][9][10].

Workflow for Spectroscopic Solubility Determination

G cluster_0 Calibration cluster_1 Measurement A Prepare Calibration Curve E Calculate Concentration A->E Use Beer-Lambert Law B Prepare Saturated Solution C Filter and Dilute Aliquot B->C D Measure Absorbance C->D D->E

Caption: Spectroscopic Solubility Determination Workflow.

This method involves creating a calibration curve of absorbance versus known concentrations of this compound in the solvent. A saturated solution is then prepared, filtered, diluted, and its absorbance is measured. The concentration is then determined from the calibration curve.

Conclusion

While quantitative solubility data for this compound in organic solvents is conspicuously absent from the scientific literature, this guide provides researchers with the necessary framework to address this knowledge gap. By understanding the qualitative solubility profile based on this compound's chemical structure and by employing the detailed experimental protocols provided, drug development professionals and scientists can generate the precise data needed for formulation, purification, and other critical applications. The common confusion with succinimide underscores the importance of careful compound identification in all experimental work.

References

Spectroscopic Characterization of Succinamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinamide (butanediamide), the diamide (B1670390) derivative of succinic acid, is a fundamental chemical structure with relevance in various fields, including organic synthesis and as a building block in medicinal chemistry. A thorough understanding of its spectroscopic properties is essential for its identification, quantification, and characterization in complex matrices. This guide provides a comprehensive overview of the spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a logical workflow for its characterization are also presented to aid researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its constituent atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by its simplicity, reflecting the molecule's symmetry.

Table 1: ¹H NMR Chemical Shift Data for this compound

ProtonsChemical Shift (δ) in D₂O (ppm)Multiplicity
-CH₂-CH₂-~2.77Singlet

Note: The chemical shift of the amide protons (-NH₂) is often not observed in D₂O due to proton exchange with the solvent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides insight into the carbon framework of this compound.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (δ) in D₂O (ppm)
-C H₂-C H₂-~35.0 - 35.3
-C (=O)NH₂~182.8 - 183.4

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its amide functional groups.

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch~3400-3200Amide N-H stretching vibrations
C=O Stretch~1680-1630Amide I band (C=O stretching)
N-H Bend~1650-1580Amide II band (N-H bending)
C-N Stretch~1400-1200Amide III band (C-N stretching)

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

Ionm/z (Observed)Description
[M+H]⁺117.0659Protonated molecule
[M]⁺˙116.0586Molecular ion

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

4.1.1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

4.1.2. Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum and improve signal-to-noise.

IR Spectroscopy

4.2.1. Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

4.2.2. Data Acquisition:

  • Place the KBr pellet in the sample holder of the IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

4.3.1. Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a water/acetonitrile mixture.

  • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) may be added to promote ionization.

4.3.2. Data Acquisition:

  • Infuse the sample solution into the mass spectrometer's ion source via a syringe pump or through a liquid chromatography system.

  • Optimize the ion source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to maximize the signal of the ion of interest.

  • Acquire the mass spectrum over a suitable m/z range.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Characterization_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Prep Prepare this compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data Process NMR Data (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data Analyze IR Spectrum (Functional Groups) IR->IR_Data MS_Data Interpret Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Conclusion Structural Confirmation & Characterization Report NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic characterization of this compound.

A Technical Guide to the Physical and Pharmacological Properties of Succinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, experimental characterization, and pharmacological significance of succinamide derivatives. Succinimide, a cyclic imide with a pyrrolidine-2,5-dione core structure, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives are noted for a wide range of biological activities, including anticonvulsant, anti-inflammatory, antioxidant, and neuroprotective effects, making them a subject of intense research in drug development.[3]

Core Physical Properties

The physical properties of this compound derivatives, such as melting point, solubility, and pKa, are critical determinants of their behavior in biological systems, influencing everything from formulation to pharmacokinetic profiles. While comprehensive data across a wide range of derivatives is dispersed, this section compiles available data for the parent compound and select examples.

Data Presentation: Physical Properties of Succinimide and Select Derivatives

Compound/DerivativeMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)SolubilitypKa
Succinimide (Parent) C₄H₅NO₂99.09White crystalline powder125 - 127[2]330 g/L in water[4]9.5 - 9.6[2][5]
This compound C₄H₈N₂O₂116.12White to off-white powder260 - 265 (decomposes)Slightly soluble in waterNot Available
MSJ1 C₁₆H₁₇NO₃271.31White solidNot reportedNot reportedNot reported
MSJ2 C₁₇H₁₉NO₃285.34Off-white solidNot reportedNot reportedNot reported
MSJ8 C₁₄H₁₃NO₃243.26Yellowish solidNot reportedNot reportedNot reported
MSJ9 C₁₃H₁₃NO₃231.25Yellowish solidNot reportedNot reportedNot reported

Note: Data for MSJ series derivatives are qualitative descriptions from synthesis reports.[1] Quantitative physical data for these specific compounds were not detailed in the cited literature.

Synthesis and Characterization Workflows

The synthesis of this compound derivatives is often achieved through robust and versatile chemical reactions, followed by rigorous characterization to confirm structure and purity.

A common synthetic route is the Michael addition of ketones to N-substituted aryl-maleimides, catalyzed by an organocatalyst like L-isoleucine in the presence of a base.[1] Other methods include the reaction of anhydrides with amines and chemoselective reduction of maleimides.[6][7] The general workflow from synthesis to characterization is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants (e.g., N-Aryl Maleimide + Ketone) Reaction Reaction (e.g., Michael Addition) Reactants->Reaction Catalyst/Solvent Purification Purification (e.g., Column Chromatography) Reaction->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Derivative MS Mass Spectrometry (MS) NMR->MS FTIR FTIR Spectroscopy MS->FTIR

Caption: General workflow for the synthesis and structural characterization of this compound derivatives.

Experimental Protocols: Key Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for the structural elucidation of organic molecules.[8]

  • Objective: To determine the carbon-hydrogen framework of the synthesized derivatives.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[9] The concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the range of 0.3-5 mM.[9]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Two-dimensional experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish connectivity and assign protons to their attached carbons.[8]

  • Data Analysis: Process the spectra using appropriate software. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS). Coupling constants (J) in ¹H spectra provide information about neighboring protons.

Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of the synthesized compound and aid in structural confirmation.

  • Methodology: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatography system (e.g., LC-MS). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.[10]

  • Data Analysis: The resulting mass spectrum shows a molecular ion peak (M⁺, [M+H]⁺, etc.) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Pharmacological Evaluation and Signaling Pathways

The therapeutic potential of this compound derivatives is evaluated through a series of in vitro and in silico studies. Their physical properties directly impact their ability to interact with biological targets.

G cluster_invitro In Vitro Screening cluster_insilico In Silico Analysis Compound Synthesized This compound Derivative Antioxidant Antioxidant Assays (e.g., DPPH) Compound->Antioxidant Enzyme Enzyme Inhibition (e.g., AChE, α-Glucosidase) Compound->Enzyme Lead Lead Compound Identification Antioxidant->Lead Enzyme->Lead Docking Molecular Docking Lead->Docking Validate Binding

Caption: A typical screening workflow to identify lead this compound derivatives for drug development.

Experimental Protocols: Key Biological Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Objective: To measure the antioxidant potential of the derivatives.[11]

  • Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine.[12] The decrease in absorbance is proportional to the antioxidant activity.

  • Protocol:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol.[13]

    • Prepare various concentrations of the test compounds in a suitable solvent.

    • In a 96-well plate or cuvettes, mix a volume of the test compound solution with the DPPH working solution.[13][14]

    • Include a positive control (e.g., ascorbic acid) and a blank (solvent + DPPH).

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[14]

    • Measure the absorbance at ~517 nm using a spectrophotometer.[11]

    • Calculate the percentage of scavenging activity. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined to quantify potency.[1]

Cholinesterase Inhibition Assay (Ellman's Method):

  • Objective: To assess the potential of derivatives to treat neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).[15]

  • Principle: The enzyme hydrolyzes a substrate (acetylthiocholine). The product, thiocholine, reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion, which is measured spectrophotometrically at ~412 nm.[16]

  • Protocol:

    • In a 96-well plate, add buffer (e.g., phosphate (B84403) buffer), the test compound at various concentrations, and the AChE enzyme solution.

    • Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[17]

    • Add the substrate (acetylthiocholine iodide) and DTNB to initiate the reaction.[17]

    • Measure the absorbance at 412 nm kinetically over several minutes.

    • The rate of reaction is determined from the slope of absorbance vs. time. The percent inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined.

Signaling Pathways and Multi-Target Potential

This compound derivatives often act as multi-target-directed ligands, a promising strategy for complex multifactorial diseases like Alzheimer's.[1][18][19] They can simultaneously modulate different pathological pathways, such as cholinesterase activity, oxidative stress, and neuroinflammation.[1]

Neuroinflammation is a key process in many neurodegenerative diseases and is often mediated by the NF-κB (nuclear factor kappa B) signaling pathway.[20][21] Pro-inflammatory stimuli like TNF-α can trigger a cascade that leads to the activation of NF-κB, which then translocates to the nucleus to promote the expression of inflammatory genes.[20][22] Some this compound derivatives have shown potential to ameliorate neuroinflammation, suggesting they may interfere with this pathway.

G cluster_pathways Alzheimer's Disease Pathology AChE Acetylcholinesterase (AChE) OxidativeStress Oxidative Stress (ROS Production) Neuroinflammation Neuroinflammation (TNF-α, NF-κB) Compound This compound Derivative Compound->AChE Inhibition Compound->OxidativeStress Scavenging Compound->Neuroinflammation Modulation

Caption: Multi-target inhibition by this compound derivatives in the context of Alzheimer's disease.

Conclusion

This compound derivatives represent a pharmacologically significant class of compounds with demonstrated therapeutic potential. Their efficacy is intrinsically linked to their physical properties, which govern their synthesis, formulation, and biological activity. This guide has provided an overview of these properties, detailed key experimental protocols for their characterization and evaluation, and highlighted their promise as multi-target agents in drug discovery. Further research focused on establishing clear structure-property and structure-activity relationships will be crucial for the rational design of next-generation this compound-based therapeutics.

References

Discovering Novel Succinamide-Based Compounds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The succinimide (B58015) scaffold, a five-membered pyrrolidine-2,5-dione ring, represents a "privileged structure" in medicinal chemistry. Its unique chemical properties and ability to interact with a wide range of biological targets have made it a cornerstone in the development of novel therapeutics.[1][2] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of emerging succinamide-based compounds, offering a valuable resource for professionals in drug discovery and development.

Synthesis of Novel this compound-Based Compounds

The versatility of the succinimide core allows for diverse chemical modifications, leading to the synthesis of a wide array of derivatives with distinct pharmacological profiles.[1] Several synthetic strategies have been developed to construct and functionalize the succinimide ring.

General Synthetic Approaches

A common and straightforward method for synthesizing N-substituted succinimides involves the reaction of succinic anhydride (B1165640) with a primary amine or hydrazide, followed by cyclodehydration.[3][4] This can be performed as a one-pot or a two-step process. Another key strategy is the Michael addition of various nucleophiles, such as ketones, to N-substituted maleimides.[5] More advanced techniques, like the N-heterocyclic carbene (NHC)-catalyzed intermolecular Stetter reaction, have also been employed to create complex succinimide derivatives containing 1,4 and 1,5 dicarbonyl scaffolds.[6]

G General Synthesis Workflow for N-Substituted Succinimides cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration A Succinic Anhydride C Intermediate (Succinamic Acid) A->C + R-NH2 B Primary Amine (R-NH2) B->C D N-Substituted Succinimide C->D Heat or Dehydrating Agent (e.g., Acetic Anhydride)

Caption: General workflow for synthesizing N-substituted succinimides.

Experimental Protocol: One-Pot Synthesis of N-Substituted Succinimides

This protocol is adapted from a general method for the synthesis of N-substituted succinimides via a one-pot approach.[4]

  • Reaction Setup: Add 10 mmol of the desired primary amine (or hydrazide) to a refluxing solution of 10 mmol of succinic anhydride in 50 mL of chloroform.

  • Initial Reflux: Reflux the resulting mixture for 6 hours.

  • Dehydration: Add a polyphosphate ester (PPE) as a dehydrating agent (the amount may vary, e.g., 1-5 g, and needs to be optimized for the specific substrate).

  • Final Reflux: Continue to reflux the reaction mixture for an additional 6 hours.

  • Work-up: After completion, the reaction mixture is cooled. The product can then be isolated and purified using standard techniques such as filtration, concentration under reduced pressure, and recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and FTIR, as well as elemental analysis.[1][7]

Therapeutic Applications and Biological Activities

This compound derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for treating a variety of complex diseases.[2]

Anti-Diabetic Agents

Recent studies have highlighted the potential of succinimide derivatives as multi-target anti-diabetic agents.[7] These compounds have been shown to inhibit key enzymes involved in glucose metabolism.

Table 1: In Vitro Anti-Diabetic Activity of a Novel Succinimide Derivative (Compound 3) [7]

Target EnzymeIC₅₀ Value (µM)
α-Amylase1.10 ± 0.11
α-Glucosidase1.01 ± 0.02
Protein Tyrosine Phosphatase 1B (PTP1B)1.05 ± 0.04
Dipeptidyl Peptidase-4 (DPP-4)0.07 ± 0.01

Data from an in vitro study evaluating a succinimide derivative synthesized from 4-hydroxy 3-methoxyphenylacetone (B143000) and N-benzylmaleimide.[7]

Anticancer Activity

The succinimide scaffold is a key component in many compounds with potent anticancer properties.[8][9] Derivatives have been shown to induce apoptosis and activate stress-signaling pathways in various cancer cell lines.

Table 2: Anticancer Activity of Melampomagnolide B (MMB) this compound Derivatives [9]

CompoundCell LineCancer TypeGI₅₀ (µM)
Dimer 4f CCRF-CEMLeukemia0.28
NCI-H522Non-Small Cell Lung0.45
HCT-116Colon Cancer0.62
MDA-MB-468Breast Cancer0.98
Dimer 4g HL-60(TB)Leukemia0.31
SW-620Colon Cancer0.55
LOX IMVIMelanoma0.77
MCF7Breast Cancer0.89

GI₅₀ represents the concentration required to inhibit cell growth by 50%.

Neuroprotective and Anti-Inflammatory Agents

Succinimide derivatives also exhibit significant potential in treating neurodegenerative diseases and inflammation.[1][10] They can act as cholinesterase inhibitors and antioxidants, addressing key pathological features of diseases like Alzheimer's.[5]

Table 3: In Vitro Cholinesterase Inhibition by Succinimide Derivatives [5]

CompoundAcetylcholinesterase (AChE) % InhibitionButyrylcholinesterase (BChE) % Inhibition
MSJ2 91.90 ± 0.2597.30 ± 0.15
MSJ10 93.20 ± 0.2091.36 ± 0.18

Inhibition measured at a concentration of 1000 µg/mL.[5]

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound-based compounds stem from their ability to modulate specific enzymes and cellular signaling pathways critical to disease progression.

Enzyme Inhibition

Many this compound derivatives function as potent enzyme inhibitors. A notable class is the succinyl hydroxamates, which act as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent enzymes involved in tissue remodeling and implicated in cancer and arthritis.[11][12] The hydroxamate group chelates the zinc ion in the MMP active site, blocking its catalytic activity.[12][13]

G Mechanism of MMP Inhibition by Succinyl Hydroxamates MMP Matrix Metalloproteinase (MMP) (Active Site with Zn²⁺) Complex Inactive MMP-Inhibitor Complex MMP->Complex Chelates Zn²⁺ ECM Extracellular Matrix (ECM) Degradation MMP->ECM Catalyzes Inhibitor Succinyl Hydroxamate Inhibitor Inhibitor->MMP Binds to Active Site Complex->ECM Blocks

Caption: Inhibition of matrix metalloproteinases by succinyl hydroxamates.

Modulation of Cancer Signaling Pathways

In cancer, this compound derivatives can trigger apoptosis by activating stress-induced signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and modulating the NF-κB pathway.[8][9] For instance, certain derivatives of melampomagnolide B are believed to inhibit the IKKβ complex, which is crucial for the activation of the NF-κB transcription factor.[9] This inhibition prevents the transcription of anti-apoptotic genes, thereby promoting cancer cell death.

Extracellular succinate (B1194679) itself can act as an oncometabolite, promoting tumorigenesis by binding to the SUCNR1 receptor and activating pathways like ERK and STAT3, which upregulate vascular endothelial growth factor (VEGF) and induce angiogenesis.[14][15]

G Succinate-Mediated Pro-Tumorigenic Signaling Succinate Extracellular Succinate SUCNR1 SUCNR1 Receptor Succinate->SUCNR1 Binds ERK ERK SUCNR1->ERK Activates STAT3 STAT3 SUCNR1->STAT3 Activates VEGF VEGF Gene Transcription ERK->VEGF STAT3->VEGF Nucleus Nucleus Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes

Caption: Pro-tumorigenic signaling pathway activated by extracellular succinate.

Experimental Protocols for Biological Evaluation

Rigorous biological evaluation is essential to determine the therapeutic potential of novel compounds.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is based on a standard method for assessing the antioxidant potential of chemical compounds.[7][10]

  • Preparation of Solutions:

    • Prepare a stock solution (e.g., 1 mg/mL) of the test compound and a positive control (e.g., ascorbic acid) in a suitable solvent like methanol.

    • Perform serial dilutions to obtain a range of test concentrations (e.g., 1 to 700 µg/mL).

    • Prepare a 1 mmol solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • In separate test tubes, add 1 mL of each dilution of the test sample.

    • Add 3 mL of the DPPH solution to each test tube.

    • Incubate the tubes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound. The IC₅₀ value (concentration causing 50% scavenging) is then determined.

G Workflow for In Vitro Biological Evaluation Start Synthesized This compound Compound PrimaryScreen Primary Screening (e.g., Antioxidant Assay) Start->PrimaryScreen EnzymeAssay Enzyme Inhibition Assays (e.g., MMP, AChE) PrimaryScreen->EnzymeAssay Active Compounds CellAssay Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) EnzymeAssay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: A typical workflow for the biological evaluation of new compounds.

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds to enhance potency, improve selectivity, and reduce toxicity.[16][17] SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.[17] For this compound derivatives, key modifications often involve altering the N-substituent on the imide ring or adding functional groups to the carbon backbone.[1] For example, in the MMB this compound series, creating dimeric structures (e.g., 4f, 4g) by linking two MMB units with a diaminoalkane chain significantly enhanced anticancer activity compared to monomeric analogs.[9] This suggests that the spatial arrangement and the ability to engage with multiple binding sites or targets are critical for the observed potency.

Conclusion and Future Perspectives

This compound-based compounds continue to be a rich source of therapeutic innovation. Their synthetic tractability and diverse pharmacological activities make them highly attractive scaffolds for drug discovery. Future research should focus on leveraging computational modeling and advanced screening techniques to design novel derivatives with enhanced selectivity and improved pharmacokinetic profiles. The exploration of multi-target this compound derivatives, particularly for complex diseases like cancer and neurodegeneration, represents a promising frontier in modern medicinal chemistry. Furthermore, as our understanding of disease-specific signaling pathways deepens, the rational design of this compound-based modulators for these pathways will undoubtedly lead to the development of next-generation therapeutics.

References

An In-Depth Technical Guide to Succinamide and the Related Compound Succinimide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A critical distinction must be made between two similarly named compounds: Succinamide and Succinimide (B58015). While both are derived from succinic acid, they possess different chemical structures, properties, and applications. This compound (CAS 110-14-5) is the diamide (B1670390) of succinic acid, featuring two primary amide groups. Succinimide (CAS 123-56-8) is a cyclic imide, which serves as a foundational structure for a broad class of compounds with significant pharmacological activity. This guide will first detail the properties and applications of this compound, followed by a more extensive exploration of Succinimide, including its synthesis, use in drug development, and its role in critical signaling pathways, reflecting its greater prevalence in research and pharmaceutical science.

This compound: The Diamide of Succinic Acid

This compound, also known as butanediamide, is a straightforward derivative of succinic acid. While less prominent in drug development than succinimide, it serves as a useful biochemical and chemical intermediate.[1][2]

Data Presentation: Properties of this compound

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 110-14-5[2]
Molecular Formula C₄H₈N₂O₂[2]
Molecular Weight 116.12 g/mol [2]
Melting Point 260-265 °C (decomposes)[3][4][5]
Boiling Point 494 °C at 760 mmHg[3]
Appearance White to off-white crystalline solid/powder[3][5]
Solubility Slightly soluble in water[5][6]
Density ~1.21 g/cm³[3]
Applications and Experimental Use

This compound's primary applications are in research and chemical synthesis:

  • Biochemical Research: It is used as a biochemical for proteomics research.[2]

  • Culture Media: It has been utilized as a nitrogen supplement in the culture medium for microorganisms like Scenedesmus obliquus.[6]

  • Chemical Synthesis: It serves as a building block for various organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.[7] It can be a precursor for synthesizing succinimide derivatives and can be used as a protecting group for amines.[7]

  • Enzyme Characterization: It has been employed in the characterization of novel biuret (B89757) hydrolases from the cysteine hydrolase superfamily.[4][6]

Detailed, standardized experimental protocols for the synthesis of this compound are not as readily available in the public domain as those for succinimide. Its purification typically involves crystallization from water.[5][6]

Succinimide: A Cornerstone for Drug Development

Succinimide (pyrrolidine-2,5-dione) is a cyclic imide of immense importance in medicinal chemistry and organic synthesis. Its derivatives form the basis of several classes of drugs.[8]

Data Presentation: Properties of Succinimide

The following table summarizes the key quantitative data for Succinimide.

PropertyValueReference
CAS Number 123-56-8[9]
Molecular Formula C₄H₅NO₂
Molecular Weight 99.09 g/mol
Melting Point 123-125 °C[10]
Boiling Point 285-289 °C[10]
Appearance White crystalline powder
pH Value 4 - 6 (at 200 g/L in H₂O)[9]
Solubility Soluble in water, ethanol
Experimental Protocols: Synthesis of Succinimide and Derivatives

This classic and reliable protocol is adapted from Organic Syntheses. It involves the formation of ammonium (B1175870) succinate (B1194679) followed by thermal decomposition and cyclization.

Materials:

  • Succinic acid (236 g, 2 moles)

  • 28% Aqueous ammonia (B1221849) (270 cc, 4 moles)

  • 95% Ethyl alcohol

  • 1-L distilling flask with a long, wide side arm (≥10 mm internal diameter)

  • 500-cc distilling flask (as receiver)

  • Heating mantle or free flame

Procedure:

  • Place 236 g of succinic acid into the 1-L distilling flask.

  • Slowly add 270 cc of 28% aqueous ammonia with cooling and shaking to form a clear solution of ammonium succinate.

  • Set up the apparatus for downward distillation, attaching the receiver flask to the side arm.

  • Gently heat the mixture. The temperature will rise to 100°C as approximately 200 cc of water distills off.

  • Increase the heating. The ammonium succinate will begin to decompose, evolving ammonia.

  • Collect an intermediate fraction as the vapor temperature rises from 102°C to 275°C.

  • Change the receiver and collect the crude succinimide product, which distills over between 275°C and 289°C (mostly 285-289°C).[10] The distillation is stopped when the tarry residue begins to decompose with the evolution of yellow fumes.

  • Combine all crude succinimide fractions (approximately 178 g).

  • Recrystallize the crude product from 95% ethyl alcohol (using ~1 cc of alcohol per gram of product).

  • Chill the mixture to 0°C to maximize crystal formation, then filter.

  • Wash the crystals with a small amount of cold alcohol and dry. The expected yield is 163–164 g (82–83% of theoretical) with a melting point of 123–125°C.[10]

G Workflow: Synthesis of Succinimide cluster_prep Preparation cluster_distill Distillation cluster_purify Purification A Mix Succinic Acid and Aqueous Ammonia B Form Ammonium Succinate Solution A->B C Heat to 100°C (Distill Water) B->C D Increase Heat (Decompose & Evolve NH₃) C->D E Collect Intermediate Fraction (102-275°C) D->E F Collect Crude Product (275-289°C) E->F G Recrystallize from 95% Ethanol F->G H Chill to 0°C, Filter, and Dry G->H I Pure Succinimide (m.p. 123-125°C) H->I

Caption: A high-level workflow for the synthesis of succinimide.

N-substituted succinimides are crucial intermediates. This protocol describes a general, efficient one-pot method.[11][12]

Materials:

  • A primary amine (aliphatic or aromatic) (0.040 mole)

  • Succinic anhydride (B1165640) (0.044 mole)

  • Glacial acetic acid (35 mL)

  • Zinc powder (2 mole %)

  • Crushed ice

Procedure:

  • Dissolve the primary amine (0.040 mole) in acetic acid (35 mL) in a suitable flask.

  • Add succinic anhydride (0.044 mole) at once with vigorous stirring at room temperature. Continue stirring for 10 minutes. This forms the intermediate succinamic acid.

  • To this reaction mixture, add zinc powder (2 mole %) all at once. An exothermic reaction will increase the temperature to around 55°C.

  • Stir the reaction mixture for an additional 1.5 hours, maintaining the temperature.

  • Allow the mixture to cool to room temperature.

  • Filter the mixture to remove any unreacted zinc.

  • Pour the filtrate onto crushed ice (~150 g).

  • The solid N-substituted succinimide will precipitate. Filter the solid and wash thoroughly with water.

G Workflow: One-Pot Synthesis of N-Substituted Succinimide reagents Primary Amine (R-NH₂) + Succinic Anhydride step1 Dissolve in Acetic Acid Stir 10 min @ RT reagents->step1 intermediate Intermediate: Succinamic Acid step1->intermediate step2 Add Zinc Powder Stir 1.5h @ 55°C intermediate->step2 cyclization Cyclodehydration step2->cyclization workup Cool, Filter Zinc Pour onto Ice cyclization->workup product Precipitated N-Substituted Succinimide workup->product

Caption: General scheme for the one-pot synthesis of N-substituted succinimides.

Applications in Drug Development and Research

The succinimide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[8]

  • Anticonvulsant Drugs: Several succinimide derivatives are established anticonvulsant drugs, including ethosuximide, phensuximide, and methsuximide, used to treat absence seizures.

  • Anticancer Activity: New succinimide derivatives have shown potent cytotoxic and pro-apoptotic activity in leukemia and cervical cancer cells.[13] They have been found to upregulate genes involved in apoptotic pathways and activate stress-induced MAPK signaling pathways.[13]

  • Anti-inflammatory and Antimicrobial Agents: The succinimide ring is a core component of various molecules investigated for anti-inflammatory and antimicrobial properties.[8]

  • Enzyme Inhibition: Derivatives have been synthesized and tested as inhibitors for enzymes like α-amylase, α-glucosidase, and cholinesterases, making them relevant for research into diabetes and Alzheimer's disease.[14]

  • Organic Synthesis: Succinimide and its halogenated derivatives (like N-Bromosuccinimide, NBS, and N-Iodosuccinimide, NIS) are indispensable reagents in organic synthesis, used for radical substitution and electrophilic addition reactions.

Core Signaling Pathways

While succinimide itself is not a direct signaling molecule, its metabolic precursor, succinate , has emerged as a critical extracellular and intracellular signaling molecule that links cellular metabolism to inflammatory and hypoxic responses. Understanding these pathways is crucial for drug development professionals targeting metabolic and inflammatory diseases.

Succinate-HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is constantly degraded. Prolyl hydroxylase (PHD) enzymes hydroxylate HIF-1α, allowing the von Hippel-Lindau (VHL) protein to bind and target it for proteasomal degradation. In inflammatory conditions (e.g., in macrophages activated by lipopolysaccharide) or during ischemia, metabolic shifts cause succinate to accumulate.[15][16][17] This accumulated succinate competitively inhibits PHD enzymes.[18] The inhibition of PHD prevents HIF-1α degradation, causing it to stabilize, translocate to the nucleus, and activate the transcription of pro-inflammatory genes like Interleukin-1β (IL-1β).[15][16][19] This process is often termed "pseudohypoxia," as a hypoxic response is triggered by a metabolite under normoxic conditions.[18]

G Succinate-Mediated HIF-1α Stabilization Pathway cluster_normoxia Normoxia (Low Succinate) cluster_inflammation Inflammation / Ischemia (High Succinate) HIF_norm HIF-1α PHD_norm PHD Enzyme HIF_norm->PHD_norm Hydroxylation Degradation Proteasomal Degradation HIF_norm->Degradation VHL VHL PHD_norm->VHL Enables Binding VHL->Degradation Ubiquitination Succinate Succinate Accumulation PHD_inflam PHD Enzyme Succinate->PHD_inflam Inhibits HIF_inflam HIF-1α (Stabilized) PHD_inflam->HIF_inflam Hydroxylation Blocked Nucleus Nucleus HIF_inflam->Nucleus Translocation Gene ↑ IL-1β Gene Transcription Nucleus->Gene

Caption: Succinate accumulation inhibits PHD, leading to HIF-1α stabilization.

Succinate-GPR91 (SUCNR1) Signaling Pathway

Extracellular succinate acts as a ligand for the G protein-coupled receptor 91 (GPR91), now officially named SUCNR1.[20] This receptor is expressed on various cell types, including immune cells, endothelial cells, and in the kidney.[21][22] Activation of SUCNR1 by succinate can trigger multiple downstream cascades, depending on the G-protein it couples with (primarily Gq and Gi).

  • Gq Pathway: Succinate binding activates the Gq protein, which in turn activates Phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG. IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This cascade is involved in processes like insulin (B600854) secretion and renin release.[20][23]

  • Gi Pathway: Coupling with the Gi protein leads to the inhibition of Adenylate Cyclase (AC), resulting in decreased levels of cyclic AMP (cAMP). This pathway can, for example, inhibit lipolysis in fat cells.[23]

These signaling events link metabolic state (succinate levels) to physiological responses like blood pressure regulation, inflammation, and metabolic homeostasis.[21][24]

G Succinate GPR91/SUCNR1 Signaling Cascade cluster_Gq Gq Pathway cluster_Gi Gi Pathway Succinate Extracellular Succinate GPR91 GPR91 / SUCNR1 Receptor Succinate->GPR91 Gq Gq GPR91->Gq couples Gi Gi GPR91->Gi couples PLC PLC Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca triggers PKC PKC Activation DAG->PKC Ca->PKC Response_Gq Cellular Response (e.g., Renin Release) PKC->Response_Gq AC Adenylate Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP ↓ production Response_Gi Cellular Response (e.g., Lipolysis Inhibition) cAMP->Response_Gi

References

The Succinamide Core: A Privileged Scaffold in Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The succinimide (B58015) motif, a five-membered dicarboximide ring, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This versatility has led to the development of a wide array of therapeutic agents with diverse biological activities, ranging from anticonvulsants to anticancer and anti-inflammatory drugs. This technical guide provides a comprehensive overview of the biological activities of core succinamide structures, presenting key quantitative data, detailed experimental protocols for activity assessment, and visualizations of the intricate signaling pathways they modulate.

Quantitative Bioactivity of this compound Derivatives

The biological efficacy of this compound derivatives is quantitatively assessed through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, and the half-maximal growth inhibition (GI50) are common metrics used to quantify the potency of these compounds. The following tables summarize the reported bioactivities of various this compound derivatives across different therapeutic areas.

Anticancer Activity

This compound-based compounds have demonstrated significant potential in oncology by targeting various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
Dicarboximide Derivatives
1eK562 (Leukemia)3.2[1]
1eMOLT-4 (Leukemia)5.8[1]
1eHeLa (Cervical Cancer)8.0[1]
2bK562 (Leukemia)<10[1]
2cK562 (Leukemia)<10[1]
2dK562 (Leukemia)<10[1]
2eK562 (Leukemia)<10[1]
2fK562 (Leukemia)<10[1]
3cHeLa (Cervical Cancer)<10[1]
3dHeLa (Cervical Cancer)<10[1]
3eHeLa (Cervical Cancer)<10[1]
3fHeLa (Cervical Cancer)<10[1]
3gHeLa (Cervical Cancer)<10[1]
5HeLa (Cervical Cancer)<10[1]
Ie*HeLa (Cervical Cancer)<10[1]
Melampomagnolide B this compound Dimers
4fCCRF-CEM (Leukemia)0.32
4fHL-60(TB) (Leukemia)0.63
4fK-562 (Leukemia)0.97
4fSR (Leukemia)0.41
4fNCI-H522 (Non-small cell lung)0.48
4fRXF 393 (Renal cancer)0.85
4fMCF7 (Breast cancer)0.77
4gLeukemia subpanel0.28 - 0.64
4gNCI-H522 (Non-small cell lung)0.42
4gHCT-116 (Colon cancer)0.86
4gSW-620 (Colon cancer)0.54
4gLOX IMVI (Melanoma)0.37
4gMCF7 (Breast cancer)0.42
4gBT-549 (Breast cancer)0.66
4gMDA-MB-468 (Breast cancer)0.98
Neuroprotective and Anti-inflammatory Activity

The succinimide core is a key feature in drugs targeting the central nervous system. Notably, ethosuximide (B1671622) is a well-established antiepileptic drug. Furthermore, novel this compound derivatives are being investigated for their potential in treating neurodegenerative diseases and neuroinflammation by inhibiting key enzymes and inflammatory mediators.

Compound/DerivativeTarget/AssayIC50 (µM)Ki (µM)Reference
Dimethyl Succinimide Derivative (II) Acetylcholinesterase (AChE)290.00016[2]
Diethyl Succinimide Derivative (I) Acetylcholinesterase (AChE)310.00019[2]
MSJ10 α-Amylase16.62-[3]
MSJ9 α-Amylase27.24-[3]
MSJ10 α-Glucosidase28.04-[3]
MSJ9 α-Glucosidase32.00-[3]
MSJ10 DPPH Radical Scavenging2.52-[3]
MSJ2 DPPH Radical Scavenging2.59-[3]
MSJ10 ABTS Radical Scavenging3.29-[3]
MSJ2 ABTS Radical Scavenging7.32-[3]

Experimental Protocols

The reliable assessment of the biological activity of this compound derivatives hinges on the use of standardized and well-validated experimental protocols. This section provides detailed methodologies for key assays cited in the evaluation of these compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Materials:

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Test compound (succinimide derivative)

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compound at various concentrations to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 28 µL of 2 mg/mL MTT solution to each well.[5]

  • Formazan (B1609692) Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[5][6]

  • Solubilization: Carefully remove the medium containing MTT. Add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[5] Measure the absorbance at 492 nm or 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the this compound derivative.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and rapid colorimetric method to determine cholinesterase activity.[7][8]

Materials:

  • 96-well microplate

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (14 mM)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (10 mM)

  • AChE enzyme solution

  • Test compound (succinimide derivative)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB.

  • Assay Mixture: In each well of a 96-well plate, add:

    • 140 µL of phosphate buffer

    • 10 µL of DTNB solution

    • 10 µL of the test compound solution at various concentrations (or solvent for control)

    • 10 µL of AChE solution

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.[8]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.[9]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Nitric Oxide (NO) Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide by nitric oxide synthase (NOS). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), using the Griess reagent.[10]

Materials:

  • 96-well plate

  • LPS-stimulated RAW 264.7 macrophage cells

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Test compound (succinimide derivative)

  • Culture medium

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[10]

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent to the supernatant.[10]

    • Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the this compound derivative to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

This compound derivatives exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and development. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling cascades and experimental workflows relevant to the study of this compound compounds.

NF-κB Signaling Pathway in Cancer and Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[2][11] Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Some succinimide derivatives have been shown to inhibit this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (p) NFkB NF-κB (p50/p65) IkB->NFkB Sequesters Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Target Gene Expression (Inflammation, Proliferation, Anti-apoptosis) This compound This compound Derivatives This compound->IKK_complex Inhibits NFkB_n NF-κB NFkB_n->Gene_Expression Activates

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound derivatives.

TNF-α and COX-2 Signaling in Neuroinflammation

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a crucial role in neuroinflammation. It can induce the expression of cyclooxygenase-2 (COX-2), another key inflammatory mediator. This cascade contributes to neuronal damage in neurodegenerative diseases.

Neuroinflammation_Pathway Neuroinflammatory_Stimulus Neuroinflammatory Stimulus (e.g., Aβ) Microglia_Activation Microglia Activation Neuroinflammatory_Stimulus->Microglia_Activation TNF_alpha TNF-α Microglia_Activation->TNF_alpha Releases TNFR TNF Receptor TNF_alpha->TNFR Binds Neuronal_Damage Neuronal Damage & Cognitive Decline TNF_alpha->Neuronal_Damage Contributes to Signaling_Cascade Intracellular Signaling Cascade (MAPK, etc.) TNFR->Signaling_Cascade Activates COX2_Expression COX-2 Expression Signaling_Cascade->COX2_Expression Induces Prostaglandins Prostaglandins COX2_Expression->Prostaglandins Produces Prostaglandins->Neuronal_Damage Contributes to This compound This compound Derivatives This compound->Microglia_Activation Inhibits This compound->COX2_Expression Inhibits

Caption: TNF-α and COX-2 signaling cascade in neuroinflammation and potential targets for succinamides.

General Workflow for Anticancer Drug Screening

The discovery and development of novel anticancer agents from a library of compounds, such as this compound derivatives, follows a systematic screening process to identify and characterize promising candidates.

Anticancer_Screening_Workflow Compound_Library This compound Derivative Library Primary_Screening Primary Screening (e.g., MTT Assay on a few cell lines) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Compounds with significant activity) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Broader panel of cell lines, dose-response) Hit_Identification->Secondary_Screening Lead_Selection Lead Selection (Potent and selective compounds) Secondary_Screening->Lead_Selection Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis assays, Western blot for signaling pathways) Lead_Selection->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal models) Mechanism_of_Action->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: A generalized workflow for the screening of anticancer compounds.

Conclusion

The this compound core continues to be a highly valuable scaffold in the field of medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets have resulted in a rich pipeline of compounds with potent and diverse pharmacological activities. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel this compound-based therapeutics. Future research will undoubtedly continue to uncover new biological roles and therapeutic applications for this remarkable and enduring molecular framework.

References

An In-Depth Technical Guide to the Fundamental Reactions of the Succinamide Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The succinamide moiety, a five-membered ring containing an imide functional group, is a cornerstone in contemporary organic and medicinal chemistry. Its prevalence in pharmaceuticals, bioconjugates, and functional materials stems from its unique reactivity and tunable stability. This technical guide provides a comprehensive overview of the core reactions involving the this compound ring system, with a focus on synthesis, nucleophilic and electrophilic transformations, and its pivotal role in bioconjugation. Detailed experimental protocols, quantitative data, and visual diagrams of key pathways are presented to equip researchers with the practical knowledge required for its effective utilization.

Synthesis of the Succinimide (B58015) Core

The construction of the succinimide ring is a fundamental transformation, typically achieved through the condensation of succinic acid derivatives with primary amines.

From Succinic Anhydride (B1165640) and Amines

The most prevalent method for synthesizing N-substituted succinimides involves a two-step, one-pot reaction starting from succinic anhydride and a primary amine. The initial step is the acylation of the amine by the anhydride to form a succinamic acid intermediate. Subsequent cyclodehydration, often facilitated by dehydrating agents or heat, yields the desired succinimide.[1][2]

A general reaction scheme is as follows:

G succinic_anhydride Succinic Anhydride succinamic_acid Succinamic Acid Intermediate succinic_anhydride->succinamic_acid + amine R-NH₂ (Primary Amine) amine->succinamic_acid Acylation succinimide N-Substituted Succinimide succinamic_acid->succinimide Cyclodehydration (-H₂O)

Caption: Synthesis of N-Substituted Succinimides.

Experimental Protocol: One-Pot Synthesis of N-Aryl Succinimides [3]

  • Dissolve the desired aromatic amine (0.040 mol) in glacial acetic acid (35 mL).

  • Add succinic anhydride (0.044 mol) to the solution at room temperature with vigorous stirring for 10 minutes.

  • To this reaction mixture, add zinc powder (2 mol) at once. An exothermic reaction will cause the temperature to rise to approximately 55°C.

  • Maintain the reaction mixture at 55°C with continued stirring for 1.5 hours.

  • Allow the reaction to cool to room temperature and filter to remove any unreacted zinc.

  • Pour the filtrate onto crushed ice (150 g).

  • Collect the resulting solid precipitate by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from ethanol (B145695) to obtain the N-aryl succinimide.

Gabriel Synthesis Analogue

While the Gabriel synthesis traditionally employs phthalimide (B116566) to convert alkyl halides to primary amines, succinimide can be used in a similar fashion. The acidic N-H proton of succinimide can be deprotonated by a strong base to form a nucleophilic anion, which then undergoes an SN2 reaction with a primary alkyl halide. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylsuccinimide liberates the primary amine.[4][5]

Reactions at the Succinimide Ring

The succinimide ring exhibits a rich reactivity profile, undergoing reactions with both nucleophiles and electrophiles.

Reactions with Nucleophiles: Ring-Opening Hydrolysis

The hydrolysis of the succinimide ring is a critical reaction, particularly in the context of bioconjugate stability. The imide bonds are susceptible to nucleophilic attack by water or hydroxide (B78521) ions, leading to ring-opening and the formation of a succinamic acid derivative. The rate of hydrolysis is highly dependent on pH, with significantly faster rates observed under basic conditions.[6][7]

G succinimide N-Substituted Succinimide succinamic_acid Succinamic Acid Derivative succinimide->succinamic_acid + water H₂O / OH⁻ water->succinamic_acid Hydrolysis

Caption: Hydrolysis of an N-Substituted Succinimide.

Experimental Protocol: Kinetic Analysis of Succinimide Hydrolysis by Titration [8]

  • Prepare a solution or emulsion of the N-substituted succinimide at a known concentration in a reaction vessel equipped with a stirrer and a constant temperature water bath.

  • Immerse a pH electrode and the dispensing tube of a pH-stat or autotitrator into the reaction mixture.

  • Set the pH-stat to the desired pH for the hydrolysis study (e.g., 7.4).

  • Initiate the reaction and the titration simultaneously. The instrument will automatically add a standardized solution of NaOH to neutralize the succinamic acid as it is formed, maintaining a constant pH.

  • Record the volume of NaOH solution consumed over time.

  • The rate of hydrolysis can be determined from the rate of NaOH consumption.

Table 1: Rate Constants for the Hydrolysis of N-(4-Substituted aryl) Succinimides in HCl [9]

SubstituentAcid Concentration (M)k_obs (x 10^-5 s^-1)
4-Chloro1.001.35
4-Chloro6.0018.2
4-Methyl1.000.98
4-Methyl6.0013.5
4-Methoxy1.000.75
4-Methoxy6.0010.2
Reactions with Other Nucleophiles

The succinimide ring can also be opened by other nucleophiles, such as amines (aminolysis) and hydroxylamine (B1172632). The reaction with hydroxylamine is a useful method for the synthesis of hydroxamic acids.[1]

Reactions with Electrophiles: Alkylation of Succinimide Enolates

The methylene (B1212753) protons of the succinimide ring are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a succinimide enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, at the α-carbon. This reaction provides a route to α-substituted succinimides.[10][11]

Experimental Protocol: α-Alkylation of a Succinimide Derivative (General Procedure) [11]

  • Under an inert atmosphere (e.g., nitrogen), prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C.

  • Slowly add a solution of the N-substituted succinimide in anhydrous THF to the LDA solution at -78°C.

  • Stir the reaction mixture at -78°C for a specified time to ensure complete enolate formation.

  • Add the alkyl halide electrophile to the enolate solution at -78°C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the α-alkylated succinimide.

The Succinimide Moiety in Bioconjugation

The reaction of maleimides (an unsaturated analog of succinimide) with thiols is a cornerstone of bioconjugation chemistry, widely used to link proteins, peptides, and other biomolecules.[4][12]

Thiol-Maleimide Michael Addition

Maleimides react rapidly and specifically with the thiol group of cysteine residues via a Michael addition reaction to form a stable thiosuccinimide thioether linkage. This reaction is highly efficient at physiological pH (6.5-7.5).[13]

G maleimide (B117702) Maleimide thiosuccinimide Thiosuccinimide Adduct maleimide->thiosuccinimide + thiol R-SH (e.g., Cysteine) thiol->thiosuccinimide Michael Addition stable_product Stable Ring-Opened Product thiosuccinimide->stable_product Irreversible hydrolysis Hydrolysis (Ring-Opening) hydrolysis->stable_product

Caption: Thiol-Maleimide Conjugation and Subsequent Hydrolysis.

Experimental Protocol: Maleimide Labeling of a Protein Thiol [14]

  • Prepare a solution of the protein to be labeled (e.g., an antibody) at a concentration of 7.5-15 mg/mL in a suitable buffer (e.g., PBS, pH 7.0-7.5). If necessary, reduce disulfide bonds with a reducing agent like TCEP.

  • Prepare a 10 mM stock solution of the maleimide-functionalized dye or drug in anhydrous DMSO or DMF.

  • While gently stirring the protein solution, add the maleimide stock solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if the maleimide reagent is light-sensitive.

  • Separate the labeled protein from the unreacted maleimide reagent using size-exclusion chromatography (e.g., a desalting column).

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the conjugated molecule at their respective maximum absorbance wavelengths.

Stability of the Thiosuccinimide Linkage

The stability of the thiosuccinimide adduct is a critical consideration in the design of bioconjugates, especially antibody-drug conjugates (ADCs). The thioether bond is susceptible to a retro-Michael reaction, which can lead to the release of the conjugated payload. However, the thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative that is no longer prone to the retro-Michael reaction.[15][16]

Table 2: Comparative Stability of Thiol-Maleimide Adducts [15][17]

Linkage TypeModel System/ConditionsStability Outcome
Traditional ThiosuccinimideBODIPY-maleimide conjugated to a peptide, incubated in human plasma.Significant loss of the BODIPY label over 7 days.
Hydrolyzed ThiosuccinimideConjugates made with electron-withdrawing N-substituents on the maleimide, purposefully hydrolyzed in vitro.The ring-opened products have half-lives of over two years, ensuring in vivo stability.
Thiazine (B8601807) LinkerMaleimide conjugated to a peptide with an N-terminal cysteine, incubated with glutathione (B108866).The thiazine linker is over 20 times less susceptible to glutathione adduct formation compared to the standard thioether conjugate.

Applications in Medicinal Chemistry

The succinimide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.

Anticonvulsant Activity

Several N-substituted succinimide derivatives, such as ethosuximide, methsuximide, and phensuximide, are established antiepileptic drugs used in the treatment of absence seizures. Their mechanism of action is believed to involve the blockade of low-voltage-activated (T-type) calcium channels in thalamic neurons, which reduces the hypersynchronous neuronal firing associated with absence seizures.[18][19]

G cluster_thalamic_neuron Thalamic Neuron t_type_ca_channel T-type Ca²⁺ Channel ca_influx Ca²⁺ Influx t_type_ca_channel->ca_influx neuronal_firing Hypersynchronous Neuronal Firing ca_influx->neuronal_firing absence_seizure Absence Seizure neuronal_firing->absence_seizure succinimide_drug Succinimide Anticonvulsant (e.g., Ethosuximide) succinimide_drug->t_type_ca_channel Blocks

Caption: Mechanism of Action of Succinimide Anticonvulsants.

Quantitative Data Summary

Table 3: Yields of N-Substituted Succinimide Synthesis [2][3][20]

AmineDehydrating Agent/ConditionsYield (%)
AnilineAcetic Acid, Zinc82
4-MethoxyanilineAcetic Acid, Zinc85
2-MethylanilineAcetic Acid, Zinc87
4-BromoanilineAcetic Acid, Zinc85
BenzylamineHot Water (100°C)84
PropylamineHot Water (100°C)98
PhenylhydrazineHot Water (100°C)92
AnilinePolyphosphate ester (PPE) in Chloroform68
4-ChloroanilinePolyphosphate ester (PPE) in Chloroform73

Table 4: Physical Properties of Succinimide and its Derivatives [5][21][22]

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
SuccinimideC₄H₅NO₂99.09123-127287-289
N-PhenylsuccinimideC₁₀H₉NO₂175.19155-
N-BromosuccinimideC₄H₄BrNO₂177.98175-180 (dec.)-
N-ChlorosuccinimideC₄H₄ClNO₂133.53148-150-
EthosuximideC₇H₁₁NO₂141.1746-50227-228

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Substituted Succinimides in Hot Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N-substituted succinimides is of significant interest in medicinal chemistry and drug development due to the presence of the succinimide (B58015) moiety in various biologically active compounds, including anticonvulsants and anticancer agents. Traditional methods for their synthesis often involve organic solvents and catalysts, which can present environmental and economic challenges. This document outlines a green and efficient protocol for the synthesis of N-substituted succinimides using hot water as the reaction medium, eliminating the need for catalysts and organic solvents. This method is noted for its simplicity, operational ease, and the high purity of the resulting products, which often crystallize directly from the reaction mixture.[1][2]

Principle and Mechanism

The synthesis proceeds via the reaction of succinic acid with primary amines in water at 100°C.[2][3] The reaction is believed to proceed through the direct formation of the succinimide from succinic acid and the amine, without the intermediate formation of succinic anhydride.[2][3] This catalyst-free approach offers an environmentally benign alternative to conventional synthetic routes.[1][2]

A proposed mechanism for the synthesis of N-substituted succinimides in hot water involves the initial formation of an ammonium (B1175870) carboxylate salt between the primary amine and succinic acid. Subsequent heating in water facilitates the dehydration and cyclization to form the corresponding N-substituted succinimide.

Experimental Workflow

The general workflow for the synthesis of N-substituted succinimides in hot water is straightforward and can be completed with standard laboratory equipment.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis start Combine Succinic Acid and Primary Amine in Water react Heat Mixture to 100°C with Stirring start->react Transfer to heating setup cool Cool Reaction Mixture react->cool After reaction completion filter Filter Precipitated Product cool->filter wash Wash with Water filter->wash dry Dry the Product wash->dry analyze Characterize Product (e.g., MP, NMR, IR) dry->analyze

Caption: General workflow for the synthesis of N-substituted succinimides in hot water.

Quantitative Data Summary

The yields of N-substituted succinimides synthesized in hot water vary depending on the nature of the primary amine. Generally, aliphatic amines provide higher yields compared to aromatic amines.[2] The following table summarizes the reaction outcomes for a variety of substrates.

EntryAmine/Hydrazine (B178648)ProductTime (min)Yield (%)
1aAniline (B41778)1-Phenylpyrrolidine-2,5-dione6065
1b4-Methylaniline1-(p-Tolyl)pyrrolidine-2,5-dione7562
1c4-Methoxyaniline1-(4-Methoxyphenyl)pyrrolidine-2,5-dione9058
1d4-Chloroaniline1-(4-Chlorophenyl)pyrrolidine-2,5-dione12055
1e4-Bromoaniline1-(4-Bromophenyl)pyrrolidine-2,5-dione12053
1fBenzylamine1-Benzylpyrrolidine-2,5-dione3098
1g2-Phenylethylamine1-Phenethylpyrrolidine-2,5-dione3095
1hCyclohexylamine1-Cyclohexylpyrrolidine-2,5-dione4590
1iEthylenediamine1,2-Bis(2,5-dioxo-1-pyrrolidinyl)ethane6085
1jn-Butylamine1-Butylpyrrolidine-2,5-dione3092
1kPropargylamine1-(2-Propynyl)pyrrolidine-2,5-dione4588
1lAllylamine1-Allylpyrrolidine-2,5-dione4584
1mn-Propylamine1-Propylpyrrolidine-2,5-dione3094
1nPhenylhydrazine1-Anilino-pyrrolidine-2,5-dione6075
1oHydrazine1-Amino-pyrrolidine-2,5-dione6092
1p3-Aminopyridine1-(3-Pyridinyl)pyrrolidine-2,5-dione9060
1q3-Methylpyridin-2-amine1-(3-Methyl-2-pyridinyl)pyrrolidine-2,5-dione12050
1r4-Methylbenzohydrazide1-(4-Methylbenzoyl)amino-pyrrolidine-2,5-dione18045

Data sourced from Bozdoğan et al., Phosphorus, Sulfur, and Silicon and the Related Elements, 2016.[4]

Detailed Experimental Protocols

General Procedure for the Synthesis of N-Substituted Succinimides in Hot Water

Materials:

  • Succinic acid

  • Appropriate primary amine or hydrazine

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add succinic acid (1.0 eq) and the desired primary amine or hydrazine (1.0 eq).

  • Add a sufficient amount of deionized water to the flask to allow for stirring (a typical concentration is around 0.5 M).

  • Heat the reaction mixture to 100°C with vigorous stirring.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the formation of a precipitate. Reaction times can vary from 30 minutes to 3 hours depending on the substrate.[4]

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water to remove any unreacted starting materials.

  • Dry the purified product in a desiccator or a vacuum oven.

  • For reactions where the product does not precipitate upon cooling, extraction with an appropriate organic solvent (e.g., ethyl acetate) may be necessary.

Example: Synthesis of 1-Phenylpyrrolidine-2,5-dione (1a)

  • In a 50 mL round-bottom flask, combine succinic acid (1.18 g, 10 mmol) and aniline (0.93 g, 10 mmol).[2]

  • Add 20 mL of deionized water.

  • Heat the mixture to 100°C and stir for 60 minutes.[2]

  • Cool the reaction flask to room temperature.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid with 2 x 10 mL of cold water.

  • Dry the product to obtain 1-phenylpyrrolidine-2,5-dione. (Expected yield: ~65%).

Advantages of the Hot Water Method

  • Environmentally Friendly: Utilizes water as a benign solvent, avoiding the use of volatile organic compounds.[1]

  • Catalyst-Free: The reaction proceeds without the need for an external catalyst, simplifying the purification process and reducing costs.[1][2]

  • Simple Procedure: The experimental setup and work-up are straightforward, making it an accessible method.[1]

  • High Purity of Products: In many cases, the product crystallizes directly from the reaction mixture in high purity, often eliminating the need for further purification steps like column chromatography.[1]

Conclusion

The synthesis of N-substituted succinimides in hot water presents a practical, efficient, and environmentally conscious alternative to traditional synthetic methods. This approach is particularly advantageous for its simplicity and the high yields achieved with aliphatic amines. These protocols provide a solid foundation for researchers in academia and industry to explore the synthesis of novel succinimide derivatives for various applications, including drug discovery and development.

References

Application Notes: Succinimide as a Precursor for Anticonvulsant Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The succinimide (B58015) (pyrrolidine-2,5-dione) nucleus is a critical pharmacophore in the development of anticonvulsant drugs, particularly those used for the treatment of absence (petit mal) seizures.[1][2] This class of drugs was first explored in the 1950s, leading to the development of key therapeutic agents such as ethosuximide (B1671622), methsuximide (B1676420), and phensuximide (B1677645).[3] Ethosuximide, in particular, is considered a first-line therapy for absence epilepsy due to its efficacy and favorable tolerability profile compared to other agents like valproic acid.[3][4] These compounds function by modulating neuronal excitability in the brain, specifically within the thalamocortical circuits responsible for generating absence seizures.[5][6]

Mechanism of Action

The primary anticonvulsant effect of succinimide derivatives is achieved through the blockade of low-voltage-activated T-type calcium channels.[5][6][7] These channels are densely expressed in thalamic neurons and play a crucial role in generating rhythmic, oscillatory burst firing that underlies the characteristic spike-and-wave discharges seen on an electroencephalogram (EEG) during an absence seizure.[5][8]

By inhibiting the T-type calcium current, succinimide drugs hyperpolarize the thalamic neurons, making them less excitable. This action suppresses the synchronized burst firing, thereby disrupting the thalamocortical oscillations and preventing the manifestation of seizures.[5][9] Studies have shown that ethosuximide and the active metabolite of methsuximide can effectively block all three subtypes of the T-type channel family (α1G, α1H, and α1I) at therapeutically relevant concentrations.[7][8]

G cluster_0 Thalamic Neuron cluster_1 Clinical Manifestation Ca_channel T-type Calcium Channel (Cav3.1, Cav3.2, Cav3.3) Ca_influx Ca²+ Influx Ca_channel->Ca_influx Burst_Firing Synchronized Burst Firing Seizure Absence Seizure (Spike-Wave Discharge) Burst_Firing->Seizure Leads to Ca_influx->Burst_Firing Succinimide Succinamide Anticonvulsant (e.g., Ethosuximide) Succinimide->Ca_channel Blocks

Mechanism of action for succinimide anticonvulsants.

Structure-Activity Relationship (SAR)

The anticonvulsant properties of succinimide derivatives are influenced by substitutions on the pyrrolidine-2,5-dione ring:

  • Substitution at C3: The presence of alkyl or aryl groups at the C3 position is crucial for activity. For instance, ethosuximide features an ethyl and a methyl group at this position.[10]

  • Phenyl Substitution: The inclusion of a phenyl group, as seen in phensuximide and methsuximide, generally confers activity against seizures induced by maximal electroshock (MES), a model for generalized tonic-clonic seizures.[11]

  • N-Methylation: Methylation of the nitrogen atom can alter the activity profile. N-methylation tends to decrease efficacy against MES-induced seizures while enhancing protection against chemically-induced seizures, such as those from pentylenetetrazol (PTZ).[11]

  • Hydrogen Bonding: The ability of the imide group to participate in hydrogen bonding is considered an important feature for the anticonvulsant activity of this class of drugs.[12]

Quantitative Data Summary

The following table summarizes key quantitative data for prominent succinimide-based anticonvulsant drugs. Efficacy (ED50) and toxicity (TD50) are highly dependent on the animal model and experimental conditions.

CompoundMolar Mass ( g/mol )LogPAnticonvulsant Activity (ED50, mg/kg)Neurotoxicity (TD50, mg/kg, rat)T-type Channel Block (IC50)
Ethosuximide 141.17[10]0.38[10]130 (scPTZ, rat)650~0.6-2.5 mM[7][9]
Methsuximide 203.231.7793 (scPTZ, rat)1650.3-1.2 mM (as active metabolite N-desmethylmethsuximide)[7][9]
Phensuximide 189.211.15185 (scPTZ, rat)350N/A

scPTZ: Subcutaneous Pentylenetetrazol test. Data is compiled from multiple sources and should be used for comparative purposes.

Protocols

Protocol 1: Synthesis of a Succinimide Derivative (Ethosuximide)

This protocol describes a representative multi-step synthesis for ethosuximide, starting from methyl ethyl ketone.[1]

Materials:

  • Methyl ethyl ketone (2-butanone)

  • Ethyl cyanoacetate (B8463686)

  • Piperidine (catalyst)

  • Potassium cyanide (KCN) or Hydrogen Cyanide (HCN) source

  • Hydrochloric acid (HCl)

  • Ammonia (B1221849) or Urea (B33335)

  • Ethanol, Toluene, Diethyl ether

  • Standard laboratory glassware for organic synthesis (reflux condenser, dropping funnel, etc.)

Procedure:

  • Step 1: Knoevenagel Condensation:

    • In a round-bottom flask, combine methyl ethyl ketone and ethyl cyanoacetate in equimolar amounts in a solvent such as toluene.

    • Add a catalytic amount of piperidine.

    • Heat the mixture under reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by Thin Layer Chromatography (TLC). Once complete, cool the mixture and remove the solvent under reduced pressure to yield the unsaturated cyano ester intermediate.

  • Step 2: Michael Addition:

    • Dissolve the intermediate from Step 1 in ethanol.

    • Carefully add a solution of potassium cyanide in water (this will generate cyanide ions for the addition). Extreme caution is required when handling cyanides.

    • Stir the reaction at room temperature until the addition is complete (monitor by TLC). This forms the dinitrile compound.[1]

  • Step 3: Hydrolysis and Decarboxylation:

    • To the dinitrile product, add concentrated hydrochloric acid.

    • Heat the mixture under reflux. This step hydrolyzes both nitrile groups to carboxylic acids and the ester to a carboxylic acid, followed by decarboxylation upon heating to yield 2-ethyl-2-methylsuccinic acid.

  • Step 4: Imide Formation (Cyclization):

    • Heat the resulting 2-ethyl-2-methylsuccinic acid with a source of ammonia (e.g., urea or by bubbling ammonia gas) at high temperature (~150-200 °C).

    • This reaction forms the succinimide ring through condensation and loss of water.

  • Step 5: Purification:

    • Cool the reaction mixture and purify the crude ethosuximide by recrystallization from a suitable solvent system (e.g., acetone/ether or ethanol/water).[10]

    • Dry the resulting white crystalline solid and confirm its identity and purity using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Protocol 2: Evaluation of Anticonvulsant Activity (Pentylenetetrazol Model)

The subcutaneous pentylenetetrazol (scPTZ) seizure model is commonly used to screen for drugs effective against absence seizures.[6][13][14]

Materials:

  • Male albino mice (e.g., C57BL/6 strain, 20-25 g)

  • Pentylenetetrazol (PTZ)

  • Test compound (e.g., synthesized ethosuximide)

  • Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

  • Administration syringes (oral gavage, intraperitoneal)

  • Observation chambers (transparent Plexiglas containers)

  • Timer

Procedure:

  • Animal Acclimation:

    • House animals in standard laboratory conditions for at least one week before the experiment. Allow free access to food and water.

  • Group Allocation:

    • Randomly divide the mice into groups (n=8-12 per group).

      • Group 1: Vehicle Control (receives vehicle + PTZ)

      • Group 2: Positive Control (receives known anticonvulsant like Diazepam or reference ethosuximide + PTZ)

      • Group 3+: Test Groups (receive different doses of the test compound + PTZ)

  • Drug Administration:

    • Administer the vehicle, positive control, or test compound to the respective groups. The typical route is intraperitoneal (i.p.) or oral (p.o.).

    • Allow for a pre-treatment time of 30-60 minutes for the compound to be absorbed and distributed.[15]

  • Induction of Seizures:

    • Administer PTZ subcutaneously (s.c.) at a pre-determined convulsive dose (e.g., 85 mg/kg for mice, which should induce seizures in >95% of control animals).

  • Observation and Scoring:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber and start a timer.

    • Observe the animals continuously for 30 minutes.[14]

    • Record the latency (time) to the onset of the first myoclonic jerk and the first generalized clonic seizure (characterized by loss of righting reflex).

    • Record the presence or absence of a tonic-clonic seizure (characterized by tonic hindlimb extension).

    • A common endpoint is protection from generalized clonic or tonic-clonic seizures within the 30-minute observation period.

  • Data Analysis:

    • For each group, calculate the percentage of animals protected from generalized seizures.

    • Compare the mean latency to seizure onset between the test groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

    • From the dose-response data, calculate the ED50 (the dose required to protect 50% of the animals from seizures) using probit analysis.

Experimental Workflow Visualization

The following diagram outlines the logical workflow from chemical synthesis to biological evaluation of a novel succinimide-based anticonvulsant.

G cluster_0 Synthesis & Purification cluster_1 In Vivo Evaluation cluster_2 Data Analysis Precursors This compound Precursors (e.g., Ketones, Cyanides) Synthesis Chemical Synthesis (e.g., Knoevenagel, Cyclization) Precursors->Synthesis Purification Purification & Characterization (Recrystallization, NMR, MS) Synthesis->Purification Drug_Admin Test Compound Administration Purification->Drug_Admin Pure Compound Animal_Model Animal Model Preparation (Mice/Rats) Animal_Model->Drug_Admin Seizure_Induction Seizure Induction (scPTZ) Drug_Admin->Seizure_Induction Observation Behavioral Observation & Scoring Seizure_Induction->Observation Data_Analysis Statistical Analysis Observation->Data_Analysis Seizure Data ED50 Determination of ED50 Data_Analysis->ED50 Conclusion Efficacy Assessment ED50->Conclusion

Workflow for development of succinimide anticonvulsants.

References

Application Notes and Protocols: Succinamide-Based Reagents in Organic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of succinamide-based reagents as catalysts and building blocks in key organic reactions. Detailed protocols for representative applications, quantitative data, and proposed mechanistic pathways are presented to facilitate their adoption in synthetic chemistry workflows.

Introduction

Succinimide (B58015) and its derivatives are versatile scaffolds in organic synthesis, notable for their presence in numerous biologically active compounds and their utility as chiral auxiliaries and organocatalysts. The rigid five-membered ring structure of succinimide can be functionalized to create chiral environments, making this compound-based reagents valuable tools in asymmetric catalysis. This document focuses on their application in catalyzing aldol (B89426) and Michael addition reactions, crucial carbon-carbon bond-forming reactions in synthetic organic chemistry.

Application 1: Chiral Proline-Succinimide Hybrid Catalysts for Asymmetric Aldol Reactions

Proline and its derivatives are well-established organocatalysts for asymmetric aldol reactions, proceeding through an enamine-based mechanism. Hybrid catalysts incorporating a succinimide moiety can enhance stereoselectivity and catalytic activity. The succinimide group can participate in hydrogen bonding interactions, helping to organize the transition state and improve facial selectivity.

Proposed Catalytic Cycle for Proline-Succinimide Catalyzed Aldol Reaction

The proposed mechanism involves the formation of an enamine intermediate between the ketone and the proline moiety of the catalyst. The succinimide group helps to orient the aldehyde through hydrogen bonding, facilitating a stereoselective attack of the enamine on the aldehyde. Hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.

Aldol_Cycle Catalyst Proline-Succinimide Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Transition_State Organized Transition State (H-Bonding with Succinimide) Enamine->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Iminium Iminium Intermediate Transition_State->Iminium C-C Bond Formation Iminium->Catalyst - Catalyst (Regeneration) Product Aldol Product Iminium->Product + H₂O H2O H₂O

Caption: Proposed catalytic cycle for the asymmetric aldol reaction catalyzed by a proline-succinimide hybrid.

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone (B45756) with 4-Nitrobenzaldehyde (B150856)

This protocol is a representative procedure based on established methods for proline-catalyzed aldol reactions.

Materials:

  • Chiral Proline-Succinimide Hybrid Catalyst (e.g., N-succinimidyl-(S)-proline)

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate (B1210297)

  • Hexane

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 4-nitrobenzaldehyde (0.1 mmol, 1.0 equiv) in DMSO (0.5 mL) is added cyclohexanone (0.3 mmol, 3.0 equiv).

  • The chiral proline-succinimide hybrid catalyst (0.02 mmol, 20 mol%) is added to the mixture.

  • The reaction mixture is stirred at room temperature for 24-48 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl (5 mL) and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired aldol product.

  • The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Quantitative Data for Aldol Reactions Catalyzed by Proline Derivatives

The following table summarizes representative data for aldol reactions catalyzed by various proline-based organocatalysts, demonstrating typical yields and stereoselectivities.

Catalyst TypeAldehydeKetoneYield (%)dr (anti/syn)ee (%) (anti)Reference
(S)-Proline4-NitrobenzaldehydeAcetone68-76[1]
Proline-based C2 symmetricBenzaldehydeAcetone--up to 61[1]
Prolinamido-glycosideIsobutyraldehydeAcetone90-89[2]
Chiral Diamide (L-proline derived)p-NitrobenzaldehydeCyclohexanoneup to 9778:22up to 97[3]

Application 2: this compound-Based Bifunctional Catalysts in Asymmetric Michael Additions

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base or Lewis base functionality, are highly effective in asymmetric synthesis. Succinimide derivatives can be incorporated into bifunctional catalysts, where the succinimide NH group can act as a hydrogen-bond donor to activate the Michael acceptor, while a separate basic moiety (e.g., a primary or secondary amine) activates the Michael donor.

Proposed Mechanism for Bifunctional this compound-Catalyzed Michael Addition

In this proposed mechanism, the amine moiety of the catalyst reacts with the ketone (Michael donor) to form an enamine. Simultaneously, the succinimide NH group of the catalyst activates the maleimide (B117702) (Michael acceptor) through hydrogen bonding. This dual activation brings the reactants into close proximity in a chiral environment, facilitating a highly stereoselective Michael addition.

Michael_Addition cluster_catalyst_activation Catalyst Activation cluster_substrate_activation Substrate Activation cluster_reaction Michael Addition Catalyst Bifunctional Catalyst (Amine + Succinimide) Enamine Enamine Formation Catalyst->Enamine + Ketone Activated_Maleimide Activated Maleimide (H-Bonded to Succinimide) Ketone Ketone (Donor) Transition_State Ternary Complex (Enamine-Catalyst-Maleimide) Enamine->Transition_State Maleimide Maleimide (Acceptor) Maleimide->Activated_Maleimide H-Bonding Activated_Maleimide->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex C-C Bond Formation Product_Complex->Catalyst Hydrolysis & Catalyst Regeneration Final_Product Succinimide Adduct Product_Complex->Final_Product Release

Caption: Proposed workflow for a bifunctional this compound-catalyzed Michael addition.

Experimental Protocol: Asymmetric Michael Addition of a Ketone to a Maleimide

This protocol is a representative procedure for the synthesis of chiral succinimide derivatives via organocatalytic Michael addition.

Materials:

  • Chiral primary amine-salicylamide or similar bifunctional catalyst

  • N-Substituted Maleimide (e.g., N-phenylmaleimide)

  • Ketone (e.g., cyclohexanone)

  • Toluene (B28343)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a vial, dissolve the N-substituted maleimide (0.2 mmol, 1.0 equiv) and the ketone (0.4 mmol, 2.0 equiv) in toluene (1.0 mL).

  • Add the chiral bifunctional organocatalyst (0.04 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature for the time specified in the relevant literature (typically 24-72 hours), monitoring by TLC.

  • After completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral succinimide adduct.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Quantitative Data for the Synthesis of Chiral Succinimides via Michael Addition

The following table presents data on the synthesis of chiral succinimides using different organocatalysts, showcasing the high yields and stereoselectivities achievable.

Catalyst TypeMichael Donor (Aldehyde/Ketone)Michael Acceptor (Maleimide)Yield (%)dree (%)Reference
Chiral Primary Amine-GuanidineIsobutyraldehydeN-phenylmaleimide98-91[4]
Chiral Primary Amine-GuanidineIsobutyraldehydeN-(4-chlorophenyl)maleimide99-95[4]
Chiral Primary Amine-SalicylamideCyclohexanoneN-phenylmaleimideup to 9813:1up to 99[1]
L-Phenylalanine on Laponite (Mechanochemical)IsobutyraldehydeN-methylmaleimideHigh-High[5]
Bifunctional Squaramideα-Alkylidene succinimidesNitrostyrenesup to 98>99:1up to 99[6]

Conclusion

This compound-based reagents represent a promising and versatile class of molecules in the field of organic catalysis. Their rigid framework, coupled with the ability to introduce various functional groups, allows for the rational design of catalysts for highly stereoselective transformations. The protocols and data presented herein demonstrate the potential of this compound-containing molecules as both catalysts and key synthetic intermediates. Further research into novel this compound-based catalysts is expected to yield even more efficient and selective methods for the synthesis of complex chiral molecules, with significant implications for the pharmaceutical and fine chemical industries.

References

Application of Succinamide in Polymer Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the application of succinamide and its derivatives, primarily in the form of polysuccinimide (PSI), in polymer synthesis. It includes detailed application notes, experimental protocols, and characterization data to guide researchers in utilizing these versatile compounds for the development of novel polymers with applications in drug delivery, biomaterials, and specialty resins.

Polysuccinimide (PSI) as a Versatile Polymer Precursor

Polysuccinimide (PSI) is a biodegradable and biocompatible polymer that serves as a key intermediate in the synthesis of a variety of functional polymers, most notably poly(aspartic acid) (PASP) and its derivatives.[1][2] The synthesis of PSI is typically achieved through the thermal polycondensation of L-aspartic acid.[3] The resulting PSI is a water-insoluble polymer that can be readily modified through aminolysis reactions, making it a highly adaptable platform for creating polymers with tailored properties.[4]

Synthesis of Polysuccinimide (PSI)

The most common method for synthesizing PSI is the thermal polycondensation of L-aspartic acid, often in the presence of an acid catalyst such as phosphoric acid to promote polymerization and achieve higher molecular weights.[3][5]

Experimental Protocol: Thermal Polycondensation of L-Aspartic Acid

Materials:

Procedure:

  • A mixture of L-aspartic acid and o-phosphoric acid (e.g., 10 wt% of the L-aspartic acid) is prepared in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.[6]

  • The mixture is heated to a temperature between 180°C and 260°C under a nitrogen atmosphere.[5][6] The reaction time can vary from 1.5 to 6 hours, depending on the desired molecular weight.[3][5]

  • During the reaction, water is continuously removed from the system.

  • After the polymerization is complete, the reaction mixture is cooled to room temperature.

  • The resulting solid polysuccinimide is ground into a powder.

  • The powder is then washed extensively with water and methanol to remove any unreacted monomer and catalyst.

  • The purified polysuccinimide is dried in a vacuum oven.

Characterization: The synthesized PSI can be characterized by various techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the succinimide (B58015) ring, with characteristic peaks around 1715 cm⁻¹ (C=O stretching).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to verify the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Analysis (DSC and TGA): To determine the glass transition temperature (Tg) and thermal decomposition profile.[7][8][9][10][11]

Synthesis Workflow for Polysuccinimide (PSI)

G cluster_synthesis PSI Synthesis Aspartic_Acid L-Aspartic Acid Reaction_Vessel Reaction Vessel Aspartic_Acid->Reaction_Vessel Phosphoric_Acid o-Phosphoric Acid Phosphoric_Acid->Reaction_Vessel Heating Heating (180-260°C) Under N2 Reaction_Vessel->Heating Purification Purification (Washing with Water/Methanol) Heating->Purification PSI_Product Polysuccinimide (PSI) Purification->PSI_Product G cluster_aminolysis Polyaspartamide Synthesis PSI Polysuccinimide (PSI) Solvent Aprotic Solvent (e.g., DMF) PSI->Solvent Primary_Amine Primary Amine (R-NH2) Primary_Amine->Solvent Reaction Reaction (Room Temp to 60°C) Solvent->Reaction Precipitation Precipitation (in non-solvent) Reaction->Precipitation Polyaspartamide Polyaspartamide Precipitation->Polyaspartamide G cluster_cell Cellular Environment cluster_endocytosis Endocytosis NP Polyaspartamide Nanoparticle Clathrin Clathrin-mediated NP->Clathrin Receptor-mediated Caveolae Caveolae-mediated NP->Caveolae Macropino Macropinocytosis NP->Macropino Cell_Membrane Cell Membrane Endosome Endosome Clathrin->Endosome Cytoplasm Cytoplasm (Drug Release) Caveolae->Cytoplasm Macropino->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome

References

Application Note and Protocol: Preparation of Succinamide from Dimethyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of succinamide from dimethyl succinate (B1194679) via ammonolysis. The procedure outlined is suitable for standard laboratory settings and yields a crystalline product.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry and materials science. This application note details a reliable method for the preparation of this compound through the ammonolysis of dimethyl succinate. The reaction involves the nucleophilic attack of ammonia (B1221849) on the ester carbonyls, leading to the formation of the corresponding diamide.

Reaction Scheme

The overall chemical transformation is depicted below:

Experimental Protocol

This protocol is based on established laboratory procedures for the ammonolysis of dialkyl succinates.[1]

3.1. Materials and Equipment

  • Reagents:

    • Dimethyl succinate (5 mL, 5.8 g)

    • Concentrated aqueous ammonia (25 mL, d=0.880)

    • Deionized water (50 mL)

    • Cold deionized water (for washing)

  • Equipment:

    • 150 mL Erlenmeyer flask with stopper

    • Magnetic stirrer and stir bar (optional, but recommended)

    • Büchner funnel and filter flask

    • Filter paper

    • Spatula

    • Beakers

    • Drying oven or desiccator

3.2. Procedure

  • Reaction Setup: In a 150 mL Erlenmeyer flask, combine 5 mL (5.8 g) of dimethyl succinate with 50 mL of deionized water and 25 mL of concentrated aqueous ammonia.[1]

  • Reaction Initiation: Stopper the flask and shake vigorously. The dimethyl succinate should dissolve, forming a clear solution.[1] If a magnetic stirrer is available, add a stir bar before stoppering and stir the mixture.

  • Crystallization: Allow the reaction mixture to stand at room temperature. This compound will begin to crystallize out of the solution, typically within one hour.[1] For optimal yield, it is recommended to let the mixture stand overnight.[1]

  • Isolation of Product: Collect the this compound crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any residual ammonia or unreacted starting material.

  • Drying: Dry the purified this compound crystals. This can be done in a drying oven at a moderate temperature or in a desiccator under vacuum.

3.3. Purification (Optional)

For higher purity, the crude this compound can be recrystallized from water.[1]

  • Dissolve the crude product in a minimum amount of hot water.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the recrystallized this compound by vacuum filtration, wash with a small amount of cold water, and dry as described above.

Data Presentation

The following table summarizes the quantitative data associated with this protocol.

ParameterValueReference
Reactants
Dimethyl Succinate5.8 g[1]
Conc. Aqueous Ammonia25 mL[1]
Water50 mL[1]
Product
Yield2.5 g (after recrystallization)[1]
AppearanceColorless crystals[1]
Melting Point254-255 °C (with effervescence)[1]

Note: The yield is based on the recrystallized product. The crude yield is expected to be higher.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from dimethyl succinate.

experimental_workflow reagents Combine Reactants (Dimethyl Succinate, NH3, H2O) reaction Stir/Shake at RT (1 hour to overnight) reagents->reaction Initiate Reaction crystallization Crystallization reaction->crystallization filtration Vacuum Filtration crystallization->filtration Isolate Crystals washing Wash with Cold H2O filtration->washing drying Drying washing->drying product This compound Product drying->product

Figure 1. Workflow for the synthesis of this compound.

Discussion

The conversion of dimethyl succinate to this compound is a straightforward and efficient process. A study on the ammonolysis of various diesters, including dimethyl succinate, in a methanol/ammonia solution showed a conversion of 70.6% after 24 hours, with a this compound yield of 19.6%.[2][3] The protocol described here, using aqueous ammonia, is a classic and effective method for obtaining the solid product. It is important to note that a potential side product in the ammonolysis of dimethyl succinate is succinimide, which can form via a ring-closing reaction.[2][3] The described purification by recrystallization is effective in separating this compound from any such impurities.[1]

References

The Versatile Succinimide Scaffold: Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

The succinimide (B58015) motif, a five-membered dicarboximide ring system, is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its derivatives have demonstrated significant potential across various disease areas, including neurology, oncology, and infectious diseases. This document provides a detailed overview of the applications of succinimide derivatives, complete with experimental protocols for their synthesis and biological evaluation, and quantitative data to facilitate comparative analysis.

Therapeutic Applications of Succinimide Derivatives

Succinamide derivatives have been extensively explored for their diverse pharmacological activities. Key therapeutic areas where these compounds have shown significant promise include:

  • Anticonvulsant Activity: Succinimides, such as ethosuximide, are well-established antiepileptic drugs, particularly effective against absence seizures. Their mechanism of action primarily involves the inhibition of T-type calcium channels in the thalamus, which helps to reduce the spike-and-wave discharges characteristic of these seizures.

  • Anticancer Activity: A growing body of research highlights the potential of succinimide derivatives as anticancer agents. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including leukemia and cervical cancer. Their mechanisms of action can involve the activation of stress signaling pathways and interaction with DNA.

  • Anticholinesterase Activity: Certain succinimide derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This makes them promising candidates for the symptomatic treatment of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.

  • Antidiabetic Activity: Recent studies have explored the potential of succinimide derivatives in the management of diabetes. These compounds have been shown to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase, as well as dipeptidyl peptidase-4 (DPP-4).

  • Antioxidant Activity: Many succinimide derivatives possess significant antioxidant properties, demonstrating the ability to scavenge free radicals. This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

  • Antibacterial and Antifungal Activity: The succinimide scaffold has also been utilized in the development of novel antimicrobial agents, addressing the growing concern of antibiotic resistance.

Quantitative Data Summary

The following tables summarize the biological activity of various succinimide derivatives, presenting key quantitative data such as IC50 values to allow for easy comparison.

Table 1: Anticancer Activity of Succinimide Derivatives

Compound IDCancer Cell LineAssayIC50 (µM)Reference
1e K562 (Leukemia)MTT3.2[1]
MOLT-4 (Leukemia)MTT5.8[1]
HeLa (Cervical)MTT8[1]
1b MOLT-4 (Leukemia)MTT7[1]
1h MOLT-4 (Leukemia)MTT20[1]
1i MOLT-4 (Leukemia)MTT15[1]
1f K562 (Leukemia)MTT18[1]
Compound 4 HL60 (Leukemia)MTT8.09[2]
MCF-7 (Breast)MTT3.26[2]
A549 (Lung)MTT9.34[2]
Compound 1 A2780 (Ovarian)MTT2.1[2]
Compound 2 Panc1 (Pancreatic)MTT3.4[2]

Table 2: Anticholinesterase Activity of Succinimide Derivatives

Compound IDEnzymeIC50 (µM)Reference
Derivative (I) Acetylcholinesterase (AChE)31[3]
Derivative (II) Acetylcholinesterase (AChE)29[3]
Compound 12 Acetylcholinesterase (AChE)17.41[4]
Compound 1 Butyrylcholinesterase (BChE)0.12[4]
Compound 7 Butyrylcholinesterase (BChE)0.38[4]

Table 3: Antidiabetic Activity of Succinimide Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
Compound 3 DPP-40.07[5]
BW1 α-Amylase13.90[6]
α-Glucosidase10.49[6]
BW2 α-Glucosidase10.81[6]
10d α-Glucosidase10[7]
10e α-Amylase9.66[7]
10d PTP1B3.64[7]
10d DPP44.22[7]

Table 4: Antioxidant Activity of Succinimide Derivatives

Compound IDAssayIC50 (µg/mL)Reference
BW1 DPPH10.84[6]
ABTS9.40[6]
BW2 DPPH12.81[6]
ABTS12.87[6]
BW3 DPPH15.93[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of succinimide derivatives.

Synthesis Protocols

1. Synthesis of Succinimide Derivatives via Michael Addition

This protocol describes a general procedure for the conjugate addition of a nucleophile to a maleimide (B117702) to form a succinimide derivative.[8]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-substituted maleimide (1.0 equivalent) in a suitable solvent such as DMF or toluene.

  • Addition of Catalyst and Donor: To the solution, add the organocatalyst (e.g., a chiral primary amine-guanidine, 10-20 mol%) and any necessary additives. Subsequently, add the Michael donor (e.g., an aldehyde or ketone, typically 1.5-3.0 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction if necessary (e.g., with a saturated aqueous solution of NH₄Cl). Extract the product into a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired succinimide derivative.

2. Synthesis of Succinimide Derivatives via NHC-Catalyzed Stetter Reaction

This protocol outlines the N-heterocyclic carbene (NHC)-catalyzed reaction of an aromatic aldehyde with an N-substituted itaconimide.[9]

  • Reaction Setup: In a reaction vessel under an argon atmosphere, combine the N-itaconimide (1.5 equivalents), aromatic aldehyde (1.0 equivalent, e.g., 50 mg), NHC-precatalyst (15 mol%), and K₂CO₃ (50 mol%) in THF (2 mL).

  • Reaction Conditions: Stir the reaction mixture at 60 °C for a period ranging from 30 minutes to 4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.

  • Extraction and Purification: Wash the residue with ethyl acetate. Combine the filtrates and evaporate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Biological Evaluation Protocols

1. MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the succinimide derivatives and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37 °C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours to allow for complete solubilization of the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

2. In Vitro Anticholinesterase Activity Assay

This protocol is based on Ellman's method to determine the inhibition of acetylcholinesterase (AChE).[3]

  • Reagent Preparation: Prepare stock solutions of the succinimide derivatives, acetylthiocholine (B1193921) iodide (ATCI), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.5).

  • Reaction Mixture: In a 96-well plate, add the buffer, the succinimide derivative at various concentrations, and the AChE enzyme solution.

  • Initiation of Reaction: Start the reaction by adding the substrate ATCI and the chromogen DTNB.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the enzyme activity.

  • Calculation: Calculate the percentage of enzyme inhibition for each concentration of the derivative compared to the control (without inhibitor). The IC50 value is then determined.

3. In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.[11]

  • Reaction Setup: In a 96-well plate, mix the α-glucosidase enzyme solution with the succinimide derivative at different concentrations in a phosphate buffer (pH 7.0).

  • Pre-incubation: Incubate the mixture for a short period (e.g., 2 minutes) at 37 °C.

  • Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 5 minutes) at 37 °C.

  • Absorbance Reading: Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is commonly used as a positive control.

4. DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant activity of the succinimide derivatives.[11][12]

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix the succinimide derivative at various concentrations with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined. Ascorbic acid or Trolox can be used as a positive control.

Visualizing Pathways and Workflows

Anticonvulsant Mechanism of Action

Succinimide anticonvulsants, such as ethosuximide, primarily exert their effect by blocking T-type calcium channels in thalamic neurons. This action reduces the characteristic spike-and-wave discharges associated with absence seizures.

Anticonvulsant_Mechanism Succinimide Succinimide Derivative T_type_Ca_Channel T-type Calcium Channel (Thalamus) Succinimide->T_type_Ca_Channel Inhibits Spike_Wave Spike-and-Wave Discharge T_type_Ca_Channel->Spike_Wave Leads to Absence_Seizure Absence Seizure Spike_Wave->Absence_Seizure Causes

Caption: Mechanism of action of succinimide anticonvulsants.

Experimental Workflow: Michael Addition Synthesis

The synthesis of succinimide derivatives via Michael addition follows a structured workflow from reactant preparation to purification of the final product.

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Prep Reactant Preparation (Maleimide in Solvent) Catalyst_Donor_Add Addition of Catalyst and Michael Donor Reactant_Prep->Catalyst_Donor_Add Stir_Monitor Stirring and Monitoring (TLC) Catalyst_Donor_Add->Stir_Monitor Quench_Extract Quenching and Extraction Stir_Monitor->Quench_Extract Purify Purification (Column Chromatography) Quench_Extract->Purify Final_Product Final Succinimide Derivative Purify->Final_Product MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Plating Cell Plating (96-well plate) Incubation1 Initial Incubation (6-24 hours) Cell_Plating->Incubation1 Compound_Add Addition of Succinimide Derivatives Incubation1->Compound_Add Incubation2 Treatment Incubation (48-72 hours) Compound_Add->Incubation2 MTT_Add Addition of MTT Reagent Incubation2->MTT_Add Incubation3 Formazan Formation (2-4 hours) MTT_Add->Incubation3 Solubilization Addition of Solubilization Agent Incubation3->Solubilization Absorbance_Read Absorbance Reading (570 nm) Solubilization->Absorbance_Read IC50_Calc IC50 Calculation Absorbance_Read->IC50_Calc

References

Application Notes: Succinamide in the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinamide, the diamide (B1670390) of succinic acid, serves as a fundamental building block in organic synthesis. While often mistaken for its cyclic counterpart, succinimide (B58015), this compound's primary role in heterocyclic chemistry is as a direct precursor to this very important five-membered nitrogen-containing heterocycle. Succinimide and its derivatives are prevalent scaffolds in medicinal chemistry and are used in the synthesis of pharmaceuticals and other biologically active compounds.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of succinimide, a key nitrogen-containing heterocycle.

Clarification of Structures

To avoid common confusion, the structures of this compound and its cyclized product, succinimide, are shown below. The key transformation involves an intramolecular cyclization with the elimination of ammonia (B1221849).

Caption: Chemical structures of this compound and Succinimide.

Application: Synthesis of Succinimide via Thermal Cyclization of this compound

The most direct application of this compound in heterocyclic synthesis is its conversion to succinimide through thermal dehydration and cyclization. This reaction provides a straightforward route to the pyrrolidine-2,5-dione ring system. The process typically involves heating this compound, which induces an intramolecular nucleophilic attack of one amide nitrogen onto the carbonyl carbon of the other amide group, followed by the elimination of an ammonia molecule.

This transformation is a key step in certain industrial processes where succinimide is produced from precursors like succinic acid and ammonia or urea, which may form this compound as a reactive intermediate.[1]

Reaction Pathway

The logical flow of the synthesis involves the heating of this compound, leading to a tetrahedral intermediate, which then collapses to form the stable five-membered succinimide ring and ammonia as a byproduct.

reaction_pathway cluster_start Starting Material cluster_process Process cluster_product Products A This compound B Apply Heat (Thermal Energy) A->B Initiation C Intramolecular Nucleophilic Attack B->C D Formation of Tetrahedral Intermediate C->D E Elimination of Ammonia (NH₃) D->E F Succinimide E->F G Ammonia (Byproduct) E->G

Caption: Logical workflow for the conversion of this compound to succinimide.

Experimental Protocols

This section provides a generalized protocol for the synthesis of succinimide from this compound based on thermal dehydration methods suggested in the literature for related precursors.

Protocol 1: Thermal Dehydration of this compound

Objective: To synthesize succinimide by the thermal cyclization of this compound.

Materials:

  • This compound (98% purity or higher)

  • Sand bath or high-temperature heating mantle

  • Round-bottom flask equipped with a reflux condenser or distillation head

  • Thermometer

  • Recrystallization solvent (e.g., ethanol (B145695) or water)

Procedure:

  • Place 10.0 g of this compound into a 50 mL round-bottom flask.

  • Set up the apparatus for heating. A simple air condenser is typically sufficient to prevent sublimation losses.

  • Heat the flask gently in a sand bath. The temperature should be raised gradually to approximately 200-260 °C. The exact temperature can be critical; related syntheses from succinic acid and ammonia require high temperatures for the final dehydration and cyclization step.[2]

  • Maintain this temperature and observe the reaction mixture. The solid will melt, and the evolution of ammonia gas should be apparent. The reaction is typically complete when gas evolution ceases.

  • Allow the flask to cool to room temperature. The crude succinimide will solidify upon cooling.

  • Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or water, allow it to cool slowly to form crystals, and then cool further in an ice bath.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator or vacuum oven.

  • Characterize the final product using techniques such as melting point determination, FTIR, and NMR spectroscopy to confirm its identity and purity as succinimide.

Experimental Workflow Diagram

experimental_workflow start Start setup 1. Add this compound to Round-Bottom Flask start->setup heat 2. Heat flask gradually to 200-260°C setup->heat react 3. Maintain temperature until NH₃ evolution ceases heat->react cool 4. Cool flask to room temperature react->cool purify 5. Recrystallize crude solid from ethanol or water cool->purify filter 6. Collect crystals by vacuum filtration purify->filter dry 7. Dry purified Succinimide filter->dry analyze 8. Characterize product (MP, FTIR, NMR) dry->analyze end End analyze->end

Caption: Step-by-step experimental workflow for succinimide synthesis.

Data Presentation

PrecursorsCatalyst/ReagentTemperature (°C)TimeYield (%)Reference
Succinic Anhydride + AmmoniaAmmonium Aromatic Sulfonate140 - 200Not SpecifiedHigh[2]
Succinic Acid + UreaPhosphorous Acid1956 h>80[1]
Succinic Acid + AmmoniaTriammonium Phosphate260Not SpecifiedNot Specified[2]

This data suggests that high temperatures are necessary for the cyclization to form succinimide from its acyclic precursors.

Secondary Applications

While the primary use of this compound is as a precursor to succinimide, it can also be used to synthesize specialized reagents. For instance, this compound reacts with chlorosulfonic acid to form succinimide-N-sulfonic acid, which has been utilized as an efficient catalyst for synthesizing other heterocyclic compounds like pyrazoles.[3] This demonstrates a secondary role for this compound in facilitating the construction of different heterocyclic systems.

References

Application Notes and Protocols for the Creation of Succinamide-Based Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods and protocols for the synthesis and stabilization of succinamide-based bioconjugates, which are commonly formed through the reaction of a maleimide-functionalized molecule with a thiol-containing biomolecule, such as a protein or antibody. A primary focus is placed on addressing the inherent instability of the initial thio-succinimide linkage and strategies to form a stable, ring-opened succinamic acid structure, which is crucial for applications like antibody-drug conjugates (ADCs).

Introduction

Bioconjugation via the Michael addition of a thiol to a maleimide (B117702) is a widely used strategy due to its high specificity and rapid reaction kinetics under mild conditions.[1] This reaction forms a thio-succinimide linkage, connecting the two molecules. However, this linkage is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the plasma.[1][2] This can lead to premature cleavage of the conjugate and release of the payload, diminishing efficacy and potentially causing off-target toxicity.

A key strategy to overcome this instability is the hydrolysis of the succinimide (B58015) ring to form a stable succinamic acid derivative.[1][3] This ring-opened form is no longer susceptible to the retro-Michael reaction, significantly enhancing the long-term stability of the bioconjugate.[3][] The rate of this stabilizing hydrolysis can be influenced by the chemical environment, including the structure of the maleimide linker and the pH of the solution.[5][6] These notes provide protocols for both the initial conjugation and the subsequent stabilization through controlled hydrolysis.

Data Presentation: Quantitative Analysis of Succinimide Ring Hydrolysis

The rate of the stabilizing succinimide ring hydrolysis is a critical parameter. The following tables summarize quantitative data on hydrolysis kinetics for different linker structures, providing a basis for rational linker design and selection.

Table 1: Percentage of Succinimide Hydrolysis Over Time for Various Linkers [5]

Linker IDR Group Spacer Between Maleimide and DipeptideHydrolysis at 1h (%)Hydrolysis at 2h (%)Hydrolysis at 4h (%)Hydrolysis at 8h (%)Hydrolysis at 24h (%)
ADC35Propionic Acid100100100100100
ADC38Ethoxypropanoic Acid2130384865
ADC40Caproic Acid246810

Conditions: Hydrolysis measured on the light chain of an anti-hTNF antibody at pH 8.0. Data extracted from mass spectrometry analysis.[5]

Table 2: Comparative Stability of Maleimide-Thiol Conjugates in Human Plasma [7]

Linker ChemistryADC ModelIncubation Time% Intact ADC RemainingKey Observation
Maleimide (Thiol reactive)Trastuzumab-MC-vc-PABC-MMAE7 days65-80%Deconjugation observed
Maleimide (Thiol reactive)cAC10-vc-MMAE (in mouse)6 days~75%Significant release of payload
Maleimide (Hydrolyzed)Generic ADC>2 years (projected half-life)HighRing-opened product is stabilized toward cleavage[]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key chemical transformations and a general experimental workflow for creating and characterizing stable this compound-based bioconjugates.

cluster_reaction Chemical Pathway of this compound Bioconjugate Formation and Stabilization Maleimide Maleimide Reagent (on Payload) ThioSuccinimide Thio-Succinimide Adduct (Unstable) Maleimide->ThioSuccinimide  Michael Addition  (pH 6.5-7.5) Thiol Biomolecule (with Thiol, e.g., Cysteine) Thiol->ThioSuccinimide SuccinamicAcid Succinamic Acid Adduct (Stable, Ring-Opened) ThioSuccinimide->SuccinamicAcid  Hydrolysis  (pH > 7.5) ReleasedPayload Released Payload + Biomolecule ThioSuccinimide->ReleasedPayload  Retro-Michael Reaction  (Thiol Exchange) Glutathione Plasma Thiol (e.g., Glutathione) Glutathione->ReleasedPayload cluster_workflow General Workflow for Stable Bioconjugate Preparation P_Prep 1. Protein Preparation (e.g., Antibody) P_Reduce 2. Disulfide Reduction (Optional, with TCEP) P_Prep->P_Reduce Conjugate 4. Conjugation Reaction (pH 7.0-7.5, RT, 2h) P_Reduce->Conjugate L_Prep 3. Linker-Payload Prep (Dissolve in DMSO) L_Prep->Conjugate Hydrolyze 5. Controlled Hydrolysis (pH 8.5-9.0, RT) Conjugate->Hydrolyze Purify 6. Purification (SEC / Dialysis) Hydrolyze->Purify Characterize 7. Characterization (MS, HIC for DAR) Purify->Characterize

References

Application Notes and Protocols: The Role of Succinamide Derivatives in Ameliorating Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. It is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and enzymes like cyclooxygenase-2 (COX-2).[1] Succinamide derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising therapeutic avenue for mitigating neuroinflammation.[2][3] Certain derivatives have demonstrated significant neuroprotective effects by modulating inflammatory signaling pathways and reducing oxidative stress.[2]

These application notes provide a comprehensive overview of the anti-neuroinflammatory properties of novel this compound derivatives, with detailed protocols for in vivo and in vitro experimental models to assess their efficacy.

Data Presentation

The following tables summarize the quantitative data on the efficacy of novel this compound derivatives in reducing key inflammatory and oxidative stress markers in a scopolamine-induced neurodegeneration mouse model.

Table 1: Effect of this compound Derivatives on Pro-inflammatory Markers in Mouse Brain Tissue

Treatment GroupTNF-α Expression (Relative Integrated Density)COX-2 Expression (Relative Integrated Density)p-NF-κB Levels (pg/mg of protein)
Saline Control1.00 ± 0.051.00 ± 0.06120 ± 10.5
Scopolamine (B1681570) (1 mg/kg)2.85 ± 0.15 ###2.90 ± 0.20 ###350 ± 25.0 ###
Scopolamine + this compound Derivative 2b (10 mg/kg)1.50 ± 0.10 **1.65 ± 0.12 **210 ± 15.5 **
Scopolamine + this compound Derivative 2d (10 mg/kg)1.45 ± 0.09 **1.60 ± 0.11 **205 ± 14.0 **
Scopolamine + this compound Derivative 2e (10 mg/kg)1.30 ± 0.08 ***1.45 ± 0.10 ***180 ± 12.5 ***
Scopolamine + this compound Derivative 2g (10 mg/kg)1.25 ± 0.07 ***1.40 ± 0.09 ***175 ± 11.0 ***
Scopolamine + this compound Derivative 2i (10 mg/kg)1.15 ± 0.06 ***1.30 ± 0.08 ***160 ± 10.0 ***

Data are expressed as mean ± SEM (n=5). ### p < 0.001 vs. Saline Control. ** p < 0.01, *** p < 0.001 vs. Scopolamine group. Data extracted from Iqbal et al., 2020.

Table 2: Effect of this compound Derivatives on Oxidative Stress Markers in Mouse Brain Tissue

Treatment GroupGSH (μM/mg protein)LPO (TBARS, nM/mg protein)
Saline Control4.5 ± 0.31.2 ± 0.1
Scopolamine (1 mg/kg)1.8 ± 0.2 ###3.5 ± 0.3 ###
Scopolamine + this compound Derivative 2b (10 mg/kg)3.2 ± 0.2 **2.1 ± 0.2 **
Scopolamine + this compound Derivative 2d (10 mg/kg)3.4 ± 0.3 **2.0 ± 0.2 **
Scopolamine + this compound Derivative 2e (10 mg/kg)3.8 ± 0.3 ***1.7 ± 0.1 ***
Scopolamine + this compound Derivative 2g (10 mg/kg)4.0 ± 0.4 ***1.6 ± 0.1 ***
Scopolamine + this compound Derivative 2i (10 mg/kg)4.2 ± 0.4 ***1.4 ± 0.1 ***

Data are expressed as mean ± SEM (n=5). ### p < 0.001 vs. Saline Control. ** p < 0.01, *** p < 0.001 vs. Scopolamine group. Data extracted from Iqbal et al., 2020.

Signaling Pathways

This compound derivatives appear to exert their anti-neuroinflammatory effects primarily through the inhibition of the NF-κB signaling pathway. In neuroinflammatory conditions, the activation of this pathway leads to the transcription of pro-inflammatory genes. This compound derivatives have been shown to reduce the phosphorylation of NF-κB, thereby inhibiting its translocation to the nucleus and subsequent downstream signaling.[2] There is also evidence to suggest the involvement of the JNK pathway and the potential for modulation of the Nrf2 antioxidant response pathway, which warrants further investigation.[4][5]

G cluster_0 Neuroinflammatory Stimulus (e.g., Scopolamine, LPS) cluster_1 Signaling Cascade cluster_2 Gene Transcription cluster_3 Inflammatory Response cluster_4 Antioxidant Response Stimulus Scopolamine/LPS IKK IKK Activation Stimulus->IKK Activates JNK JNK Activation Stimulus->JNK IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Translocation to Nucleus IκBα->NFκB Genes Pro-inflammatory Gene Transcription NFκB->Genes JNK->Genes Cytokines ↑ TNF-α, IL-6, IL-1β Genes->Cytokines Enzymes ↑ COX-2, iNOS Genes->Enzymes Nrf2 Nrf2 Activation ARE ARE-mediated Gene Transcription Nrf2->ARE Antioxidants ↑ HO-1, GSH ARE->Antioxidants This compound This compound Derivatives This compound->IKK Inhibits This compound->JNK Inhibits This compound->Nrf2 Potentially Activates

Caption: Proposed anti-inflammatory signaling pathway of this compound derivatives.

Experimental Protocols

In Vivo Model: Scopolamine-Induced Neuroinflammation in Mice

This protocol describes the induction of neuroinflammation and cognitive impairment in mice using scopolamine, and subsequent treatment with this compound derivatives to evaluate their neuroprotective effects.

G cluster_0 Acclimatization cluster_1 Treatment Regimen (14 days) cluster_2 Induction of Neuroinflammation (Days 8-14) cluster_3 Behavioral Testing cluster_4 Tissue Collection & Analysis A House mice (e.g., C57BL/6) in standard conditions for 1 week B Administer this compound Derivative (e.g., 10 mg/kg, p.o.) or Vehicle daily A->B C Administer Scopolamine (1 mg/kg, i.p.) 30 min after test compound B->C D Perform Morris Water Maze or Y-maze test on Day 15 C->D E Sacrifice mice, collect brain tissue (hippocampus & cortex) D->E F Prepare tissue homogenates E->F G Perform ELISA, Western Blot, and Oxidative Stress Assays F->G

Caption: Experimental workflow for the in vivo scopolamine-induced neuroinflammation model.

Materials:

  • Male C57BL/6 mice (8 weeks old)

  • This compound derivative

  • Scopolamine hydrobromide

  • Saline solution

  • Vehicle for this compound derivative (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Syringes and needles for intraperitoneal injection

  • Behavioral testing apparatus (Morris water maze or Y-maze)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for dissection

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly divide the mice into the following groups (n=8-10 per group):

    • Control (Vehicle + Saline)

    • Scopolamine (Vehicle + Scopolamine)

    • This compound Derivative (e.g., 10 mg/kg) + Scopolamine

  • Drug Administration:

    • Administer the this compound derivative or vehicle orally (p.o.) daily for 14 days.

    • From day 8 to day 14, administer scopolamine (1 mg/kg) or saline intraperitoneally (i.p.) 30 minutes after the administration of the this compound derivative or vehicle.[6]

  • Behavioral Testing: On day 15, conduct behavioral tests to assess cognitive function.

  • Tissue Collection:

    • Following behavioral testing, anesthetize the mice.

    • Perfuse with ice-cold PBS to remove blood.

    • Dissect the brain and isolate the hippocampus and cortex.

    • Snap-freeze the tissues in liquid nitrogen and store at -80°C until further analysis.

In Vitro Model: LPS-Induced Neuroinflammation in BV-2 Microglial Cells

This protocol details the use of the BV-2 microglial cell line to screen the anti-inflammatory potential of this compound derivatives.

G cluster_0 Cell Culture cluster_1 Pre-treatment cluster_2 LPS Stimulation cluster_3 Sample Collection cluster_4 Analysis A Culture BV-2 microglia in DMEM with 10% FBS B Pre-treat cells with This compound Derivative (various concentrations) for 1-2 hours A->B C Stimulate cells with LPS (100 ng/mL) for 24 hours B->C D Collect cell culture supernatant and cell lysates C->D E Measure cytokine levels (TNF-α, IL-6) in supernatant using ELISA D->E F Analyze protein expression (COX-2, iNOS, p-NF-κB) in lysates by Western Blot D->F

Caption: Experimental workflow for the in vitro LPS-stimulated BV-2 microglia model.

Materials:

  • BV-2 microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivative stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (96-well and 6-well)

  • Griess Reagent (for nitric oxide measurement)

  • ELISA kits for TNF-α and IL-6

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Seeding: Seed BV-2 cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of the this compound derivative or vehicle (DMSO). Incubate for 1-2 hours.[7]

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to the wells (except for the control group) and incubate for 24 hours.[8]

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant and store it at -80°C for cytokine analysis.

    • Cell Lysate: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer for Western blot analysis.

  • Analysis:

    • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

    • Western Blot: Analyze the expression of COX-2, iNOS, and phosphorylated NF-κB in the cell lysates by Western blotting.

Protocol: Preparation of Brain Tissue Homogenate

Materials:

  • Frozen brain tissue (hippocampus or cortex)

  • Ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Glass-Teflon homogenizer or mechanical homogenizer

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Weigh the frozen brain tissue.

  • Add ice-cold lysis buffer at a 1:7 weight-to-volume ratio (e.g., 700 µL buffer per 100 mg tissue).[1]

  • Homogenize the tissue on ice until no visible particles remain.[1]

  • Transfer the homogenate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.[1]

  • Carefully collect the supernatant (protein extract) and transfer it to a new pre-chilled tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Store the homogenate at -80°C for subsequent ELISA or Western blot analysis.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

Materials:

  • Brain tissue homogenate or cell culture supernatant

  • Commercially available TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

  • Add the appropriate volume of standards and samples to the wells of the antibody-coated microplate.

  • Incubate as per the kit's instructions (typically 2 hours at room temperature).

  • Wash the wells multiple times with the provided wash buffer.

  • Add the detection antibody and incubate.

  • Wash the wells again.

  • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

  • Wash the wells.

  • Add the substrate solution and incubate in the dark until color develops.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the concentration of TNF-α in the samples by plotting a standard curve.

Conclusion

This compound derivatives represent a valuable class of compounds for the development of novel therapeutics targeting neuroinflammation. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanisms of action of these compounds in relevant preclinical models. Further studies are warranted to explore the full therapeutic potential of this compound derivatives in a range of neurodegenerative disorders.

References

Succinamide Derivatives as Versatile Scaffolds for Agrochemical Innovation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel, effective, and environmentally benign agrochemicals is a continuous endeavor in modern agriculture. Succinimide (B58015) derivatives, accessible from the versatile building block succinic anhydride (B1165640), have emerged as a promising class of compounds with a broad spectrum of biological activities. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of succinimide-based compounds as fungicides, herbicides, and insecticides. The information presented herein is intended to guide researchers in the exploration and development of new agrochemical agents based on this privileged scaffold.

Fungicidal Applications: Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs)

A significant application of succinimide derivatives in agriculture is their role as Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs are a crucial class of fungicides that target Complex II of the mitochondrial respiratory chain, a vital enzyme for cellular respiration in fungi.[1][2] By inhibiting this enzyme, these compounds effectively disrupt the energy production process, leading to fungal cell death.[3]

Mechanism of Action: Inhibition of Fungal Respiration

Succinate dehydrogenase (SDH) is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate, transferring electrons to the ubiquinone (Q) pool.[4][5] SDHI fungicides bind to the ubiquinone binding site (Q-site) of the SDH enzyme, preventing the natural substrate from docking and thereby blocking the electron transport chain.[1] This leads to a cessation of ATP production and ultimately, the demise of the fungal pathogen.

mitochondrial_respiration_inhibition cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII Oxidation Q_pool Ubiquinone (Q) Pool ComplexII->Q_pool Electron Transfer ComplexIII Complex III Q_pool->ComplexIII ATP_synthesis ATP Synthesis ComplexIII->ATP_synthesis Drives SDHI SDHI Fungicide (Succinimide Derivative) SDHI->ComplexII Inhibition Fungal_Cell_Death Fungal Cell Death ATP_synthesis->Fungal_Cell_Death Energy Depletion Leads to

Figure 1: Mechanism of action of SDHI fungicides.
Synthesis of N-Aryl Succinimide Derivatives

A common and efficient method for synthesizing N-aryl succinimides is the one-pot reaction of succinic anhydride with a substituted aniline.

synthesis_workflow Start Start Reactants Succinic Anhydride Substituted Aniline Start->Reactants Reaction Reaction & Cyclization (with Zinc powder) Reactants->Reaction Solvent Acetic Acid Solvent->Reaction Workup Aqueous Workup (Pour onto ice) Reaction->Workup Purification Filtration & Washing Workup->Purification Product N-Aryl Succinimide Purification->Product

Figure 2: General workflow for the synthesis of N-aryl succinimides.

Experimental Protocol: One-Pot Synthesis of N-Aryl Succinimides [6]

  • Reactant Preparation: In a round-bottom flask, dissolve the desired substituted amine (0.040 mol) in glacial acetic acid (35 mL).

  • Addition of Anhydride: To the stirred solution, add succinic anhydride (0.044 mol) at once. Continue vigorous stirring for 10 minutes at room temperature.

  • Cyclization: Add zinc powder (2 mol) to the reaction mixture. An exothermic reaction will cause the temperature to rise to approximately 55°C.

  • Reaction Completion: Maintain the reaction mixture at 55°C with continued stirring for 1.5 hours.

  • Work-up: Allow the mixture to cool to room temperature and filter to remove any unreacted zinc. Pour the filtrate onto crushed ice (150 g).

  • Isolation and Purification: Collect the resulting solid precipitate by filtration and wash thoroughly with water. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

In Vitro Antifungal Activity Assessment

Protocol: Mycelial Growth Inhibition Assay (Poisoned Food Technique) [7]

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.

  • Compound Preparation: Dissolve the test succinimide derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution. Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A control plate containing only the solvent should also be prepared.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungal pathogen, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

Table 1: Fungicidal Activity of Exemplary Succinimide Derivatives against Phytopathogenic Fungi

Compound IDFungal SpeciesEC50 (µg/mL)Reference
A3-3Sclerotinia sclerotiorum1.08[8]
A3-3Botrytis cinerea8.75[8]
A3-3Rhizoctonia cerealis1.67[8]
3a-17Rhizoctonia solani15.8 (µM)[9]
3a-17Sclerotinia sclerotiorum20.3 (µM)[9]
6cColletotrichum gloeosporioides47.25 ± 1.46[10]
6eColletotrichum gloeosporioides49.44 ± 1.50[10]
6fColletotrichum gloeosporioides53.63 ± 1.74[10]

Herbicidal and Insecticidal Potential of Succinimide Derivatives

Beyond their fungicidal properties, succinimide-based compounds have also demonstrated potential as herbicides and insecticides, although this area is less explored. The structural versatility of the succinimide core allows for modifications that can tune the biological activity towards different pests.

Herbicidal Activity

Certain N-phenylsuccinimide derivatives have shown phytotoxic effects on various plant species. The mode of action for herbicidal succinimides is not as well-defined as for SDHI fungicides but may involve the inhibition of other critical plant enzymes or disruption of essential metabolic pathways.

Protocol: Seed Germination and Seedling Growth Bioassay

  • Preparation of Test Solutions: Prepare a range of concentrations of the test compounds in a suitable solvent and then dilute with distilled water containing a surfactant.

  • Assay Setup: Place a filter paper in a Petri dish and moisten it with a specific volume of the test solution.

  • Seed Plating: Place a predetermined number of seeds of the target weed species (e.g., 10-20 seeds) on the moistened filter paper.

  • Incubation: Incubate the Petri dishes in a growth chamber with controlled light and temperature conditions.

  • Evaluation: After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Data Analysis: Calculate the percentage of inhibition for each parameter compared to a non-treated control.

Table 2: Herbicidal Activity of Selected Compounds

CompoundWeed SpeciesApplication Rate (g a.i./ha)Growth Inhibition (%)Reference
Acifluorfen + Clodinafop propargylVigna radiata weeds37088.97 (Weed Control Efficiency)[11]
SaflufenacilDicot weeds-Effective control[7]
IndaziflamVarious weeds73-95Long-lasting control[7]

Note: The table includes data for established herbicides to provide a benchmark for the evaluation of novel succinimide derivatives.

Insecticidal Activity

Succinimide derivatives have also been investigated for their insecticidal properties. The mechanism of action can vary, with some compounds potentially acting as neurotoxins or disrupting insect growth and development.

Protocol: Larval Contact and Feeding Bioassay

  • Compound Application (Contact): Dissolve the test compounds in a suitable solvent (e.g., acetone) and apply a specific volume to the dorsal surface of third or fourth instar larvae of the target insect pest.

  • Compound Application (Feeding): Incorporate the test compounds into an artificial diet at various concentrations.

  • Exposure: Place the treated larvae (contact) or provide the treated diet (feeding) to the test insects in individual containers.

  • Observation: Monitor the larvae for mortality at 24, 48, and 72-hour intervals.

  • Data Analysis: Calculate the percentage of mortality and determine the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) values.

Table 3: Insecticidal Activity of Selected Compounds against Common Pests

CompoundInsect SpeciesBioassay MethodLC50 (ppm)Reference
Emamectin benzoateSpodoptera frugiperdaDiet incorporation0.090[12][13]
ChlorantraniliproleSpodoptera frugiperdaDiet incorporation0.165[12][13]
SpinetoramSpodoptera frugiperdaDiet incorporation0.066 (µg/mL)[14]
SpirotetramatRhopalosiphum maidisLeaf dip0.68[15]
SpirotetramatMyzus persicaeLeaf dip3.99[15]

Note: The table includes data for established insecticides to provide a benchmark for the evaluation of novel succinimide derivatives.

Conclusion

Succinamide derivatives, particularly N-substituted succinimides, represent a highly versatile and valuable scaffold for the development of novel agrochemicals. Their proven efficacy as SDHI fungicides, coupled with their emerging potential as herbicides and insecticides, makes them an attractive starting point for discovery and optimization programs. The detailed protocols and compiled data in this document serve as a foundational resource for researchers aiming to harness the potential of this chemical class to address the ongoing challenges in crop protection. Further exploration of the structure-activity relationships within this compound family is warranted to develop next-generation agrochemicals with improved efficacy, selectivity, and environmental profiles.

References

Application Notes & Protocols: Development of Biodegradable Poly(succinimide) Derivatives for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(succinimide) (PSI), a synthetic poly(amino acid) precursor, has garnered significant attention in biomedical applications due to its excellent biocompatibility and biodegradability.[1] Its versatility stems from the reactive succinimide (B58015) rings in its backbone, which can be readily modified through reactions like hydrolysis or aminolysis to yield a wide range of functional polymers.[1][2] These derivatives, including poly(aspartic acid) (PASA) and various polyaspartamides, are extensively explored as carriers for drug delivery systems, forming structures like micelles, nanoparticles, and hydrogels.[3][4] The ability to tune their chemical and physical properties allows for the creation of "smart" polymers that can respond to specific physiological stimuli, such as pH, for controlled and targeted drug release.[3][5]

This document provides detailed protocols for the synthesis of the PSI precursor, its subsequent derivatization, and the formulation of drug-loaded nanoparticles. It also includes quantitative data for typical derivatives and visual workflows to guide researchers in the development of these promising biomaterials.

Section 1: Synthesis and Derivatization Workflows

The development of functional poly(aspartamide)s from the basic monomer involves a multi-step process, starting with the synthesis of the polysuccinimide (PSI) precursor, followed by chemical modification to impart desired functionalities for drug delivery applications.

G cluster_0 Core Synthesis Pathway cluster_1 Derivatization Routes cluster_2 Application A L-Aspartic Acid (Monomer) B Poly(succinimide) (PSI) (Precursor Polymer) A->B Thermal Polycondensation C Poly(aspartic acid) (PASA) (Hydrophilic Polymer) B->C Hydrolysis (e.g., NaOH) D Polyaspartamide Derivatives (Functional Polymers) B->D Aminolysis (e.g., R-NH2) E Drug Delivery Vehicle (e.g., Nanoparticles, Micelles) D->E Self-Assembly & Drug Encapsulation

Caption: General workflow from L-aspartic acid to a functional drug delivery vehicle.

Section 2: Experimental Protocols

Protocol 1: Synthesis of Poly(succinimide) (PSI)

This protocol describes the synthesis of the PSI precursor via thermal polycondensation of L-aspartic acid.[1]

Materials:

  • L-aspartic acid

  • Sulfolane (B150427) or a similar high-boiling point solvent

  • Mesitylene (B46885)

  • Nitrogen (N₂) gas supply

  • Reaction flask equipped with a mechanical stirrer, condenser, and Dean-Stark trap

  • Heating mantle

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • To the reaction flask, add L-aspartic acid (e.g., 50 g).

  • Add sulfolane and mesitylene (e.g., 45 mL / 105 mL) to dissolve the L-aspartic acid.[1]

  • Begin mechanical stirring and purge the system with dry N₂ gas.

  • Heat the reaction mixture to reflux at 170-180°C.

  • Water formed during the polycondensation reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Continue the reaction for 4-6 hours, monitoring the amount of water collected. The reaction is complete when water evolution ceases.

  • Allow the reaction mixture to cool to room temperature. The polymer will precipitate.

  • Filter the crude PSI product and wash it thoroughly with an appropriate solvent (e.g., ethanol (B145695) or acetone) to remove residual solvent and unreacted monomer.

  • Dry the purified PSI powder under a vacuum at 60°C to a constant weight. The product is a pale yellow or brown powder.

Protocol 2: Derivatization of PSI

The PSI polymer can be easily functionalized via nucleophilic ring-opening of the succinimide units. The two primary methods are hydrolysis to form poly(aspartic acid) and aminolysis to form polyaspartamides.[1][3]

G PSI Ring-Opening Reactions cluster_0 cluster_1 PSI Poly(succinimide) Backbone Hydrolysis_Product Poly(aspartic acid) (α and β units) PSI->Hydrolysis_Product  1. NaOH (aq) 2. H+ workup (Hydrolysis)   Aminolysis_Product Polyaspartamide (α and β units) PSI->Aminolysis_Product  R-NH2 in DMF (Aminolysis)  

Caption: Chemical pathways for the derivatization of Polysuccinimide (PSI).

2.1 Protocol for Hydrolysis to Sodium Polyaspartate (PASA-Na)

Materials:

  • Poly(succinimide) (PSI) powder

  • Sodium hydroxide (B78521) (NaOH), 1 M solution

  • Deionized (DI) water

  • Dialysis tubing (e.g., MWCO 3.5 kDa)

  • Lyophilizer

Procedure:

  • Disperse the synthesized PSI powder in DI water to form a suspension.

  • Slowly add 1 M NaOH solution dropwise to the suspension under vigorous stirring.

  • Continue adding NaOH until the pH of the solution stabilizes between 9 and 10 and all the PSI powder has dissolved, indicating the completion of the ring-opening hydrolysis.

  • The solution will become clear and slightly viscous.

  • Transfer the resulting sodium polyaspartate (PASA-Na) solution into dialysis tubing.

  • Dialyze against DI water for 48-72 hours, changing the water frequently to remove excess salts and impurities.

  • Freeze the purified PASA-Na solution and lyophilize to obtain a white, fluffy solid.

2.2 Protocol for Aminolysis to Polyaspartamide Derivatives

This protocol provides a general method for grafting primary amines onto the PSI backbone, which can be adapted for various amines to create polymers with different functionalities (e.g., hydrophobicity, charge).[5]

Materials:

  • Poly(succinimide) (PSI) powder

  • N,N-Dimethylformamide (DMF), anhydrous

  • A primary amine (e.g., ethanolamine, dodecylamine, or 11-aminoundecanoic acid[5])

  • Diethyl ether or other non-solvent for precipitation

  • Nitrogen (N₂) atmosphere

Procedure:

  • In a dry reaction flask under a nitrogen atmosphere, dissolve PSI in anhydrous DMF.

  • In a separate container, dissolve the desired primary amine in anhydrous DMF. The molar ratio of amine to succinimide repeating units determines the degree of substitution.

  • Add the amine solution dropwise to the PSI solution at room temperature with constant stirring.

  • Allow the reaction to proceed for 12-24 hours at room temperature or with gentle heating (e.g., 40-50°C) to increase the reaction rate.

  • Monitor the reaction progress using techniques like FTIR (disappearance of the succinimide C=O peak around 1715 cm⁻¹ and appearance of the amide peak).

  • Once the reaction is complete, precipitate the resulting polyaspartamide derivative by slowly pouring the reaction mixture into a large volume of a stirred non-solvent, such as diethyl ether.

  • Collect the precipitate by filtration and wash it several times with the non-solvent to remove unreacted amine and DMF.

  • Dry the final product under a vacuum.

Section 3: Application in Drug Delivery

Protocol 3: Preparation of Drug-Loaded Nanoparticles

Amphiphilic polyaspartamide derivatives can self-assemble in an aqueous solution to form nanoparticles capable of encapsulating hydrophobic drugs. This protocol describes a nanoprecipitation method.[5]

Materials:

  • Amphiphilic polyaspartamide derivative (e.g., AUA-PSI[5])

  • Hydrophobic drug (e.g., Rifampicin, Paclitaxel)

  • Organic solvent miscible with water (e.g., DMF, DMSO, or acetone)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Stirring plate

  • Dialysis tubing (MWCO suitable for removing the organic solvent)

Procedure:

  • Dissolve the amphiphilic polymer and the hydrophobic drug in the organic solvent.

  • Under moderate stirring, add this organic solution dropwise into a larger volume of the aqueous buffer (e.g., PBS pH 7.4).

  • The rapid solvent change will cause the amphiphilic polymer to self-assemble into nanoparticles, entrapping the drug.

  • Continue stirring for 2-4 hours to allow the solvent to evaporate and the nanoparticles to stabilize.

  • Transfer the nanoparticle suspension to dialysis tubing and dialyze against the aqueous buffer for 24 hours to remove the remaining organic solvent and unencapsulated drug.

  • The resulting suspension of drug-loaded nanoparticles can be characterized for size, drug loading, and release properties.

Section 4: Data Presentation

The properties of PSI derivatives can be tailored by altering the side chains attached via aminolysis.

Table 1: Physicochemical Properties of Representative PSI Derivatives

Derivative NameModifying AmineDegree of Substitution (%)Molecular Weight (kDa)Key FeatureApplication
PASA (Hydrolysis)100%10 - 50Hydrophilic, AnionicMetal chelation, hydrogels
PHEA Ethanolamine50 - 90%15 - 60Hydrophilic, NeutralDrug carrier, scaffolds[3]
AUA-PSI 11-Aminoundecanoic acid10 - 40%20 - 70Amphiphilic, pH-responsiveTriggered antibiotic release[5]
C12-PSI Dodecylamine5 - 20%20 - 60Amphiphilic, HydrophobicMicellar drug encapsulation

Note: Data are representative and can vary significantly based on the initial molecular weight of PSI and specific reaction conditions.

Table 2: Example Drug Loading and Release Characteristics of AUA-PSI Nanoparticles

DrugPolymerDrug Loading Capacity (wt%)Encapsulation Efficiency (%)Release at pH 7.4 (24h)Release at pH 5.5 (24h)
RifampicinAUA-PSI (25% sub)~8.5%~75%> 60%< 20%
PaclitaxelC12-PSI (15% sub)~12%~82%~25%~28%

Note: This data illustrates the pH-responsive release of drugs from certain PSI derivatives, where the hydrolysis of remaining succinimide rings at higher pH accelerates polymer degradation and drug release.[5]

References

Application of Succinamide in Industrial Silver Plating: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

In the realm of industrial metal finishing, the quest for cyanide-free electroplating solutions is driven by stringent environmental regulations and safety concerns. Silver plating, a critical process in electronics, telecommunications, and decorative industries, has traditionally relied on toxic cyanide-based electrolytes. Succinimide (B58015) has emerged as a viable and effective complexing agent in cyanide-free silver plating baths. It forms stable complexes with silver ions, promoting a fine-grained, smooth, and bright silver deposit. This document provides detailed application notes and experimental protocols for the use of succinamide in industrial silver plating, intended for researchers and scientists in the field of materials science and electrochemistry.

Succinimide-based silver plating solutions offer several advantages, including enhanced safety, reduced environmental impact, and excellent deposit properties such as good solderability and discoloration resistance.[1] The stability of the plating liquid and the quality of the resulting silver layer make it a compelling alternative to traditional cyanide baths.[1]

Mechanism of Action

In silver electroplating, the primary role of succinimide is to act as a complexing agent for silver ions (Ag⁺).[1][2] Silver ions in a simple salt solution tend to deposit rapidly and unevenly, resulting in a coarse and non-adherent coating.[1] Succinimide coordinates with silver ions to form a more stable complex ion in the plating solution.[1][3] This complexation reduces the concentration of free silver ions at the cathode, thereby increasing the polarization and promoting a more controlled, uniform, and fine-grained deposition of silver. The overall result is a smoother and brighter silver finish.

Data Presentation

Table 1: Composition of Succinimide-Based Silver Plating Solution
ComponentChemical FormulaConcentrationFunctionReference
Silver Nitrate (B79036)AgNO₃10-20 g/LSource of silver ions[1]
SuccinimideC₄H₅NO₂130-150 g/LComplexing agent[1]
MethylsulfonateCH₃SO₃⁻30-40 g/LAdditive for compactness and smoothness[1]
CarbonateCO₃²⁻20-30 g/LConductivity salt[1]
Polyethyleneimine(C₂H₅N)ₙ1-2 g/LBrightener[1]
Table 2: Operating Parameters for Succinimide Silver Electroplating
ParameterValueUnitReference
Average Current Density0.4 - 0.5A/dm²[1]
pH8.5 - 9.0[1]
Temperature20 - 25°C[1]
Electroplating Time40 - 50min[1]
AgitationModerate[4]
AnodeSilver plate[1]

Experimental Protocols

Protocol 1: Preparation of Succinimide Silver Plating Bath

Objective: To prepare a stable and effective succinimide-based silver electroplating solution.

Materials:

  • Silver Nitrate (AgNO₃)

  • Succinimide (C₄H₅NO₂)

  • Potassium Methylsulfonate (CH₃SO₃K) or Sodium Methylsulfonate (CH₃SO₃Na)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Polyethyleneimine ((C₂H₅N)ₙ)

  • Deionized water

  • pH meter

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Fill a beaker with approximately 70% of the final volume of deionized water.

  • With continuous stirring, dissolve the required amount of succinimide in the water.

  • Slowly add the silver nitrate to the solution and continue stirring until it is completely dissolved. The formation of a silver-succinimide complex will be observed.

  • Add the methylsulfonate salt and the carbonate salt to the solution and stir until fully dissolved.

  • Add the polyethyleneimine brightener to the bath.

  • Add deionized water to reach the final desired volume.

  • Measure the pH of the solution and adjust to the range of 8.5-9.0 using a suitable pH adjuster if necessary.

  • The plating bath is now ready for use.

Protocol 2: Silver Electroplating on a Copper Substrate

Objective: To deposit a uniform and bright silver layer onto a copper substrate using the succinimide plating bath.

Materials:

  • Prepared succinimide silver plating bath

  • Copper substrate (e.g., copper coin or sheet)

  • Silver plate (anode)

  • DC power supply

  • Plating tank

  • Anode and cathode connectors

  • Deionized water

  • Acid dipping solution (e.g., dilute sulfuric acid)

  • Nickel plating solution (for pre-treatment)

  • Ag-containing solution (for pre-treatment)

Procedure:

A. Substrate Pre-treatment:

  • Thoroughly clean the copper substrate to remove any grease or oxides.

  • Perform an acid dip by immersing the substrate in a dilute sulfuric acid solution to activate the surface, followed by a thorough rinse with deionized water.[1]

  • For improved adhesion, it is recommended to apply a nickel strike layer. Immerse the substrate in a suitable nickel plating solution and apply the appropriate current to deposit a thin layer of nickel.[1]

  • Rinse the nickel-plated substrate with deionized water.

  • Immerse the substrate in an Ag-containing solution to ensure good adhesion of the subsequent silver layer.[1]

  • Rinse the pre-treated substrate with deionized water.

B. Electroplating:

  • Place the prepared succinimide silver plating bath into the plating tank.

  • Position the silver plate (anode) and the pre-treated copper substrate (cathode) in the plating tank, ensuring they are parallel and do not touch.

  • Connect the anode and cathode to the positive and negative terminals of the DC power supply, respectively.

  • Set the DC power supply to deliver a constant average current density in the range of 0.4-0.5 A/dm².[1]

  • Maintain the bath temperature between 20-25°C.[1]

  • Apply moderate agitation to the solution to ensure uniform deposition.[4]

  • Continue the electroplating for a duration of 40-50 minutes, or until the desired plating thickness is achieved.[1]

C. Post-treatment:

  • Turn off the power supply and carefully remove the plated substrate from the bath.

  • Rinse the substrate thoroughly with deionized water to remove any residual plating solution.

  • Dry the plated substrate using a clean, soft cloth or a stream of warm air.

Mandatory Visualizations

experimental_workflow cluster_prep Bath Preparation cluster_pretreatment Substrate Pre-treatment cluster_plating Electroplating cluster_posttreatment Post-treatment prep1 Dissolve Succinimide prep2 Add Silver Nitrate prep1->prep2 prep3 Add Additives (Methylsulfonate, Carbonate) prep2->prep3 prep4 Add Brightener (Polyethyleneimine) prep3->prep4 prep5 Adjust pH prep4->prep5 plating Immerse Electrodes in Succinimide Bath prep5->plating pre1 Cleaning pre2 Acid Dip pre1->pre2 pre3 Nickel Strike pre2->pre3 pre4 Silver Strike pre3->pre4 pre4->plating power Apply DC Current (0.4-0.5 A/dm²) plating->power post1 Rinsing power->post1 post2 Drying post1->post2

Caption: Experimental workflow for silver plating using a this compound-based bath.

logical_relationship cluster_input Plating Bath Components & Conditions cluster_mechanism Mechanism cluster_output Deposit Properties This compound This compound (Complexing Agent) complexation Formation of Stable Ag-Succinimide Complex This compound->complexation additives Additives (Brightener, etc.) prop3 Bright Appearance additives->prop3 conditions Operating Conditions (Current Density, pH, Temp) prop1 Fine-Grained Structure conditions->prop1 prop4 Good Adhesion conditions->prop4 complexation->prop1 prop2 Smooth Surface complexation->prop2

Caption: Influence of this compound on silver deposit properties.

References

Application Notes and Protocols for the Synthesis of Succinimide-Containing Medicines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key succinimide-containing medicines: Ethosuximide (B1671622), Phensuximide, and Methsuximide (B1676420). The information is intended for laboratory use by qualified professionals.

Introduction

Succinimide-based anticonvulsant drugs are a cornerstone in the management of absence seizures.[1] Their mechanism of action primarily involves the inhibition of T-type calcium channels in thalamic neurons, which are implicated in the generation of the characteristic 3 Hz spike-and-wave discharges observed in absence epilepsy.[2][3][4] This document outlines the synthetic routes and detailed experimental procedures for producing ethosuximide, phensuximide, and methsuximide.

Mechanism of Action: T-type Calcium Channel Blockade

Succinimide anticonvulsants exert their therapeutic effect by modulating neuronal excitability. The primary target is the low-voltage-activated T-type calcium channels located on thalamic neurons.[4][5] By blocking these channels, ethosuximide and its analogs reduce the influx of calcium ions, which in turn dampens the rhythmic firing of neurons that leads to absence seizures.[4][6]

Succinimide Mechanism of Action cluster_0 Thalamic Neuron T_type_Ca_Channel T-type Ca2+ Channel Ca_influx Ca2+ Influx T_type_Ca_Channel->Ca_influx Allows Neuronal_Excitation Neuronal Hyperexcitability Ca_influx->Neuronal_Excitation Leads to Absence_Seizure Absence Seizure Neuronal_Excitation->Absence_Seizure Causes Succinimide Succinimide Drug (e.g., Ethosuximide) Succinimide->T_type_Ca_Channel Blocks

Succinimide drug blocking T-type calcium channels.

Synthesis of Succinimide-Containing Medicines

The following sections provide detailed synthetic protocols for ethosuximide, phensuximide, and methsuximide.

Ethosuximide

Ethosuximide is synthesized via a multi-step process beginning with a Knoevenagel condensation, followed by a Michael addition, hydrolysis, and finally, cyclization.[7][8]

Synthesis Workflow:

Ethosuximide Synthesis Workflow A Methyl Ethyl Ketone + Ethyl Cyanoacetate B Knoevenagel Condensation A->B C Intermediate 1 (Unsaturated Cyano Ester) B->C D Michael Addition (with Hydrogen Cyanide) C->D E Intermediate 2 (Dinitrile) D->E F Acid Hydrolysis & Decarboxylation E->F G 2-Ethyl-2-methylsuccinic Acid F->G H Reaction with Ammonia (B1221849) & Heat (Cyclization) G->H I Ethosuximide H->I

A multi-step synthesis of Ethosuximide.

Experimental Protocol:

Step 1: Synthesis of 2-Ethyl-2-methylsuccinic Acid [9]

  • In a 2-liter round-bottomed flask equipped with a mechanical stirrer, add 71.6 g (1.1 moles) of potassium cyanide and 100 ml of 95% ethanol.

  • Prepare a solution of 113 g (1.0 mole) of ethyl cyanoacetate, 79 g (1.1 moles) of 2-butanone, and 66 ml of glacial acetic acid.

  • Add the prepared solution to the stirred potassium cyanide mixture over a period of 1 hour.

  • After the addition is complete, add 500 ml of concentrated hydrochloric acid to the semi-solid reaction mixture.

  • Heat the mixture under vigorous reflux for 4 hours.

  • Add an additional 500 ml of hydrochloric acid and continue to reflux for another 4 hours.

  • Cool the reaction mixture and extract with four portions of diethyl ether (400 ml, 250 ml, 200 ml, 200 ml).

  • Combine the ether extracts, filter, and distill off approximately two-thirds of the ether.

  • Transfer the remaining ethereal solution to a 500-ml Erlenmeyer flask and remove the rest of the ether.

  • Dissolve the residue (approximately 160 g) in 200 ml of 24% hydrochloric acid (1 part water, 2 parts concentrated hydrochloric acid).

  • Distill the solution until the boiling point reaches 108°C.

  • Cool the solution and let it stand at 5°C for about 20 hours to allow for crystallization.

  • Collect the product by vacuum filtration and dry it in a vacuum desiccator containing concentrated sulfuric acid and potassium hydroxide (B78521) pellets.

Step 2: Synthesis of Ethosuximide [7][8]

  • Take the synthesized 2-ethyl-2-methylsuccinic acid from Step 1.

  • React the acid with ammonia to form the diammonium salt.

  • Heat the diammonium salt to induce heterocyclization, yielding ethosuximide.

  • The crude product can be purified by recrystallization.

Quantitative Data:

ParameterValueReference
Step 1: 2-Ethyl-2-methylsuccinic Acid
Yield65-75 g[9]
Final Product: Ethosuximide
Melting Point64-65 °C
Bioavailability>90%[2]
Half-life30 hours (children), 50-60 hours (adults)[10]
Therapeutic Concentration40-100 µg/mL[10]
Phensuximide

Phensuximide is synthesized through the reaction of phenylsuccinic acid or its anhydride (B1165640) with methylamine (B109427).[11] A representative modern protocol for a similar transformation involves a palladium-catalyzed conjugate addition.[11]

Experimental Protocol (Representative): [11]

  • To a Schlenk tube, add phenylboronic acid (244 mg, 2.0 mmol), N-methylmaleimide (111 mg, 1.0 mmol), palladium diacetate (11.2 mg, 0.050 mmol), 4,4'-bipyridine (B149096) (31.2 mg, 0.20 mmol), acetic acid (1.0 mL), tetrahydrofuran (B95107) (2.0 mL), and water (0.6 mL).

  • Stir the mixture at 80°C in the air for 24 hours, monitoring the reaction progress by TLC.

  • After completion, add 10 mL of water to the reaction mixture and neutralize with sodium bicarbonate.

  • Extract the product with dichloromethane (B109758) (3 x 10 mL).

  • Dry the combined organic layers with sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the residue by flash chromatography (Ethyl acetate: petroleum ether 1:3) to yield the product.

Quantitative Data:

ParameterValueReference
Representative Synthesis
Yield92%[11]
Phensuximide Properties
Melting Point71-73 °C
Protein Binding21%[12]
Methsuximide

The synthesis of methsuximide involves the reaction of 2-methyl-2-phenylsuccinic acid or its anhydride with methylamine.[13]

Experimental Protocol (Conceptual):

  • In a suitable reaction vessel, combine 2-methyl-2-phenylsuccinic anhydride with an excess of methylamine in a suitable solvent (e.g., a polar aprotic solvent).

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

ParameterValueReference
Methsuximide Properties
Melting Point52.5 °C[14]
Half-life (parent drug)1-3.5 hours[15]
Half-life (active metabolite)15 hours[15]

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Hydrogen cyanide is extremely toxic and should be handled with extreme caution by trained personnel only.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be adapted and optimized as necessary for specific laboratory conditions. All procedures should be performed with appropriate safety measures in place.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Succinamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield and purity of succinamide synthesis.

Troubleshooting Guides

This section addresses common issues encountered during this compound synthesis.

Issue 1: Low Yield of Succinimide (B58015)

A low yield of the final succinimide product can be attributed to several factors, from incomplete reactions to product loss during workup.

Potential Cause Recommended Solution
Incomplete Reaction Optimize Reaction Time and Temperature: For the synthesis from succinic acid and urea (B33335), a reaction time of 4-6 hours at 195°C has been shown to be effective.[1][2] Monitor the reaction progress using an appropriate analytical method, such as TLC or LC-MS, to determine the optimal reaction time for your specific setup.
Ensure Efficient Water Removal: In reactions that produce water as a byproduct, such as the cyclization of succinamic acid, inefficient water removal can inhibit the reaction. For syntheses from succinic anhydride (B1165640), using a non-polar solvent like toluene (B28343) or xylene allows for azeotropic distillation of water.[3]
Catalyst Inefficiency: For the synthesis from succinic acid and urea, the addition of a catalyst like phosphorous acid (approximately 4.2% by mass of the succinic acid) can accelerate the reaction and improve yield.[1][2] For N-substituted succinimides from succinic anhydride and an amine, a dehydrating agent like polyphosphate ester (PPE) can be used.[4]
Product Loss During Purification Optimize Recrystallization Solvent: The choice of solvent for recrystallization is crucial. Methanol (B129727) has been identified as an excellent solvent for succinimide crystallization.[5] For the synthesis from succinic acid and ammonia (B1221849), recrystallization from 95% ethyl alcohol is recommended.[6]
Inadequate Extraction: If using a liquid-liquid extraction, ensure the pH of the aqueous phase is optimized for the separation. For instance, N-hydroxysuccinimide, with a pKa of ~6.0, is more readily extracted into a slightly basic aqueous solution.[7]
Side Reactions Control Reaction Temperature: High temperatures can sometimes lead to the formation of side products. For instance, thermal imidization of N-phenylsuccinimide from the intermediate amido acid can result in thermal degradation and the formation of side products.[4]

Issue 2: Impure Succinimide Product

The presence of impurities, such as unreacted starting materials or byproducts, can be a significant issue.

Impurity Identification Method Removal Strategy
Unreacted Succinic Acid NMR, HPLCAqueous Extraction: Succinic acid is more soluble in water than succinimide. Washing an organic solution of the crude product with water or a mild base can remove unreacted succinic acid.[7] For N-hydroxysuccinimide contaminated with succinic acid, treatment with an organic base can effectively remove the succinic acid impurity.[3]
Recrystallization: A carefully chosen solvent system for recrystallization can leave succinic acid in the mother liquor.
Succinamic Acid (Intermediate) HPLC, LC-MSOptimize Reaction Conditions: The presence of the amic acid intermediate indicates an incomplete cyclization reaction. Increase the reaction time, temperature, or the amount of dehydrating agent/catalyst to drive the reaction to completion.
Other Byproducts NMR, LC-MSChromatography: For impurities that are difficult to remove by extraction or recrystallization, column chromatography (either normal-phase silica (B1680970) gel or reverse-phase HPLC) can be an effective purification method.[7]
Recrystallization: This is a powerful technique for purifying solid products. The ideal solvent is one in which the succinimide product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at room temperature.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis?

Succinimide and its derivatives are commonly synthesized from succinic acid, succinic anhydride, or their derivatives, in reaction with an amine source like ammonia or urea.[1][4][6]

Q2: How can I improve the yield of my this compound synthesis from succinic acid and urea?

To optimize the yield, it is recommended to use a mass ratio of succinic acid to urea of 2:1, add approximately 4.2% solid phosphorous acid as a catalyst, and maintain a reaction temperature of 195°C for 6 hours. This can result in a yield of over 80%.[1][2]

Q3: What is a good solvent for recrystallizing succinimide?

The solubility of succinimide has been studied in various solvents. Methanol has been shown to be a very effective solvent for the crystallization of succinimide.[5] Ethanol is also commonly used.[6] The choice of solvent may depend on the specific impurities present.

Q4: How can I monitor the progress of my this compound synthesis reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] These methods can help you determine when the reaction has gone to completion and can also help in identifying the formation of any byproducts.

Q5: My NMR spectrum shows the presence of succinimide as an impurity in my main product. How can I remove it?

Succinimide is a polar compound and can be challenging to remove by standard silica gel chromatography if your desired product has similar polarity.[7] An aqueous extraction can be effective if your product is soluble in a water-immiscible organic solvent. Washing the organic layer with water or a slightly basic buffer can remove the water-soluble succinimide.[7] Alternatively, preparative reverse-phase HPLC is a highly effective method for separating compounds with different hydrophobicities and can often resolve products from succinimide impurities.[7]

Experimental Protocols

Synthesis of Succinimide from Succinic Acid and Aqueous Ammonia

This procedure is adapted from Organic Syntheses.[6]

  • In a 1-liter distilling flask, place 236 g (2 moles) of succinic acid.

  • Slowly add 270 cc (4 moles) of 28% aqueous ammonia with cooling and shaking.

  • Set up the flask for downward distillation.

  • Heat the mixture gently. Water will distill first at around 100°C.

  • Increase the heat. The ammonium (B1175870) succinate (B1194679) will decompose, evolving ammonia.

  • Collect the fraction that distills between 275°C and 289°C. This is the crude succinimide.

  • Recrystallize the crude succinimide from 95% ethyl alcohol (using approximately 1 cc of solvent per gram of product).

  • Chill the mixture to 0°C for several hours before filtering to obtain the first crop of crystals. A second crop can be obtained by concentrating the mother liquor.

Synthesis of N-Substituted Succinimides using a One-Pot Approach

This protocol is based on the synthesis of N-substituted succinimides from an amine and succinic anhydride using polyphosphate ester (PPE).[4]

  • Add 10 mmol of the desired amine or hydrazide to a refluxing solution of 10 mmol of succinic anhydride in 50 mL of chloroform (B151607).

  • Reflux the resulting mixture for 6 hours.

  • Add the appropriate amount of PPE (e.g., 1-5 g) and continue to reflux for another 6 hours.

  • After the reaction is complete, treat the mixture with a hot saturated solution of sodium bicarbonate.

  • Separate the organic fraction and dry it with sodium sulfate.

  • Remove the chloroform on a rotary evaporator.

  • Wash the resulting precipitate with hot methanol to obtain the purified N-substituted succinimide.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of a Succinimide Derivative via Stetter Reaction [8]

EntryVariation from Standard ConditionYield (%)
1None80
2Different Pre-NHC Catalyst (B instead of A)25
3Reaction at Room Temperature< 55
4Different Base (Cs₂CO₃ instead of K₂CO₃)Low
5Different Solvent (Acetonitrile instead of THF)Unfavorable

Table 2: Solubility of Succinimide in Various Solvents at 298.15 K [5]

SolventMolar Fraction Solubility (x10³)
Ethyl Acetate1.85
Acetonitrile5.32
Ethanol28.31
Acetone7.94
Tetrahydrofuran3.67
Methanol45.18
Isopropanol13.02
n-Butanol9.87

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage cluster_analysis Analysis Stage A Reactants (e.g., Succinic Acid + Urea) B Add Catalyst (e.g., Phosphorous Acid) A->B C Heat Reaction Mixture (e.g., 195°C, 6h) B->C D Cool Reaction Mixture C->D E Crude Product Isolation D->E F Recrystallization (e.g., from Methanol or Ethanol) E->F G Filtration & Drying F->G H Purity Analysis (HPLC, NMR, LC-MS) G->H I Yield Calculation H->I

Caption: General experimental workflow for this compound synthesis.

troubleshooting_yield Start Low Succinimide Yield Q1 Is the reaction complete? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was there product loss during workup? A1_Yes->Q2 Sol1 Increase reaction time/temperature or add a catalyst. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Optimize recrystallization solvent and/or extraction procedure. A2_Yes->Sol2 Sol3 Investigate for potential side reactions. A2_No->Sol3

References

Technical Support Center: Complete Removal of Succinimide Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the complete removal of succinimide (B58015) byproducts from their reaction mixtures. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are succinimide byproducts and why are they problematic?

Succinimide and its derivatives, such as N-hydroxysuccinimide (NHS), are common byproducts in various chemical reactions, particularly in bioconjugation techniques involving NHS esters and in peptide synthesis. These byproducts are often polar and can be difficult to separate from the desired product, leading to contamination. Residual succinimide impurities can interfere with downstream applications, affect the purity of the final product, and complicate analytical characterization.[1]

Q2: What are the primary methods for removing succinimide byproducts?

The optimal strategy for removing succinimide byproducts depends on the properties of the desired product (e.g., small molecule, peptide, or protein). The main approaches include:

  • Chromatography: Techniques like size-exclusion chromatography (SEC), reverse-phase high-performance liquid chromatography (RP-HPLC), and hydrophobic interaction chromatography (HIC) are highly effective.[2]

  • Aqueous Extraction: This is a simple and effective method for removing water-soluble byproducts like NHS from water-insoluble organic compounds.[2]

  • Precipitation/Crystallization: If the desired product is a solid, recrystallization can be an efficient way to separate it from impurities, which will remain in the mother liquor.[2]

  • Dialysis/Desalting: These methods are ideal for removing small molecule byproducts from large proteins or other macromolecules.[2]

Q3: How can I detect and quantify residual succinimide byproducts to confirm their complete removal?

Several analytical techniques can be employed to ensure the complete removal of succinimide-related impurities:

  • High-Performance Liquid Chromatography (HPLC): Particularly RP-HPLC, is a powerful tool for separating the product from byproducts like NHS or succinimide.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the impurity's identity by determining its mass.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for identifying succinimide in small molecule reaction mixtures after purification attempts.[2]

  • Hydrophobic Interaction Chromatography (HIC): Can be used to separate unmodified proteins from those containing succinimide or its hydrolysis products.[2]

Troubleshooting Guides

Issue 1: Standard silica (B1680970) gel chromatography fails to remove succinimide from my small molecule product.

  • Problem: Succinimide and N-hydroxysuccinimide are polar compounds and can co-elute with polar products on normal-phase silica gel.[2]

  • Solution 1: Aqueous Extraction: If your product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), you can wash the organic layer with water or a slightly basic solution (like 5% sodium bicarbonate) to remove the water-soluble succinimide or NHS.[2] N-hydroxysuccinimide, with a pKa of approximately 6.0, is more easily extracted into a basic aqueous solution.[2]

  • Solution 2: Reverse-Phase HPLC: Preparative RP-HPLC separates compounds based on hydrophobicity and can often resolve products from succinimide impurities that are difficult to separate by other means.[2][3]

  • Solution 3: Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[2]

Issue 2: My purified peptide still shows a succinimide-related impurity after RP-HPLC.

  • Problem: This could be due to the formation of an aspartimide, a succinimide derivative that can form on aspartic acid residues during solid-phase peptide synthesis (SPPS). This modified peptide may have a similar retention time to the target peptide.

  • Solution: Optimize Synthesis Conditions: To prevent aspartimide formation, use coupling reagents that minimize side reactions and ensure complete coupling at each step of the synthesis.

Issue 3: I need to remove NHS byproduct and excess labeling reagent after protein conjugation.

  • Problem: Small molecule byproducts like N-hydroxysuccinimide must be completely removed from the protein conjugate solution to ensure the purity and stability of the final product.[2]

  • Solution 1: Size-Exclusion Chromatography (SEC) / Desalting: This is the most common and effective method. A desalting column rapidly separates the large protein conjugate from small molecules based on their size.[2]

  • Solution 2: Dialysis: For larger sample volumes, dialysis against a suitable buffer is an effective method for removing small molecule byproducts. This process typically involves multiple buffer changes to ensure complete removal.[2]

Data Presentation: Comparison of Succinimide Removal Techniques

Technique Applicable To Typical Purity Achieved Typical Yield Advantages Disadvantages
Size-Exclusion Chromatography (SEC) Proteins, Bioconjugates>98%>95%Fast, mild conditions, effective for large molecules.Resolution may be limited for molecules of similar size.
Reverse-Phase HPLC (RP-HPLC) Peptides, Small Molecules>99%80-95%High resolution and purity, applicable to a wide range of compounds.[4]Requires specialized equipment, can be time-consuming, involves organic solvents.
Aqueous Extraction Water-insoluble Small Molecules>95%>90%Fast, simple, inexpensive, effective for polar byproducts.[2]Product must be stable and have low water solubility, may not achieve complete removal in one step.
Recrystallization Crystalline Small Molecules>99%70-90%Can yield very high purity, scalable.[2]Product must be a solid, requires solubility screening, potential for product loss in mother liquor.
Dialysis Proteins, Bioconjugates>98%>95%Gentle, effective for large volumes, removes small molecules effectively.Time-consuming, requires large buffer volumes, potential for sample dilution.

Experimental Protocols

Protocol 1: Removal of NHS from a Protein Sample using Size-Exclusion Chromatography (Desalting)
  • Column Selection: Choose a desalting column with a molecular weight cut-off (MWCO) that is significantly lower than the molecular weight of your protein conjugate (e.g., a 5-10 kDa MWCO for a >30 kDa protein).

  • Equilibration: Equilibrate the desalting column with at least 5 column volumes of your desired final buffer.

  • Sample Preparation: Ensure your protein sample is clear and free of precipitates. If necessary, centrifuge or filter the sample. The sample volume should not exceed the manufacturer's recommendation for the chosen column.

  • Sample Loading: Carefully load the sample onto the top of the column.

  • Elution: Elute the sample with the equilibration buffer. The larger protein conjugate will pass through the column in the void volume and elute first, while the smaller NHS molecules will be retained in the pores of the resin and elute later.

  • Fraction Collection: Collect fractions as the protein elutes. Monitor the protein elution by measuring the absorbance at 280 nm.

  • Pooling and Verification: Pool the fractions containing the purified protein conjugate. Confirm the removal of NHS and the purity of the protein using analytical techniques like HPLC or LC-MS.

Protocol 2: Removal of Succinimide from a Small Molecule via Aqueous Extraction
  • Dissolution: Dissolve the crude reaction mixture containing your product and the succinimide byproduct in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Neutral Wash: Add an equal volume of deionized water to the separatory funnel. Shake gently and allow the layers to separate. Drain the aqueous layer to remove the bulk of the water-soluble byproducts.

  • Basic Wash: Add an equal volume of a dilute basic solution, such as 5% sodium bicarbonate, to the organic layer. Shake gently and allow the layers to separate. This step will deprotonate any acidic byproducts like NHS, making them more soluble in the aqueous phase. Drain the aqueous layer. Repeat this wash if necessary.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter the solution to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

  • Verification: Confirm the complete removal of the succinimide byproduct by NMR or LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Aqueous Extraction cluster_finish Final Steps start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve wash_water Wash with Water dissolve->wash_water wash_base Wash with 5% NaHCO3 wash_water->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry Organic Layer wash_brine->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end

Caption: Workflow for succinimide removal by aqueous extraction.

decision_tree cluster_protein Protein Purification cluster_small_molecule Small Molecule Purification start Identify Product Type protein Protein / Bioconjugate start->protein Large Molecule small_molecule Small Molecule / Peptide start->small_molecule Small Molecule sec Size-Exclusion Chromatography (Fast, Mild) protein->sec dialysis Dialysis (Large Volume) protein->dialysis solubility_check Check Water Solubility small_molecule->solubility_check extraction Aqueous Extraction solubility_check->extraction Insoluble hplc Reverse-Phase HPLC solubility_check->hplc Soluble / Emulsion recrystallization Recrystallization hplc->recrystallization If Solid

References

Troubleshooting co-elution of succinimide in flash chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve the common issue of succinimide (B58015) co-elution during flash chromatography.

Frequently Asked Questions (FAQs)
Q1: Why does succinimide frequently co-elute with my target compound?

Succinimide is a common byproduct in reactions that use N-Bromosuccinimide (NBS) or N-hydroxysuccinimide (NHS) esters.[1][2] As a polar compound, succinimide often has similar retention characteristics to other polar target molecules on standard normal-phase silica (B1680970) gel, leading to overlapping peaks and co-elution.[1] Succinimide is readily soluble in water and alcohol but has low solubility in solvents like ether, chloroform, and hexane.[3][4] This polarity is the primary reason it can be challenging to separate from polar products using normal-phase chromatography.

Q2: Are there any steps I can take to remove succinimide before flash chromatography?

Yes, a pre-purification workup is highly recommended and can significantly simplify your chromatography. An aqueous wash (liquid-liquid extraction) is often effective for removing the highly water-soluble succinimide and its precursor, N-hydroxysuccinimide (NHS).[1]

This protocol is designed to remove water-soluble byproducts from a reaction mixture dissolved in a water-immiscible organic solvent.

  • Dissolution : Dissolve the crude reaction mixture in a water-immiscible organic solvent where your product is soluble (e.g., ethyl acetate, dichloromethane).[1]

  • Transfer : Transfer the organic solution to a separatory funnel.

  • Neutral Wash (Optional) : Add an equal volume of deionized water, shake the funnel gently, and allow the layers to separate. Drain and discard the lower aqueous layer. This step removes the bulk of water-soluble impurities.[1]

  • Basic Wash : Add an equal volume of a dilute basic solution, such as 5% sodium bicarbonate (NaHCO₃). Shake, allow the layers to separate, and discard the aqueous layer. This is particularly effective for removing N-hydroxysuccinimide (NHS), which has a pKa of ~6.0 and is readily deprotonated into its highly water-soluble salt form.[1]

  • Repeat : For stubborn impurities, repeat the basic wash.

  • Brine Wash : Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This removes residual water and helps break up any emulsions.[1]

  • Drying and Concentration : Drain the organic layer into a clean flask and dry it over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and concentrate the solvent under reduced pressure to yield the crude product, now depleted of succinimide/NHS.[1]

  • Verification : Confirm the removal of the impurity by analytical techniques like LC-MS or NMR before proceeding with chromatography.[1]

G start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., EtOAc, DCM) start->dissolve wash_naoh Wash with 5% NaHCO3 (aq) (Removes NHS) dissolve->wash_naoh wash_brine Wash with Brine (Removes Water) wash_naoh->wash_brine waste Aqueous Waste (Succinimide, NHS) wash_naoh->waste Discard Aqueous Layer dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry wash_brine->waste Discard Aqueous Layer concentrate Filter & Concentrate dry->concentrate end Product Ready for Flash Chromatography concentrate->end

Caption: Workflow for pre-purification aqueous extraction.

Q3: How can I optimize my flash chromatography method to improve separation?

If pre-purification is insufficient or not feasible, optimizing the flash chromatography method is the next step. This involves a systematic approach to selecting the mobile phase, stationary phase, and loading technique.

G cluster_opt Optimization Loop start Co-elution Observed tlc Develop Method with TLC start->tlc check_rf Is ΔRf > 0.1 and Product Rf ~0.15-0.4? tlc->check_rf run_flash Run Flash Chromatography check_rf->run_flash Yes change_solvent Change Solvent System (Polarity or Selectivity) check_rf->change_solvent No success Separation Successful run_flash->success change_solvent->tlc change_phase Change Stationary Phase (e.g., C18, Amine) change_solvent->change_phase Iterate change_phase->tlc

Caption: Troubleshooting workflow for flash chromatography method development.

The choice of solvent is critical for achieving separation. The goal is to find a system where the polarity and specific solvent interactions maximize the separation between your product and succinimide. Always use Thin Layer Chromatography (TLC) to scout for a suitable solvent system before running the flash column.[5] Aim for a product Rf value between 0.13 and 0.40, with a difference in Rf (ΔRf) between the product and succinimide of at least 0.1.[5][6]

System IDPrimary SolventsModifiers & PurposeBest For
1 Hexanes / Ethyl AcetateNone (Standard) : A common starting point for compounds of low to medium polarity.[5]Non-polar to moderately polar compounds.
2 Dichloromethane (DCM) / Methanol (MeOH)None (Polar) : Increases mobile phase polarity significantly to elute more polar compounds.[5][7]Polar compounds that show little to no mobility in Hex/EtOAc.
3 DCM / Acetonitrile (MeCN)Aprotic Modifier : Replaces protic MeOH with aprotic MeCN to alter hydrogen-bonding interactions, which can change selectivity.[7]Separating compounds with similar polarity but different hydrogen bonding capabilities.
4 Main Solvents + AdditiveAcidic/Basic Modifier : Add 0.5-1% Acetic Acid (AcOH) for acidic compounds or Triethylamine (TEA)/Ammonium Hydroxide (NH₄OH) for basic compounds to improve peak shape and reduce tailing.[8][9]Ionizable compounds that interact strongly with the silica surface.
  • Liquid Loading : The standard method where the sample is dissolved in a minimal amount of the initial mobile phase.

  • Dry Loading : Recommended if your compound has poor solubility in the mobile phase.[5] Dissolve the crude product in a volatile solvent (e.g., DCM, MeOH), add silica gel, evaporate the solvent completely, and load the resulting dry powder onto the column.[6]

Q4: My separation is still poor. When should I try a different stationary phase?

If extensive mobile phase optimization on standard silica gel fails, changing the stationary phase is the most effective next step.[7][10] Different phases operate on different separation principles, which can resolve compounds that are inseparable on silica.

Stationary PhaseSeparation PrincipleUse Case for Succinimide Co-elution
Normal-Phase (Silica) Adsorption/Desorption : Polar compounds adsorb more strongly to the polar silica surface and elute later.[9]Standard starting point. Fails when the target compound has polarity very similar to succinimide.
Reversed-Phase (C18) Hydrophobic Partitioning : Non-polar compounds are retained more strongly. Polar compounds elute quickly.[9]Highly Recommended Alternative . Polar succinimide will have very little retention and elute early, likely separating it from less polar or moderately polar target compounds.[1][4]
Amine-Functionalized (NH₂) Mixed-Mode (H-bonding, Weak Anion Exchange) : Offers different selectivity compared to silica, especially for acidic compounds.[11][12]Good for polar compounds, particularly those with acidic protons, where unique interactions with the amine group can improve separation.
HILIC (e.g., Amide, Diol) Hydrophilic Partitioning : Specifically designed to retain and separate very polar compounds that are not retained by reversed-phase.[13]An advanced option for separating highly polar target compounds from the polar succinimide byproduct.

References

Improving solubility of succinamide for reaction scale-up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling succinamide in chemical reactions. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound during reaction scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is a polar compound with varying solubility in different solvents. Its solubility is significantly influenced by temperature. Generally, it is soluble in water and some organic solvents, but poorly soluble in nonpolar solvents.

Data Presentation: this compound Solubility

SolventSolubilityTemperature
Water1 g in 290 mLCold
Water1 g in 25 mLBoiling
Acetone1 g in 12 mLNot Specified
Alcohol (Ethanol)1 g in 31 mLNot Specified
Glycerol1 g in 50 mLNot Specified
ChloroformSlightly solubleNot Specified
Diethyl EtherSlightly soluble / InsolubleNot Specified

Source: Sigma-Aldrich

Q2: Why does this compound solubility become a problem during reaction scale-up?

A2: Several factors that are manageable on a lab scale can become significant challenges during scale-up:

  • Mixing and Mass Transfer: In larger reactors, achieving uniform mixing is more difficult. Poor mixing can lead to localized areas of high concentration where this compound may precipitate, causing non-uniform reaction rates and potential side reactions.[1]

  • Heat Transfer: The surface-area-to-volume ratio decreases significantly in larger reactors, making temperature control more challenging.[1] Since this compound's solubility is temperature-dependent, inefficient heat removal from an exothermic reaction could lead to supersaturation and crystallization upon cooling, or conversely, require higher temperatures to maintain solubility.

  • Longer Reaction Times: Scale-up operations often involve longer addition and processing times, which can affect the stability of the reaction mixture and the solubility of all components.[1]

Q3: What are the primary strategies for improving the solubility of this compound in a reaction mixture?

A3: The main strategies focus on modifying the solvent system, adjusting physical parameters, or using additives:

  • Solvent Selection: Choosing a solvent or a co-solvent system where this compound has higher solubility is the most direct approach.

  • Temperature Adjustment: Increasing the reaction temperature can significantly enhance solubility.[2] However, this must be balanced against the thermal stability of reactants and products.

  • Use of Co-solvents: Adding a miscible co-solvent in which this compound is highly soluble can increase the overall solvating power of the medium.[2][3]

  • pH Adjustment: For aqueous systems, adjusting the pH can sometimes improve the solubility of amide-containing compounds, although this compound itself is neutral.

  • Particle Size Reduction: While more common for final products, using micronized this compound can improve its dissolution rate in the reaction solvent.[4]

Troubleshooting Guide for this compound Reaction Scale-Up

Issue 1: this compound is precipitating out of the reaction mixture during scale-up.

  • Possible Cause 1: Inadequate Mixing. The larger volume of the reactor may not be mixed as efficiently as the lab-scale flask, leading to localized supersaturation.

    • Troubleshooting Step: Increase the agitation speed. Evaluate the reactor's mixing efficiency and consider using a different impeller design for better solid suspension.

  • Possible Cause 2: Temperature Fluctuation. The heat transfer is less efficient at a larger scale. If the reaction is exothermic, localized hot spots could dissolve this compound, which then crashes out in cooler regions of the reactor.

    • Troubleshooting Step: Improve temperature control. Ensure the reactor's heating/cooling jacket is functioning optimally. Consider slower addition of reagents to better manage the reaction exotherm.[1]

  • Possible Cause 3: Change in Solvent Composition. If the reaction produces or consumes a component that alters the solvent's polarity (e.g., water), it could decrease this compound's solubility.

    • Troubleshooting Step: Analyze the composition of the reaction mixture over time. Consider starting with a solvent mixture that can accommodate these changes.

Issue 2: The reaction is sluggish or incomplete after scaling up.

  • Possible Cause 1: Mass Transfer Limitation. If this compound is not fully dissolved, the reaction rate will be limited by its dissolution rate, not the chemical kinetics.

    • Troubleshooting Step: Address the solubility issue using the strategies outlined above (e.g., change solvent, increase temperature). The goal is to ensure a homogeneous reaction mixture.

  • Possible Cause 2: Incorrect Reagent Stoichiometry. Undissolved this compound makes it difficult to ensure that the reagents are present in the correct molar ratios in the solution phase where the reaction occurs.

    • Troubleshooting Step: First, solve the solubility problem. Once a homogeneous solution is achieved, re-verify the stoichiometry. Consider adding the limiting reagent slowly to the dissolved this compound.

Logical Workflow for Troubleshooting Solubility Issues

G cluster_0 Troubleshooting Workflow A Problem: this compound Precipitation During Scale-Up B Is the reaction mixture adequately agitated? A->B C Increase agitation speed. Re-evaluate mixer design. B->C No D Is the temperature uniform? B->D Yes H Problem Resolved? C->H E Improve temperature control. Slow down reagent addition. D->E No F Has the solvent composition changed? D->F Yes E->H G Modify solvent system (co-solvent). See Protocol 1. F->G Yes F->H No G->H

Caption: A decision tree for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Co-Solvent System Screening for Improved Solubility

This protocol details a method for identifying an effective co-solvent system to improve the solubility of this compound for a reaction.

Objective: To find a solvent mixture that dissolves this compound at the desired reaction concentration and temperature.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene, a solvent in which this compound has poor solubility)

  • Co-solvents for screening (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetone)

  • Reaction vessel with stirring and temperature control

  • Standard laboratory glassware

Methodology:

  • Determine Target Concentration: Calculate the required concentration of this compound for the scaled-up reaction (e.g., 0.5 M).

  • Initial Solubility Test: In a test tube, add the calculated amount of this compound to the corresponding volume of the primary reaction solvent at the target reaction temperature. Observe if it dissolves completely.

  • Co-Solvent Addition: If the this compound does not dissolve, begin adding a co-solvent dropwise (or in 1% v/v increments) while stirring and maintaining the temperature.

  • Observe and Record: Record the volume of co-solvent required to achieve complete dissolution.

  • Screening: Repeat steps 3-4 for each potential co-solvent.

  • Selection: Choose the co-solvent that achieves complete dissolution with the smallest volume percentage and is compatible with the reaction chemistry.

Data Presentation: Example Co-Solvent Screening Data

Primary SolventCo-Solvent% (v/v) of Co-Solvent for DissolutionTemperature (°C)Notes
TolueneDMF15%80Clear solution
TolueneDMSO12%80Clear solution, potential for side reactions
TolueneNMP10%80Clear solution, preferred option
TolueneAcetone> 50%56 (reflux)Not effective

Experimental Workflow for Co-Solvent Selection

G cluster_1 Co-Solvent Selection Protocol Start Define Target Concentration & Temperature A Attempt to dissolve this compound in primary solvent Start->A B Is it fully dissolved? A->B C Select a co-solvent (e.g., DMF, DMSO, NMP) B->C No End Proceed with Scale-Up B->End Yes D Add co-solvent incrementally C->D E Is it fully dissolved? D->E E->D No F Record % of co-solvent. Test next co-solvent. E->F Yes F->C G Select optimal co-solvent based on efficiency and compatibility F->G G->End

Caption: A flowchart outlining the experimental protocol for co-solvent screening.

References

Preventing intra-cyclization of succinic acid in polyamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the prevention of succinic acid intra-cyclization during polyamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is intra-cyclization of succinic acid and why is it a problem in polyamide synthesis?

A1: Intra-cyclization is an unwanted side reaction where succinic acid, a four-carbon dicarboxylic acid, converts into a stable five-membered ring structure, typically succinic anhydride (B1165640), at high temperatures.[1][2] This reaction is problematic because the resulting anhydride can react with a diamine to form a succinimide (B58015) end-cap.[3] This succinimide is non-reactive under polymerization conditions, which halts chain growth and results in polyamides with low molecular weight and, consequently, poor mechanical properties.[3][4]

Q2: What are the primary reaction conditions that promote this intra-cyclization?

A2: High temperature is the main factor that promotes the intra-cyclization of succinic acid.[1] This side reaction is particularly prevalent in conventional melt polycondensation, a process that requires elevated temperatures to drive the reaction and remove water.[1][4] The thermodynamically stable five-membered ring of succinic anhydride is readily formed under these conditions.

Q3: How can I detect if significant intra-cyclization is occurring in my experiment?

A3: The presence of succinimide end-groups, a key indicator of chain termination by cyclization, can be detected using analytical techniques. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool to analyze the polymer and identify low molecular weight chains capped by succinimide.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the characteristic signals of the succinimide ring structure.

Q4: My polyamide, synthesized via melt polymerization with succinic acid, has a very low molecular weight. What is the most likely cause?

A4: The most likely cause is the intra-cyclization of succinic acid at the high temperatures used during melt polymerization.[1] This leads to the formation of succinimide end-caps, which terminate the polymer chains prematurely.[3] Even when using methods to minimize these reactions, achieving high molecular weight with succinic acid can be challenging.[1]

Q5: Are there alternative polymerization methods that can prevent this issue?

A5: Yes, several methods are more suitable for succinic acid than traditional melt polymerization. Direct Solid-State Polymerization (DSSP) is highly effective as it is performed at lower temperatures, which significantly reduces the rate of cyclization.[1][4] Low-temperature solution polycondensation, especially when using activated succinic acid esters, is another excellent alternative that allows the reaction to proceed under mild conditions where cyclization is suppressed.[4]

Troubleshooting Guide

Issue: Low Molecular Weight and/or Discoloration in Succinic Acid-Based Polyamide

This section addresses the common problem of obtaining low molecular weight polymers, often accompanied by a reddish or dark color, when using succinic acid, particularly in melt polymerization.

Potential Cause: High Reaction Temperature
  • Explanation: Succinic acid's tendency to form a cyclic anhydride is highly temperature-dependent.[1] Conventional melt polymerization often exceeds the temperature threshold where this side reaction becomes dominant, leading to chain termination and polymer discoloration.

  • Solutions:

    • Optimize Reaction Temperature: If using melt polymerization, attempt to lower the temperature to the minimum required for the reaction to proceed. However, this is often insufficient to completely prevent cyclization.

    • Switch Polymerization Method: The most effective solution is to abandon conventional melt polymerization in favor of a low-temperature method. Direct Solid-State Polymerization (DSSP) has been shown to yield higher molecular weight polymers with much lighter color.[1]

Data Presentation: Polymerization Method vs. Molecular Weight

The choice of polymerization method has a critical impact on the final molecular weight of dicarboxylic acid-based polyamides. The following table, based on data for glutaric acid (a C5 dicarboxylic acid with similar cyclization tendencies), illustrates this effect.

Polymerization MethodTypical TemperatureResulting Molecular Weight (Mn)Key Advantages
Melt Polymerization (MP)High (>220°C)Low (~6 kg·mol⁻¹)Simple, solvent-free.
Direct Solid-State Polymerization (DSSP)Low (<200°C)High (~19 kg·mol⁻¹)Prevents cyclization, higher MW, better color.[1]

Experimental Protocols

Protocol 1: Direct Solid-State Polymerization (DSSP) of Succinic Acid and a Diamine (Recommended)
  • Principle: This method avoids the liquid phase by first creating a nylon salt from the monomers. The polymerization is then carried out in the solid state at a temperature below the polymer's melting point, effectively suppressing the cyclization of succinic acid.[1]

  • Methodology:

    • Nylon Salt Formation:

      • Dissolve equimolar amounts of succinic acid and the chosen aliphatic diamine (e.g., 1,5-diaminopentane) in methanol (B129727) or an ethanol/water mixture with gentle heating.

      • Cool the solution to room temperature and then in an ice bath to precipitate the nylon salt.

      • Filter the salt, wash with cold ethanol, and dry under vacuum at 40-50°C.

    • Pre-polymerization:

      • Place the dried nylon salt in a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and vacuum outlet.

      • Heat the salt under a nitrogen atmosphere to a temperature of ~150-180°C for 1-2 hours to form a low molecular weight prepolymer.

    • Solid-State Polymerization:

      • Grind the resulting prepolymer into a fine powder.

      • Heat the powder under a high vacuum or a flow of inert gas at a temperature approximately 10-20°C below the melting point of the final polyamide (e.g., 190-210°C).

      • Maintain these conditions for several hours (4-24h) until the desired molecular weight is achieved. The progress can be monitored by measuring the intrinsic viscosity of samples taken periodically.

Protocol 2: Low-Temperature Solution Polycondensation using Activated Succinates
  • Principle: This method utilizes a chemically activated form of succinic acid (e.g., a diester) that is more reactive than the carboxylic acid itself. This increased reactivity allows the polymerization to be conducted at or near room temperature, where the intra-cyclization side reaction is kinetically insignificant.[4]

  • Methodology:

    • Synthesis of an Active Succinate (B1194679):

      • React succinyl chloride with a phenol (B47542) derivative (e.g., p-nitrophenol or pentachlorophenol) in the presence of a base like triethylamine (B128534) in a dry, aprotic solvent (e.g., THF, dichloromethane) to form the corresponding active diester. Purify the product by recrystallization.

    • Polycondensation:

      • In a dry reaction flask under a nitrogen atmosphere, dissolve an equimolar amount of the chosen diamine in a polar aprotic solvent such as N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP).

      • Slowly add a solution of the active succinate diester in the same solvent to the diamine solution at room temperature with vigorous stirring.

      • Allow the reaction to proceed at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.

    • Polymer Isolation:

      • Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.

      • Filter the resulting fibrous or powdered polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and byproducts, and dry it in a vacuum oven at 60-80°C.

Mandatory Visualizations

Reaction Pathways

G cluster_0 Desired Polyamidation Pathway (Chain Growth) cluster_1 Undesired Intra-cyclization Pathway (Chain Termination) SA Succinic Acid PA Polyamide Chain (High Molecular Weight) SA->PA + Diamine (Amide Bond Formation) DA Diamine DA->PA H2O Water PA->H2O - H2O SA2 Succinic Acid SAnh Succinic Anhydride (Cyclization) SA2->SAnh High Temperature SImide Succinimide End-Cap (Chain Termination) SAnh->SImide + Diamine (Ring Opening & Re-closure) H2O2 Water SAnh->H2O2 - H2O

Caption: Desired polyamidation vs. undesired intra-cyclization.

Troubleshooting Workflow

G start Start: Low Molecular Weight Polyamide Obtained q1 Is conventional melt polymerization being used? start->q1 sol1 High temperature is likely causing succinic acid to cyclize. This terminates chain growth. q1->sol1 Yes end Result: Higher Molecular Weight Polyamide q1->end No rec1 Recommendation 1: Switch to Direct Solid-State Polymerization (DSSP) sol1->rec1 rec2 Recommendation 2: Use Low-Temperature Solution Polymerization with an activated succinate. sol1->rec2 rec1->end rec2->end

Caption: Troubleshooting workflow for low molecular weight issues.

References

Technical Support Center: High-Yield Synthesis of N-Hydroxy Succinimide from Succinic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-hydroxysuccinimide (NHS) from succinic anhydride (B1165640). Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful, high-yield synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of NHS from succinic anhydride and hydroxylamine (B1172632).

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Inactive Reagents: Succinic anhydride may have hydrolyzed to succinic acid, or the hydroxylamine reagent may have degraded. 3. Poor Quality Solvent: Presence of water or other impurities in the solvent can interfere with the reaction. 4. Catalyst Inefficiency: If using a catalyst, it may be poisoned or not present in a sufficient amount.1. Optimize Reaction Conditions: Extend the reaction time or incrementally increase the temperature. Monitor reaction progress using Thin Layer Chromatography (TLC).[1] 2. Use Fresh Reagents: Ensure succinic anhydride is dry and free-flowing. Use a fresh bottle of hydroxylamine hydrochloride. 3. Use Anhydrous Solvent: Use a freshly opened bottle of an appropriate anhydrous solvent or dry the solvent before use. 4. Check Catalyst: If using a solid base catalyst like Amberlyst A21, ensure it is properly activated and used in the recommended quantity.[2][3]
Product is Impure (Discolored, Oily, or Incorrect Melting Point) 1. Presence of Side Products: Side reactions can lead to the formation of impurities. A common byproduct is N-hydroxysuccinamic acid.[4] 2. Incomplete Removal of Starting Materials: Unreacted succinic anhydride or hydroxylamine may remain. 3. Solvent Residue: Residual solvent may be trapped in the product. 4. Degradation of Product: NHS can degrade, especially at elevated temperatures in the presence of moisture.1. Optimize Reaction and Purification: Adjust reaction conditions to minimize side product formation. Recrystallization from a suitable solvent, such as ethyl acetate (B1210297), is a common and effective purification method.[1] 2. Thorough Washing: Ensure the crude product is thoroughly washed to remove unreacted starting materials. 3. Proper Drying: Dry the purified product under vacuum to remove all traces of solvent.[3] 4. Careful Handling: Avoid prolonged exposure to high temperatures and moisture during workup and storage.
Difficulty in Product Isolation/Crystallization 1. Product is Too Soluble in the Reaction Solvent: The product may not precipitate out of the reaction mixture upon cooling. 2. Formation of an Oil: The product may "oil out" instead of forming crystals, which can be difficult to handle. 3. Insufficient Concentration: The product concentration in the solvent may be too low for crystallization to occur.1. Solvent Selection: If the product is soluble, consider adding a non-polar solvent (an anti-solvent) to induce precipitation, or remove the reaction solvent and redissolve in a suitable solvent for crystallization. 2. Seeding and Scratching: Introduce a seed crystal or scratch the inside of the flask with a glass rod to initiate crystallization. 3. Concentrate the Solution: Carefully evaporate some of the solvent to increase the product concentration.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-hydroxysuccinimide from succinic anhydride?

A1: The most prevalent method involves the reaction of succinic anhydride with hydroxylamine or its salt, such as hydroxylamine hydrochloride.[1] This reaction is typically heated in a suitable solvent to form N-hydroxysuccinamic acid as an intermediate, which then undergoes cyclization to form NHS.

Q2: What are the optimal reaction conditions for a high yield of NHS?

A2: Optimal conditions can vary depending on the specific protocol. However, a study using a solid base catalyst (Amberlyst A21) reported a yield of 42% in toluene (B28343) at 97°C for 8 hours.[2][3] Another method suggests heating succinic anhydride and hydroxylamine in an inert solvent like toluene or xylene. It's crucial to monitor the reaction to determine the optimal time and temperature for your specific setup.

Q3: What are the potential side reactions to be aware of?

A3: The primary side reaction is the incomplete cyclization of the N-hydroxysuccinamic acid intermediate, leading to its presence as an impurity.[4] Hydrolysis of succinic anhydride to succinic acid can also occur if moisture is present. Additionally, NHS esters themselves can be susceptible to hydrolysis.[5][6]

Q4: How can I purify the synthesized N-hydroxysuccinimide?

A4: Recrystallization is a highly effective method for purifying NHS. Ethyl acetate is a commonly used solvent for this purpose.[1] The general procedure involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly to form pure crystals, which can then be collected by filtration.

Q5: How can I confirm the identity and purity of my synthesized NHS?

A5: The identity and purity of NHS can be confirmed by several analytical techniques:

  • Melting Point: Pure NHS has a sharp melting point around 95-96°C.[1]

  • Spectroscopy: Techniques like ¹H-NMR and IR spectroscopy can confirm the chemical structure.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to assess purity and quantify any impurities.[1][5]

Experimental Protocols

Protocol 1: Synthesis of NHS using a Solid Base Catalyst

This protocol is based on the use of Amberlyst A21 as a recyclable solid base catalyst.[2][3]

Materials:

  • Succinic acid (or succinic anhydride)

  • Hydroxylammonium chloride

  • Amberlyst A21

  • Toluene

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, combine succinic acid (1 mmol), hydroxylammonium chloride (1.25 mmol), Amberlyst A21 (0.5 g), and toluene (5 mL).

  • Heat the reaction mixture to 97°C with stirring (400 rpm).

  • Maintain the reaction at this temperature for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst by filtration.

  • The product can be isolated from the filtrate. Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Reaction Conditions and Yields for NHS Synthesis

Starting MaterialReagentsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Succinic AcidHydroxylammonium chlorideAmberlyst A21Toluene97842 (±3)[2][3]
Succinic AnhydrideHydroxylamine hydrochlorideNoneToluene/XyleneRefluxNot SpecifiedModerate (Qualitative)[7]
ImideDi-tert-butyldicarbonate, DMAP, HydroxylamineNoneAcetonitrileRoom TemperatureOvernight93[1]

Visualizations

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Product Isolation and Purification cluster_analysis Analysis reagents Combine Succinic Anhydride, Hydroxylamine HCl, and Solvent heat Heat and Stir Reaction Mixture reagents->heat monitor Monitor Progress by TLC heat->monitor cool Cool Reaction Mixture monitor->cool filter Filter Crude Product cool->filter recrystallize Recrystallize from Suitable Solvent filter->recrystallize dry Dry Purified NHS recrystallize->dry analyze Characterize Product (MP, NMR, IR, HPLC) dry->analyze

Caption: Experimental workflow for the synthesis of N-hydroxysuccinimide.

troubleshooting_guide cluster_yield Low Yield cluster_purity Impure Product cluster_isolation Isolation Difficulty start Problem Encountered cause_yield Potential Causes: - Incomplete Reaction - Inactive Reagents - Poor Solvent Quality start->cause_yield cause_purity Potential Causes: - Side Products - Unreacted Starting Materials - Solvent Residue start->cause_purity cause_isolation Potential Causes: - High Solubility - Oiling Out - Low Concentration start->cause_isolation solution_yield Solutions: - Optimize Conditions - Use Fresh Reagents - Use Anhydrous Solvent cause_yield->solution_yield solution_purity Solutions: - Optimize Purification - Thorough Washing - Proper Drying cause_purity->solution_purity solution_isolation Solutions: - Change Solvent - Seeding/Scratching - Concentrate Solution cause_isolation->solution_isolation

Caption: Troubleshooting logic for NHS synthesis.

References

Technical Support Center: Purification of Succinamide by Recrystallization from Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of succinamide using ethanol (B145695) as a recrystallization solvent. Below you will find frequently asked questions, a detailed experimental protocol, a troubleshooting guide, and relevant technical data.

Frequently Asked Questions (FAQs)

Q1: Why is ethanol a suitable solvent for the recrystallization of this compound?

A1: Ethanol is an effective solvent for recrystallizing this compound because this compound's solubility in ethanol is moderate when cold and high when hot. This differential solubility is the fundamental principle for successful recrystallization, allowing for the separation of this compound from impurities that are either highly soluble or insoluble in ethanol at all temperatures.

Q2: What is the expected purity and yield of this compound after recrystallization from ethanol?

A2: With proper technique, recrystallization from 95% ethanol can yield this compound with a high degree of purity, often reflected in a sharp melting point around 123–125°C. The yield can be as high as 82–83% of the theoretical amount, though some loss of product is unavoidable as a portion will remain dissolved in the cold mother liquor.[1]

Q3: Can I use a different alcohol, like methanol (B129727), for the recrystallization?

A3: Yes, other alcohols like methanol can be used. However, the solubility characteristics and optimal solvent volumes will differ. Methanol may be a suitable alternative if issues like "oiling out" occur with ethanol, as its lower boiling point might be advantageous.

Q4: What are the key safety precautions to take during this procedure?

A4: Ethanol is flammable and should be heated using a steam bath or a heating mantle in a well-ventilated fume hood, away from open flames. Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Experimental Protocol: Recrystallization of this compound from 95% Ethanol

This protocol is adapted from established organic synthesis procedures.

Materials:

  • Crude succinimide (B58015)

  • 95% Ethanol

  • Erlenmeyer flask

  • Heating source (steam bath or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every gram of crude material, add approximately 1 mL of 95% ethanol. Heat the mixture to boiling using a steam bath or heating mantle. Swirl the flask gently to aid dissolution. Add the minimum amount of additional hot ethanol dropwise until all the this compound has dissolved. An excess of solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of this compound.

  • Isolation of Crystals: Collect the purified this compound crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.

G cluster_workflow Experimental Workflow A Dissolve crude this compound in minimal hot 95% ethanol B Hot filtration (if insoluble impurities are present) A->B Optional C Slowly cool the solution to room temperature A->C B->C D Cool in an ice bath to maximize precipitation C->D E Collect crystals by vacuum filtration D->E F Wash crystals with ice-cold 95% ethanol E->F G Dry the purified this compound crystals F->G

A flowchart illustrating the key steps in the recrystallization of this compound from ethanol.

Quantitative Data: Solubility of this compound

The solubility of this compound in ethanol increases significantly with temperature, which is a key factor for its successful recrystallization.

Temperature (°C)Temperature (K)Solubility ( g/100g of Ethanol)
5.05278.2~4.5
10.05283.2~5.8
15.05288.2~7.4
20.05293.2~9.3
25.05298.2~11.6
30.05303.2~14.4
35.05308.2~17.8
40.05313.2~21.8
45.05318.2~26.5
51.95325.1~33.8

Data extrapolated from mole fraction data presented in "Solubilities of succinimide in different pure solvents and binary methanol+ethyl acetate (B1210297) solvent mixtures," Thermochimica Acta, 2012.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound from ethanol.

Q: No crystals are forming after cooling the solution.

A: This is a common issue that can arise from several factors.

  • Too much solvent: The most frequent cause is the use of an excessive amount of ethanol during the dissolution step. This leads to a solution that is not saturated upon cooling.

    • Solution: Reheat the solution to boiling and evaporate some of the ethanol to reduce the volume. Allow the concentrated solution to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the this compound remains dissolved even though the concentration is above its normal solubility limit at that temperature.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2 (Seeding): If available, add a tiny crystal of pure this compound (a "seed crystal") to the solution. This will provide a template for other molecules to crystallize upon.

Q: The recrystallization yield is very low.

A: A poor yield can be disappointing but is often correctable.[2]

  • Excessive solvent: As with the failure of crystals to form, using too much ethanol will result in a significant amount of this compound remaining in the mother liquor.[2][3]

    • Solution: Before filtration, ensure the solution is sufficiently concentrated. If the mother liquor is still substantial after filtration, you can try to recover more product by evaporating some of the solvent and re-cooling.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, some product may be lost on the filter paper.

    • Solution: Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent before filtering to keep the this compound dissolved.

  • Incomplete precipitation: Cooling time in the ice bath may have been insufficient.

    • Solution: Ensure the solution is thoroughly chilled in an ice bath for at least 30 minutes before filtration.

Q: An oil has formed instead of crystals ("oiling out").

A: "Oiling out" occurs when the this compound separates from the solution as a liquid rather than a solid.[2] This can happen if the boiling point of the solvent is higher than the melting point of the impure compound.[2]

  • High concentration of impurities: A significant amount of impurities can lower the melting point of the mixture, leading to oiling out.[2]

    • Solution 1: Reheat the solution to dissolve the oil, add a small amount of additional hot ethanol, and allow it to cool more slowly. This can help the solution cool to a temperature below the compound's melting point before it becomes saturated.[2]

    • Solution 2: Consider purifying the crude material by another method, such as column chromatography, before attempting recrystallization.

  • Solution is too saturated: If the solution is too concentrated, the this compound may precipitate out at a temperature above its melting point.

    • Solution: Add a small amount of hot ethanol to the oiled mixture to create a slightly more dilute solution, and then cool slowly.

G cluster_troubleshooting Troubleshooting Logic Start Recrystallization Issue Occurs NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield OilingOut Oiling Out Start->OilingOut TooMuchSolvent1 Too much solvent used? NoCrystals->TooMuchSolvent1 Check Supersaturated Supersaturated solution? NoCrystals->Supersaturated Check TooMuchSolvent2 Too much solvent used? LowYield->TooMuchSolvent2 Check PrematureCrystallization Premature crystallization? LowYield->PrematureCrystallization Check ImpureSample Highly impure sample? OilingOut->ImpureSample Check TooConcentrated Solution too concentrated? OilingOut->TooConcentrated Check Sol_BoilOff Boil off excess solvent TooMuchSolvent1->Sol_BoilOff Yes Sol_ScratchSeed Scratch flask or add seed crystal Supersaturated->Sol_ScratchSeed Yes Sol_Concentrate Concentrate mother liquor TooMuchSolvent2->Sol_Concentrate Yes Sol_Preheat Pre-heat filtration apparatus PrematureCrystallization->Sol_Preheat Yes Sol_AddSolventSlowCool Add more solvent and cool slowly ImpureSample->Sol_AddSolventSlowCool Yes TooConcentrated->Sol_AddSolventSlowCool Yes

A decision-making flowchart for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of N-Aryl Succinimides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of N-aryl succinimides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of this important class of compounds. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Classical Synthesis: Condensation of Succinic Anhydride (B1165640) with Aryl Amines

The most traditional method for synthesizing N-aryl succinimides involves the reaction of an aryl amine with succinic anhydride to form an intermediate N-aryl succinamic acid, followed by cyclodehydration.

Q1: My reaction to form the N-aryl succinamic acid intermediate is giving a low yield. What are the common causes?

A1: Low yields in the initial acylation step are often due to the quality of reagents or suboptimal reaction conditions.

  • Purity of Aryl Amine: Ensure your aryl amine is pure and free from significant impurities. The presence of other nucleophiles can lead to side reactions.

  • Reaction Solvent: While various solvents can be used, ensure it is dry and unreactive towards the starting materials. Common solvents include diethyl ether, toluene, and acetic acid.[1][2]

  • Reaction Temperature: The reaction is typically exothermic. Running the reaction at room temperature or with gentle cooling is usually sufficient. Excessive heat is unnecessary for this step.

  • Incomplete Reaction: Although this step is usually fast, monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting materials.

Q2: The cyclization of my N-aryl succinamic acid to the final N-aryl succinimide (B58015) is incomplete, resulting in low yields. How can I improve this?

A2: Incomplete cyclization is a frequent challenge. The primary issue is often the choice and application of the dehydrating agent or insufficient heating.

  • Choice of Dehydrating Agent:

    • Acetic Anhydride/Sodium Acetate (B1210297): This is a very common and effective method.[3] Ensure both reagents are anhydrous. A common issue is the use of old acetic anhydride that may have hydrolyzed to acetic acid.

    • Polyphosphate Ester (PPE): PPE is a mild and effective reagent for cyclodehydration and can be used in a one-pot procedure from the amine and succinic anhydride.

    • Other Reagents: Other reagents like acetyl chloride, cyanuric chloride, and thionyl chloride have also been used, but they can be harsh and may lead to side products.[2]

  • Reaction Temperature and Time:

    • Thermal Dehydration: Heating the N-aryl succinamic acid above its melting point can induce cyclization, but this can also lead to thermal degradation and byproducts if the temperature is too high or heating is prolonged.[4]

    • With Dehydrating Agents: When using reagents like acetic anhydride, gentle reflux is often sufficient. Monitor the reaction by TLC to determine the optimal reaction time. Prolonged heating can sometimes lead to colored impurities.

  • Side Reactions:

    • Acetylation: When using acetic anhydride, if the aryl amine has a nucleophilic substituent (e.g., a hydroxyl group), it can be acetylated as a side reaction.[4]

    • Degradation: At high temperatures, the succinamic acid or the succinimide product can decompose, leading to lower yields and a complex mixture of byproducts.

Q3: I am observing significant byproduct formation in my classical synthesis. What are these byproducts and how can I remove them?

A3: The most common byproduct is the uncyclized N-aryl succinamic acid . Other byproducts can form depending on the reaction conditions.

  • Identification of N-aryl Succinamic Acid:

    • TLC Analysis: The succinamic acid is significantly more polar than the succinimide product and will have a much lower Rf value on a silica (B1680970) gel TLC plate.

    • Spectroscopic Analysis:

      • FTIR: The succinamic acid will show a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), in addition to the amide bands. The N-aryl succinimide will show two characteristic imide C=O stretches (around 1700 and 1770 cm⁻¹).

      • ¹H NMR: The carboxylic acid proton of the succinamic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). This signal will be absent in the pure succinimide. The methylene (B1212753) protons of the succinimide typically appear as a singlet around 2.8-2.9 ppm.[1]

  • Purification Strategies:

    • Aqueous Wash: The N-aryl succinamic acid is acidic and can be removed by washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The succinimide product will remain in the organic layer.

    • Crystallization: N-aryl succinimides are often crystalline solids and can be purified by recrystallization. Common solvent systems include ethanol/water, ethyl acetate/hexane, or isopropanol.[1][5]

    • Column Chromatography: If other byproducts are present, purification by column chromatography on silica gel is effective. A common mobile phase is a gradient of ethyl acetate in hexane.[6]

Compound Typical Rf (Silica Gel, 3:1 Hexane:Ethyl Acetate)
N-Aryl Succinimide0.2 - 0.4[6]
N-Aryl Succinamic Acid< 0.1

Experimental Protocol: Classical Synthesis of N-Phenylsuccinimide

  • Formation of N-Phenylsuccinamic Acid:

    • In a round-bottom flask, dissolve succinic anhydride (1.0 eq) in a suitable solvent like diethyl ether or acetone.

    • Slowly add a solution of aniline (B41778) (1.0 eq) in the same solvent.

    • Stir the mixture at room temperature for 1-2 hours. The N-phenylsuccinamic acid will precipitate as a white solid.

    • Collect the solid by vacuum filtration and wash with cold solvent.

  • Cyclodehydration to N-Phenylsuccinimide:

    • In a clean, dry flask, suspend the N-phenylsuccinamic acid in acetic anhydride (5-10 volumes).

    • Add anhydrous sodium acetate (0.1-0.2 eq).

    • Heat the mixture with stirring to a gentle reflux (around 100-120 °C) for 1-2 hours, or until TLC analysis indicates complete conversion.

    • Cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

    • The crude product can be further purified by recrystallization from an ethanol/water mixture.

2. Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times for the synthesis of N-aryl succinimides.

Q4: I am trying a microwave-assisted synthesis of an N-aryl succinimide, but the yield is low (40-60%). How can I optimize this?

A4: Low yields in microwave synthesis can be due to inefficient heating, incorrect reaction time, or localized overheating leading to decomposition.

  • Solvent-Free vs. Solvent-Assisted:

    • Solvent-Free: Many microwave syntheses of N-aryl succinimides are performed neat (without solvent).[7] This is a green chemistry approach but requires careful control of the temperature to avoid charring.

    • With Solvent: Using a high-boiling, microwave-absorbing solvent like DMF or DMSO can lead to more uniform heating and potentially higher yields.

  • Optimizing Microwave Parameters:

    • Power and Temperature: Use a microwave reactor that allows for temperature control. A typical temperature is 120-150 °C. If only power can be controlled, start with low power and short irradiation times to avoid decomposition.

    • Reaction Time: Microwave reactions are very fast, often completing in minutes.[7] A common mistake is to irradiate for too long, which can degrade the product. Optimize the time by running a series of small-scale reactions for different durations.

  • Byproducts: The primary byproduct is still likely to be the uncyclized succinamic acid if the reaction is incomplete. Overheating can lead to a complex mixture of decomposition products.

Experimental Protocol: Microwave-Assisted Synthesis of N-Phenylsuccinimide

  • Combine succinic anhydride (1.0 eq) and aniline (1.0 eq) in a microwave-safe reaction vessel.

  • If using a solvent, add a small amount of DMF or DMSO.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 130 °C) for 4-10 minutes.

  • After cooling, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove any unreacted succinamic acid.

  • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

3. Modern Synthetic Methods

A. Palladium-Catalyzed Synthesis from Maleimides and Arylboronic Acids

This method allows for the synthesis of 3-arylsuccinimides, which are not accessible through the classical route.

Q5: My palladium-catalyzed arylation of a maleimide (B117702) with an arylboronic acid is giving a low yield. What are the common pitfalls?

A5: Palladium-catalyzed reactions are sensitive to a variety of factors, and low yields can often be traced to catalyst deactivation, suboptimal ligands, or issues with the reagents.

  • Catalyst and Ligand Choice:

    • The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligand is critical. Bulky, electron-rich phosphine ligands are often required.[2]

    • Catalyst deactivation can occur due to the presence of oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.[8]

  • Base and Solvent:

    • The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., toluene, dioxane) can significantly impact the reaction outcome. These need to be optimized for your specific substrates.

  • Arylboronic Acid Quality:

    • Arylboronic acids can undergo protodeboronation (loss of the boronic acid group). Use fresh, high-quality arylboronic acid. Consider using more stable boronic acid derivatives like pinacol (B44631) esters or MIDA boronates.[8]

  • Side Reactions:

    • Homocoupling: The arylboronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

    • Reduction of Maleimide: The double bond of the maleimide can be reduced under certain conditions.

Troubleshooting Decision Tree for Pd-Catalyzed Arylation

G start Low Yield in Pd-Catalyzed Arylation reagent_quality Check Reagent Quality - Fresh Arylboronic Acid? - Anhydrous Solvent? - Degassed Solvent? start->reagent_quality catalyst_issue Catalyst/Ligand Problem - Active Pd Source? - Appropriate Ligand? - Inert Atmosphere? start->catalyst_issue conditions Suboptimal Conditions - Optimize Base - Optimize Temperature - Optimize Solvent start->conditions side_reactions Significant Side Reactions? (e.g., Homocoupling) start->side_reactions improve_reagents Use fresh/purified reagents reagent_quality->improve_reagents If issues found change_catalyst Screen different Pd sources/ligands Ensure inert atmosphere catalyst_issue->change_catalyst If issues found optimize Systematically vary base, solvent, and temperature conditions->optimize If no obvious issues troubleshoot_side_reactions Improve degassing Use Pd(0) source to reduce homocoupling side_reactions->troubleshoot_side_reactions If yes

Caption: Troubleshooting workflow for low yields in Pd-catalyzed arylation of maleimides.

B. Solid-Phase Synthesis

Solid-phase synthesis (SPS) can be a powerful tool for creating libraries of N-aryl succinimides.

Q6: I am having trouble with the solid-phase synthesis of N-aryl succinimides. What are the common challenges?

A6: Challenges in SPS often relate to incomplete reactions on the solid support, difficulties in monitoring reaction progress, and issues with cleavage from the resin.

  • Incomplete Reactions:

    • Resin Swelling: Ensure the resin is properly swelled in the reaction solvent to allow access of the reagents to the reactive sites.

    • Excess Reagents: Use a sufficient excess of reagents to drive the reaction to completion.

    • Monitoring: Use a qualitative test (e.g., Kaiser test for free amines) to monitor the completion of coupling and deprotection steps.

  • Cleavage Issues:

    • The final cleavage of the N-aryl succinimide from the resin can be problematic. The choice of linker and cleavage cocktail is crucial.

    • Incomplete cleavage will result in a low isolated yield.

    • Harsh cleavage conditions (e.g., strong acids) can potentially degrade the succinimide ring.

  • Purification:

    • Even after cleavage, the crude product will likely contain impurities from the cleavage cocktail and truncated sequences. Purification by preparative HPLC is often necessary.

General Workflow for Solid-Phase Synthesis of N-Aryl Succinimides

G Resin Start with functionalized resin Coupling1 Couple succinic anhydride Resin->Coupling1 Wash1 Wash Coupling1->Wash1 Coupling2 Couple aryl amine Wash1->Coupling2 Wash2 Wash Coupling2->Wash2 Cyclization On-resin cyclization/ dehydration Wash2->Cyclization Wash3 Wash Cyclization->Wash3 Cleavage Cleave from resin Wash3->Cleavage Purification Purify crude product Cleavage->Purification

Caption: A simplified workflow for the solid-phase synthesis of N-aryl succinimides.

Data Summary Tables

Table 1: Comparison of Yields for N-Phenylsuccinimide Synthesis Methods

MethodReagentsConditionsYield (%)Reference
ClassicalAniline, Succinic Anhydride, Acetic Anhydride/NaOAcReflux, 1-2 h75-80[9]
Microwave-AssistedAniline, Succinic AnhydrideNeat, 130 °C, 4 min40-60[7]
In Hot WaterAniline, Succinic AcidWater, 100 °C, 8 h78[1]
Solid-PhaseSuccinic Anhydride, Aniline, Silica-Bound Benzoyl ChlorideDichloromethane, rt, 12 h92[5]

Table 2: Effect of Aryl Substituent on Yield in Hot Water Synthesis [1]

Aryl AmineReaction Time (h)Yield (%)
Aniline878
4-Methoxyaniline1065
4-Hydroxyaniline1060
4-Nitroaniline1255
2-Chloro-5-hydroxyaniline881

This technical support center provides a starting point for troubleshooting the synthesis of N-aryl succinimides. For more specific issues, consulting the primary literature is always recommended.

References

Technical Support Center: Accelerating Succinimide Formation for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce the reaction time for succinimide (B58015) formation in your bioconjugation experiments, specifically focusing on the widely used thiol-maleimide reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a rapid thiol-maleimide conjugation reaction?

A1: The optimal pH range for a thiol-maleimide conjugation reaction is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly chemoselective for thiol groups.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1][2]

Q2: How does pH affect the reaction rate outside of the optimal range?

A2: Below a pH of 6.5, the reaction rate is significantly slower because the thiol group is predominantly in its protonated (RSH) form, which is less nucleophilic.[2] Above a pH of 7.5, the reaction with primary amines (e.g., from lysine (B10760008) residues) becomes a competitive side reaction, leading to a loss of selectivity.[1][2] Furthermore, the maleimide (B117702) group itself is more susceptible to hydrolysis at alkaline pH, which forms an unreactive maleamic acid and prevents the desired conjugation.[1][2]

Q3: What is the effect of temperature on the reaction time?

A3: The rate of the thiol-maleimide reaction is temperature-dependent.[2] Reactions are typically faster at room temperature (20-25°C) or 37°C, often reaching completion within 30 minutes to 2 hours.[2] At 4°C, the reaction is slower and may require overnight incubation to achieve the same level of conjugation.[2] The lower temperature can be advantageous for particularly sensitive biomolecules that might degrade at higher temperatures.[2]

Q4: How do reactant concentrations impact the speed of the reaction?

A4: Using a molar excess of the maleimide-functionalized reagent relative to the thiol-containing biomolecule will help drive the reaction to completion more quickly. A common starting point is a 10-20 fold molar excess of the maleimide reagent.[3] However, the optimal ratio can be protein-dependent and may require empirical determination.[3]

Q5: Can the choice of solvent affect the reaction rate?

A5: Yes, polar solvents such as water, dimethyl sulfoxide (B87167) (DMSO), and N,N'-dimethylformamide (DMF) facilitate the formation of the thiolate ion (RS-), which is the reactive species in the thiol-maleimide reaction.[1] The reaction proceeds efficiently in these solvents, often without the need for a catalyst.[1] When using a water-miscible organic solvent like DMSO or DMF to dissolve a maleimide reagent, it is recommended that the final concentration of the organic solvent in the aqueous reaction mixture does not exceed 10%.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction Sub-optimal pH: The reaction buffer is outside the ideal 6.5-7.5 range.Verify the pH of your reaction buffer. Adjust to pH 7.0-7.5 for optimal rate and selectivity.[1][2]
Low Temperature: The reaction is being performed at a low temperature (e.g., 4°C).If your biomolecule is stable, increase the reaction temperature to room temperature (20-25°C) to accelerate the reaction.[2] Alternatively, prolong the incubation time.
Insufficient Maleimide Reagent: The molar ratio of maleimide to thiol is too low.Increase the molar excess of the maleimide reagent. Try a range from 10:1 to 20:1 (maleimide:thiol).[3]
Oxidized Thiols: Cysteine residues have formed disulfide bonds and are unavailable for reaction.Prior to conjugation, reduce disulfide bonds by treating your protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[3]
Low Conjugation Efficiency Maleimide Hydrolysis: The maleimide reagent has been hydrolyzed to an inactive form.Prepare aqueous solutions of maleimide-containing reagents immediately before use.[1] For storage, dissolve maleimides in an anhydrous water-miscible solvent such as DMSO or DMF.[1]
Presence of Amines or Thiols in Buffer: Components of the buffer (e.g., Tris) are reacting with the maleimide.Use a non-reactive buffer such as PBS or HEPES.[3]
Loss of Selectivity (Non-specific Labeling) pH is too High: The reaction is being carried out at a pH above 7.5.Lower the pH of the reaction buffer to the 6.5-7.5 range to minimize the reaction with primary amines like lysine.[1]

Quantitative Data Summary

The following tables provide a summary of key parameters influencing the thiol-maleimide reaction.

Table 1: Effect of pH on Thiol-Maleimide Reaction

pH RangeReaction RateSelectivity for ThiolsPotential Side Reactions
< 6.5SlowHigh-
6.5 - 7.5Optimal High Minimal
> 7.5FastDecreasedReaction with amines, Maleimide hydrolysis

Table 2: Effect of Temperature on Reaction Time

TemperatureTypical Reaction TimeConsiderations
4°COvernightSuitable for temperature-sensitive biomolecules.[2]
20-25°C (Room Temp)30 minutes - 2 hoursStandard condition for most applications.[2]
37°C< 30 minutesCan further accelerate the reaction, but may risk denaturation of some biomolecules.[2]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Thiol-Containing Protein with a Maleimide Reagent

This protocol outlines a general method for conjugating a maleimide-functionalized molecule (e.g., a fluorescent dye, biotin, or drug) to a protein via cysteine residues.

Materials:

  • Thiol-containing protein

  • Maleimide-functionalized reagent

  • Conjugation Buffer: 10-100 mM Phosphate, Tris, or HEPES buffer, pH 7.0-7.5 (degassed)[3]

  • Anhydrous DMSO or DMF[3]

  • (Optional) TCEP (Tris(2-carboxyethyl)phosphine)[3]

  • Purification column (e.g., Sephadex G-25)[3]

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be labeled in the degassed conjugation buffer at a concentration of 1-10 mg/mL.[3]

  • (Optional) Reduction of Disulfide Bonds: If the target cysteine residues are part of a disulfide bond, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[3] Incubate for 20-30 minutes at room temperature.[3]

  • Prepare Maleimide Stock Solution: Immediately before use, allow the vial of the maleimide-functionalized reagent to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[3] Vortex to ensure complete dissolution.[3]

  • Conjugation Reaction: While gently stirring or vortexing the protein solution, add the required volume of the maleimide stock solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).[3]

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[2] Protect from light if using a fluorescent maleimide reagent.

  • Purification: Separate the labeled protein from the unreacted maleimide reagent and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.

Visualizing Reaction Pathways

To better understand the factors influencing succinimide formation, the following diagrams illustrate the key chemical pathways and logical relationships in the thiol-maleimide reaction.

Thiol_Maleimide_Reaction_Pathway cluster_reactants Reactants cluster_products Products Thiol Thiol (R-SH) (from Cysteine) Succinimide Thiosuccinimide Adduct (Stable Covalent Bond) Thiol->Succinimide Michael Addition Maleimide Maleimide Reagent Maleimide->Succinimide

Caption: The desired reaction pathway for succinimide formation.

Competing_Reactions Maleimide Maleimide Reagent Desired_Product Desired Succinimide Adduct Maleimide->Desired_Product Amine_Adduct Amine Adduct (Side Product) Maleimide->Amine_Adduct Maleamic_Acid Maleamic Acid (Inactive) Maleimide->Maleamic_Acid Thiol Thiol (pH 6.5-7.5) Thiol->Desired_Product Desired Reaction Amine Amine (pH > 7.5) (e.g., Lysine) Amine->Amine_Adduct Side Reaction Water Water (pH > 7.5) (Hydrolysis) Water->Maleamic_Acid Side Reaction

Caption: Competing reactions that can occur with maleimides.

Troubleshooting_Workflow Start Slow or Incomplete Conjugation Check_pH Is pH between 6.5 and 7.5? Start->Check_pH Check_Temp Is temperature Room Temp or 37°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 7.0-7.5 Check_pH->Adjust_pH No Check_Ratio Is Maleimide:Thiol ratio > 10:1? Check_Temp->Check_Ratio Yes Increase_Temp Increase temperature or incubation time Check_Temp->Increase_Temp No Check_Reduction Were disulfide bonds reduced (if necessary)? Check_Ratio->Check_Reduction Yes Increase_Ratio Increase maleimide concentration Check_Ratio->Increase_Ratio No Reduce_Protein Add TCEP to reduce disulfide bonds Check_Reduction->Reduce_Protein No Success Successful Conjugation Check_Reduction->Success Yes Adjust_pH->Check_Temp Increase_Temp->Check_Ratio Increase_Ratio->Check_Reduction Reduce_Protein->Success

Caption: A logical workflow for troubleshooting slow conjugation reactions.

References

How to separate succinimide from a bromination reaction using NBS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the effective separation of succinimide (B58015) from reaction mixtures after bromination using N-bromosuccinimide (NBS).

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in a bromination reaction using NBS?

The main impurities are typically unreacted NBS and the primary byproduct, succinimide. Depending on the specific reaction conditions and the substrate, there may also be side-products from over-bromination or other undesired side reactions.

Q2: Why is the removal of succinimide crucial for my final product?

The presence of residual succinimide can compromise the purity of your final product, potentially interfering with subsequent synthetic steps or biological assays. Succinimide can also co-crystallize with the desired product, complicating purification by recrystallization, and its presence can interfere with analytical characterization techniques like NMR and mass spectrometry.

Q3: What are the most common methods for removing succinimide?

The most prevalent and effective methods for removing succinimide include:

  • Aqueous Workup (Liquid-Liquid Extraction)

  • Precipitation/Filtration

  • Silica (B1680970) Gel Column Chromatography

Q4: How do I select the most appropriate separation method for my experiment?

The choice of method depends on several factors, primarily the solubility and stability of your desired product.

  • Aqueous workup is ideal if your product is soluble in a water-immiscible organic solvent and is stable to changes in pH.

  • Precipitation/Filtration is effective when there is a significant difference in solubility between your product and succinimide in a particular solvent.

  • Column chromatography is a powerful purification technique when other methods fail or when high purity is essential, but it can be more time-consuming.

Data Presentation: Succinimide Solubility

Understanding the solubility of succinimide in various solvents is critical for designing an effective separation strategy. The following table summarizes the mole fraction solubility of succinimide in several common laboratory solvents at different temperatures.

Temperature (°C)MethanolEthanoln-ButanolEthyl Acetate (B1210297)AcetoneAcetonitrileIsopropanolTetrahydrofuran
5.05 0.12590.04330.01630.01180.07170.02420.02110.0528
10.05 0.14150.04940.01850.01360.08050.02740.02410.0592
15.05 0.15850.05620.02110.01570.09020.03110.02760.0663
20.05 0.17710.06360.02400.01820.10090.03520.03140.0741
25.05 0.19730.07190.02720.02100.11280.03990.03570.0828
30.05 0.21940.08110.03090.02430.12580.04520.04050.0924
35.05 0.24350.09130.03510.02810.14020.05120.04590.1031
40.05 0.26990.10260.03980.03250.15610.05800.05190.1149
45.05 0.29870.11510.04510.03750.17370.06560.05870.1281
50.05 0.33020.12890.05110.04320.19310.07420.06630.1428

Data adapted from Wang, K., Hu, Y. H., Yang, W. G., Shi, Y., & Li, Y. (2012). Solubilities of succinimide in different pure solvents and binary methanol+ ethyl acetate solvent mixtures. Thermochimica Acta, 538, 79-85.

Experimental Protocols

Protocol 1: Aqueous Workup for Succinimide Removal

This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable under mildly basic conditions.

  • Quench the Reaction: Cool the reaction mixture to room temperature. If you suspect unreacted NBS, add a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise until the characteristic bromine color disappears.

  • Dilution: Dilute the reaction mixture with the organic solvent used in the reaction (e.g., dichloromethane (B109758), ethyl acetate).

  • Aqueous Wash:

    • Transfer the diluted mixture to a separatory funnel.

    • Add an equal volume of deionized water, gently shake, and separate the layers.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This increases the polarity of succinimide by converting it to its sodium salt, thus enhancing its solubility in the aqueous layer. Repeat this wash 2-3 times for optimal removal.[1]

    • Perform a final wash with brine (saturated NaCl solution) to remove residual water and aid in breaking any emulsions.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Precipitation and Filtration

This method is effective if the desired product and succinimide have significantly different solubilities in a chosen solvent.

  • Solvent Selection: Choose a solvent in which your product is soluble, but succinimide is poorly soluble (e.g., diethyl ether, hexane, or carbon tetrachloride).[2] Conversely, you can select a solvent that dissolves succinimide but not your product.

  • Precipitation:

    • If your reaction was performed in a solvent in which succinimide is soluble, you may be able to precipitate it by adding a non-polar co-solvent.

    • Cooling the mixture in an ice bath can further decrease the solubility of succinimide and promote precipitation.

  • Filtration:

    • Set up a Büchner funnel with an appropriate filter paper.

    • Pour the cold reaction mixture through the funnel under vacuum to collect the precipitated succinimide.

    • Wash the collected solid with a small amount of the cold solvent to recover any of your product that may have been entrained.

    • The filtrate now contains your desired product.

Protocol 3: Silica Gel Column Chromatography

This method is used for challenging separations or when very high purity is required.

  • Sample Preparation: Concentrate the crude reaction mixture to a small volume.

  • Column Packing: Prepare a silica gel column using a suitable solvent system (eluent). The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) analysis to ensure good separation between your product and succinimide.

  • Loading: Load the concentrated crude product onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guides

Issue 1: Succinimide remains in the organic layer after aqueous washing.

  • Possible Cause: Insufficient washing or unfavorable partitioning.

  • Troubleshooting Steps:

    • Increase the volume of the aqueous wash.

    • Increase the number of washes (3-4 washes are recommended).

    • Use a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or a dilute solution of a strong base like sodium hydroxide (B78521) (NaOH) for the aqueous wash. This will deprotonate the succinimide (pKa ≈ 9.5), making it significantly more water-soluble.[3] Caution: Ensure your product is stable to basic conditions.

Issue 2: An emulsion forms during aqueous extraction.

  • Possible Cause: Vigorous shaking, especially with chlorinated solvents like dichloromethane (DCM).

  • Troubleshooting Steps:

    • Allow the separatory funnel to stand undisturbed for some time.

    • Gently swirl the funnel instead of shaking it vigorously.

    • Add a small amount of brine to the separatory funnel to help break up the emulsion.

    • If the emulsion persists, filter the entire mixture through a pad of Celite®.

Issue 3: The desired product is lost during the aqueous wash.

  • Possible Cause: The product has some water solubility.

  • Troubleshooting Steps:

    • Saturate the aqueous layer with sodium chloride (brine) before extraction. This "salting out" effect decreases the polarity of the aqueous phase and can drive your product back into the organic layer.

    • Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Issue 4: Succinimide co-elutes with the product during column chromatography.

  • Possible Cause: The polarity of the eluent is too high, or the chosen stationary phase is not providing adequate separation.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Use a less polar eluent. A common strategy is to start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Change the Stationary Phase: If optimizing the eluent is unsuccessful, consider using a different stationary phase, such as alumina.

    • Alternative Chromatographic Techniques: For very challenging separations, consider preparative High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC.[2]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the separation of succinimide from a bromination reaction mixture.

SeparationWorkflow ReactionMixture Crude Reaction Mixture (Product, Succinimide, +/- NBS) Quench Quench with Na2S2O3 (aq) (if excess NBS) ReactionMixture->Quench AqueousWorkup Aqueous Workup Quench->AqueousWorkup Precipitation Precipitation/ Filtration Quench->Precipitation ColumnChromatography Column Chromatography Quench->ColumnChromatography OrganicLayer Organic Layer (Product + Succinimide) AqueousWorkup->OrganicLayer Separate Layers AqueousLayer Aqueous Layer (Succinimide Salt) AqueousWorkup->AqueousLayer Filtrate Filtrate (Product in Solution) Precipitation->Filtrate Filter Precipitate Precipitate (Succinimide) Precipitation->Precipitate PureProduct Pure Product ColumnChromatography->PureProduct Collect & Combine Pure Fractions OrganicLayer->ColumnChromatography If succinimide remains OrganicLayer->PureProduct Dry & Evaporate Filtrate->PureProduct Evaporate Solvent

Caption: A decision-making workflow for the purification of a bromination reaction.

References

Technical Support Center: N-Substituted Itaconimide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method refinement for N-substituted itaconimide reactions. It includes troubleshooting guides, frequently asked questions, quantitative data summaries, detailed experimental protocols, and process diagrams to address common challenges encountered during synthesis and purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-substituted itaconimides, offering potential causes and solutions in a direct question-and-answer format.

Problem / QuestionPotential CausesRecommended Solutions
Why is my reaction yield of N-substituted itaconimide consistently low? 1. Incomplete Dehydration: The intermediate N-substituted itaconamic acid is not fully cyclizing to the imide.[1][2][3] 2. Poor Quality Reagents: Starting itaconic anhydride (B1165640) or amine may be impure or degraded. 3. Suboptimal Reaction Conditions: Incorrect temperature or reaction time for the dehydration step.[4] 4. Side Reactions: Competing reactions, such as polymerization or isomerization, may be consuming the product.[5][6]1. Ensure Anhydrous Conditions: Use dry solvents and reagents for the dehydration step.[4] 2. Optimize Dehydrating Agent: Acetic anhydride with sodium acetate (B1210297) is a common and effective system.[1][2] Alternatively, ammonium (B1175870) persulfate (APS) in DMSO can be used.[6] 3. Verify Reagent Purity: Use freshly opened or purified starting materials. 4. Monitor Reaction: Track the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2]
My main product is contaminated with an isomeric impurity. How can I prevent its formation? The primary isomeric impurity is often the corresponding N-substituted maleimide (B117702), formed via base-facilitated isomerization of the exocyclic double bond of the itaconimide into an endocyclic position.[5][6] This is particularly common in reactions that require a base.1. Careful Selection of Base: Strong bases like DBU and NEt₃ can promote isomerization. Weaker inorganic bases, such as K₂CO₃, are often better choices to minimize this side reaction.[5][6] 2. Optimize Base Stoichiometry: Use the minimum effective amount of base. Increasing the equivalents of base can lead to more side product formation.[6] 3. Temperature Control: Running the reaction at the lowest effective temperature can help suppress the isomerization pathway.[5][6]
The reaction mixture turned into a dark, tar-like substance. What happened and can it be salvaged? 1. High Reaction Temperature: Excessive heat can cause decomposition of starting materials or polymerization of the itaconimide product.[4] 2. Presence of Impurities: Acidic or basic impurities can catalyze polymerization.1. Strict Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. For the initial formation of the amic acid, room temperature is often sufficient, while the dehydration step might require heating (e.g., 90-100°C), which should be carefully controlled.[1][6] 2. Purification: While difficult, salvaging the product may be possible through column chromatography on silica (B1680970) gel, which can separate the desired imide from oligomeric or tarry impurities.[7]
How can I effectively purify my N-substituted itaconimide product? The choice of purification method depends on the nature of the impurities. Common impurities include unreacted starting materials, the intermediate itaconamic acid, and side products.1. Recrystallization: This is an effective method for obtaining high-purity crystalline products. Ethyl acetate is a commonly used solvent for recrystallizing N-substituted itaconimides.[1][3] 2. Aqueous Wash: If the reaction mixture is soluble in an organic solvent, washing with water can remove water-soluble starting materials. A wash with a saturated NaHCO₃ solution can remove acidic impurities like unreacted itaconamic acid.[6] 3. Silica Gel Chromatography: For non-crystalline products or complex mixtures, column chromatography is the preferred method. A gradient of ethyl acetate in petroleum ether or hexanes is typically effective.[5][8]

Frequently Asked Questions (FAQs)

Q1: What is the standard two-step method for synthesizing N-substituted itaconimides?

A1: The most common method involves two sequential steps. First, itaconic anhydride is reacted with a primary amine (N-alkyl or N-aryl) in a suitable solvent like acetone (B3395972) or 1,4-dioxane (B91453) at room temperature to form the intermediate N-substituted itaconamic acid.[1][2][3][6] Second, this amic acid is dehydrated and cyclized to the final itaconimide, typically by heating in the presence of acetic anhydride and a catalytic amount of sodium acetate.[1][2][3]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1][2][5] A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate, will show distinct spots for the starting materials, the intermediate amic acid, and the final itaconimide product due to their different polarities.[1][2]

Q3: Which analytical techniques are essential for characterizing the final N-substituted itaconimide product?

A3: A combination of spectroscopic and physical methods is used for full characterization. These include:

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as the imide C=O stretches (typically around 1700-1780 cm⁻¹) and the C=C double bond.[1][2]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the N-substituent and the protons of the itaconimide ring, especially the exocyclic =CH₂ protons.[1][2][3]

  • Melting Point Analysis: To determine the purity of crystalline products.[1][2][3]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.[5]

Q4: Can I quantify the purity of my product or measure residual starting materials?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent quantitative method for this purpose.[9] A reversed-phase column (e.g., C18) with a suitable mobile phase, such as acidified water/methanol, can separate the itaconimide product from itaconic acid and other potential impurities, allowing for accurate quantification.[9]

Data Presentation

Table 1: Optimization of Reaction Conditions for Stetter Reaction of p-Chlorobenzaldehyde with N-Phenyl Itaconimide

This table summarizes the effect of various catalysts, bases, and solvents on the yield of the desired Stetter product versus the undesired isomerized N-phenyl maleimide side product. This data highlights key parameters to control to avoid isomerization.

EntryCatalystBase (mol%)SolventTemp (°C)Yield (Product)Yield (Isomer)
1AK₂CO₃ (50)THF6080%4%
2BK₂CO₃ (50)THF6025%22%
3CK₂CO₃ (50)THF60<1%19%
4DK₂CO₃ (50)THF60<1%27%
5EK₂CO₃ (50)THF6027%34%
6AK₂CO₃ (50)THFRT55%3%
7ACs₂CO₃ (50)THF6060%20%
8ANEt₃ (50)THF6050%40%
9ADBU (50)THF6044%33%
10AK₂CO₃ (50)CH₃CN6010%26%
11AK₂CO₃ (50)1,4-Dioxane6053%32%

Data adapted from ACS Omega 2017, 2, 10, 6845–6855.[5] Catalysts A-E are different N-heterocyclic carbene (NHC) precatalysts.

Experimental Protocols

Protocol 1: Synthesis of N-(3-carboxyphenyl) itaconimide

This protocol describes the synthesis via the formation of the itaconamic acid followed by cyclodehydration using acetic anhydride.

Step 1: Formation of N-(3-carboxyphenyl) itaconamic acid

  • Dissolve itaconic anhydride (8.2 g, 0.1 mol) in acetone.

  • Gradually add a solution of m-amino benzoic acid (10 g, 0.1 mol) to the itaconic anhydride solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 3 hours. The intermediate amic acid will form during this time.

Step 2: Cyclodehydration to N-(3-carboxyphenyl) itaconimide

  • To the mixture from Step 1, add acetic anhydride (6 mL, 0.06 mol) and sodium acetate (0.7 g, 0.0085 mol).

  • Heat the reaction mixture to 90°C and maintain for 2 hours. The solution should become a clear brown liquid.

  • Monitor the reaction by TLC (Mobile Phase: Hexane:Ethyl Acetate = 1:3) until the starting material spot disappears.

  • After the reaction is complete, evaporate the solvent under reduced pressure to yield a precipitate.

  • Add ice water to the precipitate and stir for one hour at room temperature.

  • Filter the white powdery product, wash with water, and dry.

  • Recrystallize the crude product from ethyl acetate to obtain pure N-(3-carboxyphenyl) itaconimide. (Expected Yield: ~90%).[1][2]

Protocol 2: General Procedure for N-Aryl Itaconimides via APS/DMSO Method

This protocol provides an alternative one-pot method for synthesizing N-aryl itaconimides.

  • In a two-neck round-bottom flask, dissolve the primary aromatic amine (1 equiv) and itaconic anhydride (1.1 equiv) in 1,4-dioxane (0.1 M).

  • Stir the solution at 25°C for approximately 30 minutes, monitoring by TLC until the amine is fully converted to the corresponding amic acid.

  • To the reaction mixture, add ammonium persulfate [(NH₄)₂S₂O₈] (2 equiv) and dimethyl sulfoxide (B87167) (DMSO) (2 equiv).

  • Heat the reaction mixture to 100°C and continue stirring for 10 hours.

  • After cooling to room temperature, filter the mixture through a cotton plug to remove any solids.

  • Pour the filtrate into ice water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to furnish the N-aryl itaconimide.[6]

Mandatory Visualizations

G cluster_0 Step 1: Amic Acid Formation cluster_1 Step 2: Dehydration & Cyclization cluster_2 Workup & Purification Start Itaconic Anhydride + Primary Amine (R-NH2) Solvent Solvent (e.g., Acetone, Dioxane) Start->Solvent Stir Stir at Room Temperature (0.5 - 3 hours) Solvent->Stir AmicAcid Intermediate: N-Substituted Itaconamic Acid Stir->AmicAcid Reagents Dehydrating Agent (e.g., Acetic Anhydride/ Sodium Acetate) AmicAcid->Reagents Heat Heat (90 - 100 °C) Reagents->Heat Itaconimide Product: N-Substituted Itaconimide Heat->Itaconimide Workup Aqueous Workup & Filtration Itaconimide->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify Final Pure Product Purify->Final

Caption: General workflow for the two-step synthesis of N-substituted itaconimides.

G cluster_0 Desired Pathway cluster_1 Isomerization Pathway Itaconimide N-Substituted Itaconimide (Desired) Maleimide N-Substituted Maleimide (Side Product) Intermediate Common Intermediate or Starting Itaconimide DesiredCond Favorable Conditions: - Weaker Base (K₂CO₃) - Lower Temperature - Anhydrous Environment Intermediate->DesiredCond SideCond Unfavorable Conditions: - Strong Base (DBU, NEt₃) - Higher Temperature Intermediate->SideCond DesiredCond->Itaconimide SideCond->Maleimide G Start Low Product Yield Q1 Is starting material fully consumed? (Check by TLC) Start->Q1 A1_No Incomplete Reaction: - Extend reaction time - Increase temperature moderately - Check reagent quality Q1->A1_No No Q2 Is there a major side product spot on TLC? Q1->Q2 Yes A2_Yes Side Reaction Dominates: - Identify side product (e.g., Maleimide) - Optimize conditions (see Table 1) - Lower temperature, change base Q2->A2_Yes Yes Q3 Does crude NMR show broad, undefined peaks? Q2->Q3 No A3_Yes Polymerization/Decomposition: - Lower reaction temperature - Ensure inert atmosphere - Purify starting materials Q3->A3_Yes Yes A3_No Purification Issue: - Optimize recrystallization solvent - Perform column chromatography Q3->A3_No No

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Assignment of Succinimide in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the spontaneous formation of succinimide (B58015) in peptides and proteins is a critical degradation pathway that can impact stability, efficacy, and safety. Accurate detection and characterization of this modification are therefore paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the assignment of succinimide, benchmarked against alternative methodologies, and supported by experimental data.

The formation of a succinimide intermediate is a non-enzymatic post-translational modification that arises from the cyclization of asparagine or aspartic acid residues. This five-membered ring is often a precursor to isoaspartate (isoAsp) and aspartate (Asp) products, leading to a heterogeneous mixture that can be challenging to analyze.[1][2][3][4] While several analytical techniques can be employed, 1H and 13C NMR spectroscopy offers a unique, non-destructive approach for the unambiguous identification and quantification of succinimide in peptides and proteins.

Unambiguous Identification of Succinimide using NMR

Two-dimensional (2D) NMR spectroscopy provides a powerful tool for the complete assignment of all 1H and 13C chemical shifts of peptides containing succinimide (Snn).[1][2][3] The chemical shifts of Snn and its hydrolysis products are distinctly different from the random coil chemical shifts of the 20 standard amino acids, enabling their identification even in complex spectra.[1][5]

Most characteristic for the succinimide moiety are the two downfield-shifted carbonyl carbon signals and the unique chemical shift correlations of the Cβ-Hβ of the succinimide ring and the Cα-Hα of the succeeding residue.[1][2][3][4] These signals serve as a "fingerprint" for the presence of succinimide.

Succinimide Formation and Hydrolysis Pathway

The formation of succinimide from an asparagine residue is a spontaneous intramolecular reaction. The succinimide intermediate is then susceptible to hydrolysis, leading to the formation of both isoaspartate and aspartate.

Succinimide_Formation Asparagine Asparagine Residue Succinimide Succinimide Intermediate Asparagine->Succinimide Intramolecular Cyclization Isoaspartate Isoaspartate Succinimide->Isoaspartate Hydrolysis (Major Product) Aspartate Aspartate Succinimide->Aspartate Hydrolysis (Minor Product) NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis & Purification Sample_Dissolution Dissolution in NMR Solvent Peptide_Synthesis->Sample_Dissolution NMR_Experiments 2D NMR Experiments (HSQC, TOCSY, NOESY, HMBC) Sample_Dissolution->NMR_Experiments Data_Processing Data Processing NMR_Experiments->Data_Processing Resonance_Assignment Resonance Assignment Data_Processing->Resonance_Assignment Structure_Characterization Succinimide Identification & Quantification Resonance_Assignment->Structure_Characterization

References

A Comparative Guide to Succinimide and Maleimide Bioconjugation Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the precise and stable linking of molecules is paramount for the development of effective diagnostics, therapeutics, and research tools. Among the myriad of chemical strategies available, chemistries involving succinimide (B58015) and maleimide (B117702) moieties have emerged as two of the most prevalent and powerful methods for modifying proteins, peptides, and other biomolecules. This guide provides a comprehensive comparative analysis of succinimide (primarily N-hydroxysuccinimide esters) and maleimide-based conjugation, offering researchers, scientists, and drug development professionals the necessary insights to select the optimal strategy for their specific application.

Core Principles: Targeting Different Functional Groups

The fundamental difference between succinimide and maleimide chemistries lies in their target selectivity. N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines (-NH2), which are abundantly found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues.[1] In contrast, maleimides exhibit a high degree of specificity for sulfhydryl (thiol) groups (-SH), present in cysteine residues.[2][3] This inherent difference in reactivity dictates the strategic application of each chemistry.

Reaction Mechanisms: A Tale of Two Chemistries

The reaction mechanisms for NHS esters and maleimides are distinct, influencing reaction conditions and the nature of the resulting covalent bond.

N-Hydroxysuccinimide (NHS) Ester Reaction

NHS esters react with primary amines via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is highly efficient at a slightly alkaline pH (typically 7.2-8.5).[1][4]

NHS Ester Reaction with a Primary Amine.

Maleimide Reaction

The reaction of a maleimide with a thiol group proceeds through a Michael addition mechanism.[3][5] The nucleophilic thiol attacks one of the carbon atoms of the maleimide's double bond, resulting in the formation of a stable thioether linkage.[3][6] This reaction is most efficient and specific at a neutral pH range of 6.5-7.5.[5][6]

CrosslinkerSelection Start Start: Define Conjugation Goal Target What is the target functional group? Start->Target Amine Primary Amine (Lysine, N-terminus) Target->Amine Available Thiol Thiol (Cysteine) Target->Thiol Available UseNHS Use Succinimide (NHS Ester) Chemistry Amine->UseNHS Stability Is reversible conjugation a concern? Thiol->Stability UseMaleimide Use Maleimide Chemistry YesReversible Yes Stability->YesReversible NoReversible No Stability->NoReversible ConsiderAlternatives Consider maleimide hydrolysis or alternative chemistries YesReversible->ConsiderAlternatives NoReversible->UseMaleimide

References

A Comparative Guide to the Structural Validation of Novel Succinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For newly synthesized succinamide derivatives, which are prevalent motifs in medicinal chemistry, unambiguous characterization is paramount to ensure the integrity of subsequent biological and pharmacological studies. This guide provides a comparative overview of the primary analytical techniques for structural elucidation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography—supported by experimental data for a series of succinimidyl halobenzoates.

Comparative Analysis of Structural Validation Techniques

The structural validation of a novel this compound derivative typically involves a multi-pronged analytical approach. While each technique provides unique insights, they are most powerful when used in concert to build a comprehensive and irrefutable structural assignment.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed information on the molecular framework, including the carbon-hydrogen backbone, connectivity between atoms, and stereochemical relationships.Non-destructive, provides rich structural detail in solution, versatile for a wide range of compounds.Requires relatively pure samples in moderate quantities, can be complex to interpret for highly complex molecules.
Mass Spectrometry Precise molecular weight and elemental composition (High-Resolution MS), as well as fragmentation patterns that offer clues about the molecule's substructures.High sensitivity (requiring minimal sample), provides definitive molecular formula, can be coupled with chromatographic techniques for mixture analysis.Provides limited information on stereochemistry and connectivity, fragmentation can be complex to interpret.
X-ray Crystallography The definitive three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry.Provides an unambiguous, high-resolution 3D structure.Requires a high-quality single crystal, which can be challenging to grow; the solid-state conformation may differ from the solution-state conformation.

Experimental Data: Succinimidyl Halobenzoates

To illustrate the application of these techniques, the following tables summarize the experimental data for a series of succinimidyl halobenzoate derivatives.

NMR Spectroscopic Data (in CDCl₃)
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
Succinimidyl 4-bromobenzoate 2.91 (s, 4H, CH₂), 7.67 (d, 2H, Ar-H), 8.56 (d, 2H, Ar-H)25.8 (CH₂), 124.2 (Cpara), 130.6 (Cipso), 132.1, 132.5 (Cmeta + Cortho), 161.4 (C=O), 169.2 (C=Osucc)[1][2]
Succinimidyl 2-iodobenzoate 2.91 (s, 4H, CH₂), 7.28 (dt, 1H, Ar-H), 7.48 (t, 1H, Ar-H), 8.08 (d, 1H, Ar-H), 8.11 (dd, 1H, Ar-H)25.9 (CH₂), 95.9 (CAr), 128.3 (CHAr), 129.5 (CAr), 132.4 (CHAr), 134.7 (CHAr), 142.3 (CHAr), 161.4 (C=O), 169.1 (C=Osucc)[1][2]
Succinimidyl 4-iodobenzoate 2.91 (s, 4H, CH₂), 7.83 (d, 2H, Hortho), 7.89 (d, 2H, Hmeta)25.8 (CH₂), 103.5 (Cpara), 124.7 (Cipso), 131.8 (Cortho), 138.5 (Cmeta), 161.7 (C=O), 169.2 (C=Osucc)[1][2]
X-ray Crystallographic Data
CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Succinimidyl 4-fluorobenzoate MonoclinicP2₁/n7.589(1)10.119(1)13.598(2)98.43(1)
Succinimidyl 4-chlorobenzoate MonoclinicP2₁/c7.514(1)11.849(1)12.636(2)90.99(1)
Succinimidyl 4-bromobenzoate MonoclinicP2₁/c7.516(1)12.115(1)12.659(2)90.58(1)
Succinimidyl 2-iodobenzoate MonoclinicC2/c24.896(2)7.643(1)13.067(1)100.82(1)
Succinimidyl 4-iodobenzoate MonoclinicP2₁/c7.540(1)12.518(1)12.678(2)90.16(1)

Data sourced from "X-ray Structures of Succinimidyl Halobenzoates"[1][2].

Experimental Workflow for Structural Validation

The logical flow for validating the structure of a novel this compound derivative is depicted below. This workflow ensures a comprehensive analysis, starting from the initial confirmation of molecular weight and proceeding to detailed structural elucidation and, finally, definitive 3D structure determination if suitable crystals can be obtained.

G Experimental Workflow for Structural Validation cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Definitive 3D Structure cluster_3 Final Validation Synthesis Novel this compound Derivative Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS_Analysis Mass Spectrometry (HRMS) Purification->MS_Analysis 1D_NMR 1D NMR (¹H, ¹³C) MS_Analysis->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Crystallization Crystal Growth 2D_NMR->Crystallization Data_Analysis Comprehensive Data Analysis and Structure Confirmation 2D_NMR->Data_Analysis Xray_Crystallography X-ray Crystallography Xray_Crystallography->Data_Analysis Crystallization->Xray_Crystallography

References

Detecting Succinimide Impurities: A Comparative Guide to LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of succinimide (B58015) impurities is critical for ensuring the stability, efficacy, and safety of biotherapeutic proteins. Succinimide formation, a common degradation pathway for asparagine and aspartic acid residues, can impact protein structure and function. This guide provides a comparative overview of liquid chromatography-mass spectrometry (LC-MS) methods for the analysis of these critical quality attributes, with supporting experimental data and detailed protocols.

The inherent instability of the succinimide ring, particularly at neutral to basic pH, presents a significant analytical challenge.[1][2] Consequently, various LC-MS strategies have been developed to stabilize and accurately measure these impurities.

Comparison of LC-MS Methodologies

The choice of an appropriate LC-MS method for succinimide analysis depends on several factors, including the desired level of detail (localization vs. overall quantification), the sample matrix, and the available instrumentation. The following table summarizes key quantitative and qualitative parameters of different approaches.

MethodApproachKey AdvantagesKey DisadvantagesLimit of Detection (LOD) / Limit of Quantitation (LOQ)Linearity (R²)
Low-pH Peptide Mapping Enzymatic digestion and analysis of resulting peptides at low pH to stabilize succinimide.[2][3]- Enables precise localization of succinimide formation to specific amino acid residues.- High specificity and accuracy with high-resolution mass spectrometry.[3]- Requires extensive sample preparation (digestion).- May not be suitable for high-throughput screening.Method-dependent, but can achieve high sensitivity.Generally excellent (often >0.99).[2][3]
Intact Protein Analysis with Chemical Derivatization Chemical trapping of the labile succinimide with a reagent (e.g., hydrazine) followed by intact mass analysis.[1]- Rapid screening of succinimide levels without proteolytic digestion.- Can be coupled with various detection methods (LC-MS, HPLC-UV, SDS-PAGE).[1]- Does not provide site-specific information.- Derivatization reaction adds complexity and may not be 100% efficient.0.41% succinimide readily detected without optimization.[1]Not explicitly reported.
Hydrophobic Interaction Chromatography (HIC) Orthogonal separation technique based on hydrophobicity, capable of resolving unmodified protein, deamidated products, and succinimide.[2][3]- Robust, accurate, and precise for quantification.- Can be used for release and stability studies.[2][3]- Does not provide mass information directly; often coupled with fraction collection and subsequent MS analysis.- Resolution may be challenging for complex samples.Method-dependent, but shown to be robust.[2][3]Excellent linearity reported.[2][3]
Intact and Reduced LC-MS Direct analysis of the intact or reduced protein to detect the mass shift associated with succinimide formation (-18 Da, loss of water).[4]- Minimal sample preparation.- Provides a rapid assessment of overall impurity levels.- Low sensitivity for detecting small percentages of succinimide.- Mass shift can be ambiguous and requires confirmation.Not ideal for low-level quantification.Not applicable for quantification of low-level impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. The following sections outline typical experimental protocols for the key LC-MS methods.

Low-pH Peptide Mapping

This method is designed to maintain the stability of the succinimide intermediate throughout the analytical process.

  • Protein Digestion:

    • Denature the protein sample in a low-pH buffer (e.g., pH 3-4).

    • Reduce disulfide bonds using a reducing agent compatible with low pH.

    • Alkylate free cysteine residues.

    • Perform enzymatic digestion using an acid-stable protease (e.g., pepsin) at an optimized temperature and time.[2][3]

  • LC Separation:

    • Use a reversed-phase C18 column.[5]

    • Employ a mobile phase system consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[5]

    • Apply a suitable gradient to separate the peptides.

    • Maintain the column at an elevated temperature (e.g., 55-60 °C) to improve peak shape and resolution.[5]

  • MS Detection:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.[4]

    • Acquire data in both MS and MS/MS modes to identify and sequence peptides containing succinimide.

    • Identify succinimide-containing peptides by their characteristic neutral loss or specific fragment ions.

Intact Protein Analysis with Hydrazine (B178648) Trapping

This approach stabilizes the succinimide by converting it to a more stable hydrazide derivative.[1]

  • Sample Preparation:

    • Incubate the protein sample under conditions known to generate succinimide (e.g., pH 4, 37 °C).[1]

    • Trap the succinimide by adding hydrazine to the sample and incubating.

  • Optional Derivatization:

    • The resulting hydrazide can be selectively derivatized with a fluorescent tag for alternative detection methods.[1]

  • LC-MS Analysis:

    • Dilute the sample in 0.1% formic acid in water.

    • Perform LC-MS analysis using a reversed-phase column and a suitable gradient of acetonitrile in 0.1% formic acid.[1]

    • Detect the intact protein and its derivatized form using a mass spectrometer. The formation of the hydrazide results in a mass increase of 14 Da from the corresponding aspartic acid.[1]

Workflow for Succinimide Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of succinimide impurities using a low-pH peptide mapping approach.

Succinimide_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis ProteinSample Protein Sample LowpH_Digestion Low-pH Enzymatic Digestion ProteinSample->LowpH_Digestion Stabilize Succinimide PeptideMixture Peptide Mixture LowpH_Digestion->PeptideMixture LC_Separation Low-pH RP-HPLC Separation PeptideMixture->LC_Separation MS_Detection HRMS Detection (MS) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Select Precursor Ion Quantification Relative Quantification MS_Detection->Quantification Localization Localization of Succinimide MSMS_Fragmentation->Localization Report Report Localization->Report Quantification->Report

Caption: LC-MS workflow for succinimide analysis.

This guide provides a framework for selecting and implementing appropriate LC-MS methods for the characterization of succinimide impurities. The choice of method will ultimately be guided by the specific analytical needs and the properties of the therapeutic protein under investigation. Thorough characterization of these degradation products is essential for ensuring product quality and patient safety.[4]

References

A Cross-Validation Guide to Succinimide PTMs: Harnessing the Orthogonal Strengths of NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accurate identification and quantification of post-translational modifications (PTMs) is critical. Succinimide (B58015) formation, a common non-enzymatic PTM, can significantly impact the stability and function of proteins, particularly biotherapeutics. This guide provides a comprehensive comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for the cross-validation of succinimide PTMs, complete with experimental data and detailed protocols.

The complementary nature of NMR and Mass Spectrometry offers a robust strategy for the unambiguous characterization of succinimide modifications. While Mass Spectrometry provides exceptional sensitivity for detecting and localizing PTMs based on mass changes, NMR offers unparalleled atomic-level structural information and is inherently quantitative.[1][2][3] The use of both techniques allows for a thorough cross-validation, ensuring high confidence in the identification and quantification of these critical modifications.[2][3]

The Chemistry of Succinimide Formation

Succinimide formation is a spontaneous intramolecular cyclization reaction that occurs at aspartyl (Asp) or asparaginyl (Asn) residues. This five-membered ring intermediate is relatively unstable and can subsequently hydrolyze to form either aspartate or isoaspartate, a modification that can alter the protein's structure and function.

cluster_formation Succinimide Formation cluster_hydrolysis Hydrolysis Aspartyl_Residue Aspartyl Residue Succinimide_Intermediate Succinimide Intermediate Aspartyl_Residue->Succinimide_Intermediate - H2O Aspartate Aspartate Succinimide_Intermediate->Aspartate + H2O (minor) isoAspartate iso-Aspartate Succinimide_Intermediate->isoAspartate + H2O (major)

Succinimide formation from an aspartyl residue and its subsequent hydrolysis.

Quantitative Performance: NMR vs. Mass Spectrometry

The choice of analytical technique often depends on the specific requirements of the study, such as sensitivity, sample amount, and the need for structural information.

ParameterNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Measures the magnetic properties of atomic nuclei, providing detailed structural and quantitative information.[2]Measures the mass-to-charge ratio of ions, allowing for identification and quantification based on mass changes.[4][5]
Sensitivity Lower, typically requiring micromolar to millimolar concentrations.[6]Higher, with detection limits in the picomolar to femtomolar range.[4]
Limit of Detection Generally in the low micromolar range.As low as 0.41% relative abundance with chemical derivatization.[4]
Quantification Inherently quantitative by integration of signal intensities without the need for standards.[2][6]Can be quantitative, often requiring isotopically labeled internal standards for high accuracy.[4][5]
Sample Requirement Larger amounts (milligrams). Non-destructive.[6]Smaller amounts (micrograms to nanograms). Destructive.[4]
Structural Information Provides detailed atomic-resolution 3D structure and dynamics.[2]Primarily provides mass information and fragmentation patterns for localization.
Throughput Lower, with longer acquisition times.Higher, suitable for screening large numbers of samples.

Cross-Validation Workflow

A robust cross-validation workflow leverages the strengths of both techniques to provide a comprehensive characterization of succinimide PTMs.

cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Analysis Protein_Sample Protein Sample MS_Prep Low-pH Digestion / Derivatization Protein_Sample->MS_Prep NMR_Prep Denaturation (e.g., 7M Urea) Protein_Sample->NMR_Prep LC_MS LC-MS/MS Analysis MS_Prep->LC_MS MS_Data Data Analysis (Identification & Quantification) LC_MS->MS_Data Cross_Validation Cross-Validation of Results MS_Data->Cross_Validation NMR_Acq 2D NMR Data Acquisition (e.g., 1H-13C HSQC) NMR_Prep->NMR_Acq NMR_Data Data Analysis (Signal Assignment & Integration) NMR_Acq->NMR_Data NMR_Data->Cross_Validation Final_Report Comprehensive PTM Characterization Cross_Validation->Final_Report

Workflow for the cross-validation of succinimide PTMs using NMR and MS.

Experimental Protocols

Mass Spectrometry Protocol for Succinimide Analysis

This protocol focuses on a bottom-up approach with low-pH digestion to stabilize the succinimide intermediate.[5][7]

  • Sample Preparation (Low-pH Digestion):

    • Reduce the protein sample in a mildly acidic buffer (pH 5.4-5.8) to maintain succinimide stability.

    • Digest the protein with an acid-stable protease (e.g., pepsin) or perform a limited digestion with trypsin at a controlled low pH.

    • Alternatively, for intact protein analysis, consider chemical derivatization with reagents like hydrazine (B178648) to trap the succinimide as a stable hydrazide.[4]

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reversed-phase liquid chromatography.

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire tandem mass spectrometry (MS/MS) data for peptide sequencing and PTM localization.

  • Data Analysis:

    • Use database search algorithms to identify peptides and localize the succinimide modification (mass loss of 17.03 Da for Asn or 18.01 Da for Asp).

    • Quantify the relative abundance of the succinimide-containing peptide by comparing its extracted ion chromatogram (XIC) peak area to that of the unmodified peptide.

NMR Spectroscopy Protocol for Succinimide Analysis

This protocol is based on the analysis of denatured proteins to obtain high-resolution spectra.[2][8]

  • Sample Preparation:

    • Dissolve the lyophilized protein sample in a denaturing buffer, typically 7 M urea (B33335) in D₂O, at a slightly acidic pH (e.g., pH 2.3) to ensure complete unfolding and stability of the succinimide.

    • Transfer the sample to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire two-dimensional (2D) ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectra on a high-field NMR spectrometer.

    • The characteristic chemical shifts for the Cβ-Hβ correlations of the succinimide ring are distinct from those of the 20 standard amino acids, providing a unique fingerprint for identification.[2]

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Identify the characteristic cross-peaks corresponding to the succinimide PTM.

    • Quantify the succinimide content by integrating the volume of the unique succinimide cross-peaks and comparing it to the integrals of well-resolved signals from the unmodified protein.[2]

References

A Comparative Guide to Succinimide Anticonvulsants: Ethosuximide in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of succinimide (B58015) anticonvulsants, with a primary focus on ethosuximide (B1671622), the current gold standard for the treatment of absence seizures. While direct, modern head-to-head clinical trials of all succinimides are scarce due to the established superiority of ethosuximide, this document synthesizes preclinical comparative data and pivotal clinical trial results for ethosuximide to offer a comprehensive overview for research and drug development purposes.

Executive Summary

The succinimide class of anticonvulsant drugs, which includes ethosuximide, methsuximide (B1676420), and phensuximide (B1677645), has been a cornerstone in the management of absence seizures. Among these, ethosuximide has emerged as the most effective and best-tolerated agent, establishing it as the first-line treatment.[1] Phensuximide and methsuximide are considered to have less favorable side effect profiles and lower efficacy compared to ethosuximide.[1] The primary mechanism of action for succinimides is the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons, which are crucial in generating the characteristic 3-Hz spike-and-wave discharges of absence seizures.[1][2]

Comparative Efficacy of Succinimide Anticonvulsants

A seminal preclinical study by Chen et al. (1963) provided a direct comparison of the anticonvulsant activity and toxicity of phensuximide, methsuximide, and ethosuximide. This data remains a key reference for the relative potency of these compounds.

Table 1: Preclinical Comparative Efficacy and Toxicity of Succinimide Anticonvulsants

CompoundAnticonvulsant Activity (Metrazol Antagonism, ED50 mg/kg)Acute Toxicity (LD50 mg/kg)Protective Index (LD50/ED50)
Phensuximide 30025008.3
Methsuximide 150200013.3
Ethosuximide 130140010.8

Source: Adapted from Chen G, Weston JK, Bratton AC. Anticonvulsant activity and toxicity of phensuximide, methsuximide and ethosuximide. Epilepsia. 1963 Mar;4:66-76.[3]

In a landmark clinical trial, ethosuximide was compared to valproic acid and lamotrigine (B1674446) for the treatment of childhood absence epilepsy. This study provides robust clinical efficacy data for ethosuximide.

Table 2: Clinical Efficacy of Ethosuximide in Childhood Absence Epilepsy (12-month follow-up)

Treatment GroupSeizure Freedom Rate
Ethosuximide 45%
Valproic Acid 44%
Lamotrigine 21%

Source: Glauser TA, Cnaan A, Shinnar S, et al. Ethosuximide, valproic acid, and lamotrigine in childhood absence epilepsy. N Engl J Med. 2010;362(9):790-799.[1][4]

Pharmacokinetic Properties

A comparison of the pharmacokinetic parameters of the three main succinimide anticonvulsants is presented below.

Table 3: Comparative Pharmacokinetic Parameters of Succinimide Anticonvulsants

ParameterPhensuximideMethsuximideEthosuximide
Bioavailability Well absorbedWell absorbed>90%[1]
Protein Binding Minimally boundMinimally boundMinimally bound[5]
Metabolism HepaticHepatic (to an active metabolite, N-desmethylmethsuximide)Hepatic[5]
Elimination Half-life 5-12 hoursParent: 1-4 hours; Active Metabolite: 24-48 hoursAdults: 50-60 hours; Children: 30 hours[1]
Time to Peak Plasma Concentration 1-4 hours1-4 hoursAdults: ~4 hours; Children: 3-7 hours[5]

Mechanism of Action: Thalamocortical Circuit Inhibition

Succinimide anticonvulsants exert their therapeutic effect by modulating the thalamocortical circuitry, which is implicated in the generation of absence seizures. The primary target is the T-type calcium channel.

Thalamocortical_Circuit Mechanism of Action of Succinimide Anticonvulsants cluster_Thalamus Thalamus ThalamicNeuron Thalamic Neuron T_type_Channel T-type Ca2+ Channel ThalamicNeuron->T_type_Channel CorticalNeuron Cortical Neuron ThalamicNeuron->CorticalNeuron T_type_Channel->ThalamicNeuron Ca2+ Influx (Reduced) CorticalNeuron->ThalamicNeuron Ethosuximide Succinimides (e.g., Ethosuximide) Ethosuximide->T_type_Channel Inhibition

Caption: Inhibition of T-type calcium channels in thalamic neurons by succinimides.

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a preclinical model used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures. It assesses the ability of a compound to prevent seizure spread.

1. Animal Model: Male albino mice (20-25 g) or Wistar rats (100-150 g).[6]

2. Apparatus: An electroconvulsometer capable of delivering a constant alternating current (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) through corneal electrodes.[6][7]

3. Procedure:

  • Animals are divided into control (vehicle) and treatment groups.
  • The test compound or vehicle is administered, typically via oral gavage or intraperitoneal injection.[6]
  • At the time of predicted peak effect, a drop of saline is applied to the animal's eyes, and the corneal electrodes are placed.[7]
  • An electrical stimulus is delivered.
  • The animal is observed for the presence or absence of a tonic hindlimb extension seizure. Abolition of this phase is considered a positive result.[7]

4. Data Analysis: The percentage of animals protected from the tonic hindlimb extension in each group is calculated. The dose that protects 50% of the animals (ED50) can be determined by probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a preclinical model used to identify anticonvulsant drugs effective against absence seizures. It evaluates a compound's ability to elevate the seizure threshold.

1. Animal Model: Male albino mice (18-25 g).

2. Chemical Agent: Pentylenetetrazol (PTZ) dissolved in saline. The convulsant dose 99 (CD99), the dose required to produce convulsions in 99% of animals, is predetermined (typically around 85 mg/kg for mice).[8]

3. Procedure:

  • Animals are divided into control (vehicle) and treatment groups.
  • The test compound or vehicle is administered.
  • At the time of predicted peak effect, a subcutaneous injection of the CD99 dose of PTZ is administered into the loose skin on the back of the neck.
  • Animals are placed in individual observation chambers and observed for 30 minutes.
  • The primary endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds. The absence of this seizure indicates protection.

4. Data Analysis: The percentage of animals protected from clonic seizures in each group is calculated. The ED50 can be determined to quantify the anticonvulsant potency.

Experimental Workflow Diagram

Experimental_Workflow Anticonvulsant Drug Screening Workflow Start Start: Compound Synthesis Preclinical Preclinical Screening Start->Preclinical MES_Test Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) Preclinical->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazol (scPTZ) Test (Absence Seizure Model) Preclinical->scPTZ_Test Toxicity Acute Toxicity Studies (LD50 Determination) Preclinical->Toxicity Analysis Data Analysis (ED50, Protective Index) MES_Test->Analysis scPTZ_Test->Analysis Toxicity->Analysis Lead_Opt Lead Optimization Analysis->Lead_Opt Lead_Opt->Start Further Synthesis Clinical_Trials Clinical Trials Lead_Opt->Clinical_Trials Promising Candidate End End: FDA Approval Clinical_Trials->End

Caption: A typical workflow for the preclinical screening of anticonvulsant compounds.

Conclusion

Ethosuximide stands as the most effective and widely used succinimide for the treatment of absence seizures, a status supported by both historical preclinical comparative data and modern clinical trials. While phensuximide and methsuximide have demonstrated anticonvulsant properties, their lower efficacy and less favorable side effect profiles have led to their diminished clinical use. The established experimental models and a clear understanding of the mechanism of action provide a solid foundation for the development of novel anticonvulsants targeting the thalamocortical circuitry.

References

A Comparative Analysis of In-Vitro and In-Silico Approaches in Evaluating the Bioactivity of Succinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the synergistic application of wet-lab and computational methods in the study of succinamide-based compounds.

The quest for novel therapeutic agents has led to a significant interest in succinimide (B58015) and its derivatives, a class of compounds demonstrating a wide spectrum of biological activities.[1][2] The evaluation of these potential drug candidates relies on a combination of traditional in-vitro laboratory experiments and modern in-silico computational analyses. This guide provides a detailed comparison of these two approaches, supported by experimental data, to offer a clear perspective on their respective strengths and how they can be effectively integrated in drug discovery pipelines.

In-Vitro Bioactivity Analysis: The Experimental Benchmark

In-vitro assays remain the gold standard for determining the biological activity of newly synthesized compounds. These experiments, conducted in a controlled laboratory setting, provide quantitative data on the interaction between a compound and a biological target. For this compound derivatives, a variety of in-vitro tests have been employed to assess their potential as therapeutic agents.

Key Bioactivities and Experimental Data

Recent studies have focused on the anti-diabetic, antioxidant, and neuroprotective potential of this compound derivatives.[3][4] The inhibitory activities against key enzymes and the capacity to scavenge free radicals are common metrics for their bioactivity.

Table 1: In-Vitro Enzyme Inhibitory Activity of this compound Derivatives

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
MSJ10 α-Amylase16.62Acarbose3.86
MSJ9 α-Amylase27.24Acarbose3.86
Compound 3 α-Amylase15.40Acarbose12.30
MSJ10 α-Glucosidase28.04Acarbose9.76
MSJ9 α-Glucosidase32.00Acarbose9.76
Compound 3 α-Glucosidase7.20Acarbose8.76
MSJ2 Acetylcholinesterase (AChE)4.97Donepezil0.027
MSJ10 Acetylcholinesterase (AChE)-Donepezil0.027
MSJ2 Butyrylcholinesterase (BChE)10.72--
MSJ10 Butyrylcholinesterase (BChE)---
Compound 3 Dipeptidyl peptidase-4 (DPP-4)0.07Sitagliptin0.005
Compound 3 Protein Tyrosine Phosphatase 1B (PTP1B)13.20Ursolic Acid2.77

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.[1]

Table 2: In-Vitro Antioxidant Activity of this compound Derivatives

CompoundAssayIC50 (µM)Reference CompoundIC50 (µM)
MSJ10 DPPH Scavenging2.52Ascorbic Acid4.66
MSJ2 DPPH Scavenging2.59Ascorbic Acid4.66
MSJ10 ABTS Scavenging3.29--
MSJ2 ABTS Scavenging7.32--

IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates greater antioxidant activity.[1]

Experimental Protocols

The reliability of in-vitro data is intrinsically linked to the meticulous execution of experimental protocols. Below are summaries of standard assays used to evaluate this compound derivatives.

α-Amylase Inhibition Assay This assay is used to screen for potential anti-diabetic agents that inhibit the breakdown of starch.[4]

  • An α-amylase solution is prepared in a phosphate (B84403) buffer.

  • Various concentrations of the this compound derivatives are added to the enzyme solution.

  • A starch solution is then introduced to the mixture, which is subsequently incubated.

  • The reaction is stopped by adding dinitrosalicylic acid solution and heating the mixture in a boiling water bath.[4]

  • The absorbance of the resulting solution is measured using a microplate reader at 656 nm.[4]

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[1]

DPPH Radical Scavenging Assay This method assesses the antioxidant potential of a compound by measuring its ability to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical.[1]

  • A fresh solution of DPPH is prepared in methanol.

  • The this compound derivatives are added to the DPPH solution at various concentrations.

  • The mixture is incubated in the dark at room temperature for 30 minutes.[2]

  • The decrease in absorbance, corresponding to the reduction of the DPPH radical, is measured spectrophotometrically at 517 nm.[1][2]

  • A known antioxidant, such as ascorbic acid, is used as a positive control.[2]

cluster_invitro In-Vitro Analysis Workflow prep Prepare Reagents (Enzyme, Substrate, Compound) reaction Incubate Compound with Biological Target prep->reaction Mix detection Measure Activity (e.g., Spectrophotometry) reaction->detection Signal Generation analysis Calculate Bioactivity (e.g., IC50) detection->analysis Data Processing

Experimental workflow for in-vitro bioactivity assays.

In-Silico Analysis: A Predictive and Mechanistic Insight

In-silico, or computational, analysis has emerged as a powerful tool in drug discovery, offering a predictive and mechanistic understanding of drug-target interactions before a compound is even synthesized. Molecular docking is a key in-silico technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3]

Molecular Docking Studies

For this compound derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various enzymes.[3][5] Software such as MOE (Molecular Operating Environment) and AutoDock VINA are commonly used for these simulations.[5][6] These studies can predict binding affinities and identify key amino acid residues involved in the interaction, providing a rationale for the observed in-vitro activity.

For instance, molecular docking studies on succinimide derivatives targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have helped to visualize the binding poses within the active sites of these enzymes, corroborating the in-vitro inhibitory data.[5] Similarly, docking studies against α-amylase and α-glucosidase have provided insights into the structural basis for their anti-diabetic potential.[5]

cluster_insilico In-Silico Analysis Workflow ligand Prepare Ligand Structure (this compound Derivative) docking Perform Molecular Docking ligand->docking protein Prepare Protein Structure (Biological Target) protein->docking scoring Analyze Binding Affinity and Interactions docking->scoring Generate Poses

Computational workflow for in-silico molecular docking.

The Synergy of In-Vitro and In-Silico Approaches

The true power in modern drug discovery lies in the integration of in-vitro and in-silico methods. While in-vitro assays provide essential empirical data on the bioactivity of a compound, in-silico studies offer a theoretical framework to understand and predict these activities.

  • Validation and Rationalization: In-silico docking can validate in-vitro findings by demonstrating a plausible binding mode and strong binding affinity for active compounds.[3] Conversely, inactive compounds in vitro are often predicted to have poor binding energies in silico.

  • Lead Optimization: Computational models can guide the chemical synthesis of more potent and selective derivatives by predicting how structural modifications might enhance binding to the target.

  • Cost and Time Efficiency: Screening large virtual libraries of compounds in silico is significantly faster and more cost-effective than synthesizing and testing each one in the lab. This allows researchers to prioritize the most promising candidates for in-vitro evaluation.

insilico In-Silico Prediction (e.g., Docking) synthesis Chemical Synthesis insilico->synthesis Guide Design invitro In-Vitro Testing (Bioactivity Assays) synthesis->invitro Provide Compounds optimization Lead Optimization invitro->optimization Identify Hits optimization->insilico Iterative Refinement

Integrated drug discovery cycle.

Conclusion

The analysis of this compound derivatives' bioactivity is a prime example of how in-vitro and in-silico methods can be synergistically employed. In-vitro experiments provide the indispensable quantitative data on a compound's efficacy, while in-silico approaches offer predictive power and a deeper mechanistic understanding. For researchers and drug development professionals, a combined strategy that leverages the strengths of both methodologies is crucial for the efficient and effective discovery of novel therapeutic agents. The continued development and refinement of both experimental and computational techniques will undoubtedly accelerate the journey from compound design to clinical application.

References

Alternative reagents to N-Bromosuccinimide for allylic bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Reagent for Allylic Bromination

Allylic bromination, the selective substitution of a hydrogen atom at the carbon adjacent to a double bond with a bromine atom, is a fundamental and powerful transformation in synthetic organic chemistry. The resulting allylic bromides are versatile intermediates, readily participating in a variety of nucleophilic substitution and coupling reactions, making them invaluable in the synthesis of complex molecules, including pharmaceuticals. The choice of brominating reagent is critical to the success of this reaction, directly impacting yield, selectivity, and the operational ease of the procedure.

This guide provides an objective comparison of the canonical reagent for allylic bromination, N-Bromosuccinimide (NBS), with its potential alternatives, primarily 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) and Tribromoisocyanuric acid (TBCA). The comparison is supported by experimental data for the bromination of cyclohexene (B86901), a common model substrate, and detailed experimental protocols.

Executive Summary

N-Bromosuccinimide (NBS) is the most widely used and well-documented reagent for allylic bromination, proceeding through a free-radical chain mechanism known as the Wohl-Ziegler reaction.[1][2] Its key advantage lies in its ability to provide a low, constant concentration of molecular bromine (Br₂), which favors the desired allylic substitution over competing electrophilic addition to the alkene.[3][4] 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a viable alternative, reportedly offering similar reactivity to NBS with potential advantages in cost and byproduct profiles.[5] However, detailed studies on its application in the allylic bromination of simple alkenes are less common than for benzylic brominations. Tribromoisocyanuric acid (TBCA) is another potential alternative, often highlighted for its "green" credentials and high bromine content, though its use is more frequently reported for benzylic bromination and electrophilic additions rather than allylic bromination of simple alkenes.

Performance Comparison

The following table summarizes the performance of NBS, DBDMH, and TBCA in the allylic bromination of cyclohexene to produce 3-bromocyclohexene (B24779). It is important to note that while data for NBS is readily available, specific and directly comparable data for DBDMH and TBCA in this specific transformation is limited in the accessible literature.

ReagentStructureSubstrateProductYield (%)Reaction Conditions
N-Bromosuccinimide (NBS) Cyclohexene3-Bromocyclohexene40-70%CCl₄, Radical Initiator (AIBN or Benzoyl Peroxide), Reflux/Heat
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Cyclohexene3-BromocyclohexeneData not readily availableAssumed similar to NBS (Radical conditions)
Tribromoisocyanuric acid (TBCA) Cyclohexene3-BromocyclohexeneData not readily availablePrimarily used for benzylic bromination or electrophilic addition

Reaction Mechanism: The Wohl-Ziegler Reaction

The allylic bromination with NBS, and presumably with DBDMH under similar conditions, proceeds via a free-radical chain mechanism. This mechanism is initiated by the homolytic cleavage of a bromine source, which can be facilitated by light or a radical initiator like AIBN (2,2'-azobisisobutyronitrile) or benzoyl peroxide.

Wohl_Ziegler_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_regeneration Br₂ Regeneration Initiator Radical Initiator (e.g., AIBN) Br2 Br-Br Initiator->Br2 Heat/Light Br_rad 2 Br• Br2->Br_rad Homolytic Cleavage Br_rad_prop Br• Alkene Allylic C-H (e.g., Cyclohexene) Allyl_rad Allylic Radical (Resonance Stabilized) Alkene->Allyl_rad H abstraction Product Allylic Bromide (e.g., 3-Bromocyclohexene) Allyl_rad->Product Reaction with Br₂ HBr H-Br HBr_regen H-Br Br_rad_prop->HBr Br2_prop Br-Br Br_rad_regen Br• Br2_prop->Br_rad_regen Br_rad_regen->Br_rad_prop Chain reaction continues NBS NBS / DBDMH Br2_regen Br₂ NBS->Br2_regen Succinimide (B58015) Succinimide / DMH HBr_regen->Succinimide

Caption: Generalized mechanism of the Wohl-Ziegler allylic bromination.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for understanding the practical nuances of using each reagent.

Protocol 1: Allylic Bromination of Cyclohexene with N-Bromosuccinimide (NBS)

This protocol is a representative example of a Wohl-Ziegler bromination.

Materials:

  • Cyclohexene (dried)

  • N-Bromosuccinimide (NBS) (recrystallized)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) (dried)

  • Apparatus for reflux with magnetic stirring

  • Work-up reagents (e.g., saturated sodium sulfite (B76179) solution, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (1.0 equivalent) in dry carbon tetrachloride.

  • Add N-bromosuccinimide (1.2 equivalents) and a catalytic amount of AIBN (e.g., 0.02 equivalents) to the solution.

  • Heat the reaction mixture to reflux. The reaction can be initiated by the application of heat or irradiation with a UV lamp.

  • The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which floats on the surface of the CCl₄.

  • After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-bromocyclohexene by vacuum distillation.

Protocol 2: Allylic Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (General Procedure)

Materials:

  • Alkene (e.g., Cyclohexene)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Radical Initiator (e.g., AIBN or Benzoyl Peroxide)

  • Anhydrous non-polar solvent (e.g., carbon tetrachloride or cyclohexane)

  • Apparatus for reflux with magnetic stirring

  • Work-up reagents

Procedure (Proposed):

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkene (1.0 equivalent) in the chosen anhydrous solvent.

  • Add DBDMH (0.6 equivalents, as it contains two bromine atoms) and a catalytic amount of a radical initiator.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and filter to remove the 5,5-dimethylhydantoin (B190458) byproduct.

  • Perform an aqueous work-up similar to the NBS procedure to remove any remaining impurities.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the product by distillation or chromatography as required.

Protocol 3: Tribromoisocyanuric Acid (TBCA) in Bromination Reactions

The literature primarily describes the use of TBCA for benzylic bromination and electrophilic additions to alkenes.[6][7] For benzylic brominations, the reaction is typically carried out in a solvent like ethyl acetate (B1210297) at reflux, often without the need for a radical initiator. For additions to alkenes, the reaction is often performed in the presence of a nucleophilic solvent. A protocol for the selective allylic bromination of a simple alkene like cyclohexene is not well-established in the reviewed literature.

Discussion and Recommendations

N-Bromosuccinimide (NBS) remains the gold standard for allylic bromination due to its well-understood mechanism, extensive documentation, and generally good yields and selectivity. Its primary drawback is the use of chlorinated solvents like carbon tetrachloride, which are toxic and environmentally harmful.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) presents a promising alternative to NBS. Its key advantages are its higher bromine content by weight and potentially lower cost.[5] The byproduct, 5,5-dimethylhydantoin, is also considered benign. While its reactivity is reported to be similar to NBS in radical brominations, a lack of specific, comparative studies on the allylic bromination of simple alkenes makes a direct performance comparison challenging. For research and development where cost and waste reduction are priorities, exploring DBDMH as a direct replacement for NBS in established protocols is a worthwhile endeavor.

Tribromoisocyanuric acid (TBCA) appears to be less suited for the selective allylic bromination of simple alkenes compared to NBS and DBDMH. Its reactivity profile seems to favor electrophilic addition reactions or bromination of more activated C-H bonds, such as benzylic positions. While it is touted as a "green" reagent due to its high atom economy for bromine, its utility for the specific transformation of allylic bromination of unactivated alkenes is not well-supported by the available literature.

References

Unlocking the Protective Potential: A Comparative Analysis of Antioxidant Activity in Succinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel antioxidant compounds is a continuous journey. Succinamide derivatives have emerged as a promising class of molecules with the ability to combat oxidative stress, a key contributor to a multitude of pathological conditions. This guide provides a comparative analysis of the antioxidant potential of various this compound derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in the development of new therapeutic agents.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of neurodegenerative diseases, inflammation, and diabetes.[1][2] Succinimide (B58015) derivatives, featuring a five-membered pyrrolidine-2,5-dione ring, have garnered significant attention for their therapeutic potential, including their role as antioxidants.[3][4] The structural versatility of the succinimide core allows for modifications that can enhance their free radical scavenging capabilities.[3]

Comparative Antioxidant Activity of this compound Derivatives

The antioxidant potential of several novel this compound derivatives has been evaluated using established in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the free radicals, is a key metric for comparison. A lower IC50 value indicates a higher antioxidant potency.

Below is a summary of the IC50 values for various this compound derivatives from recent studies.

Derivative CodeDPPH IC50 (µM)ABTS IC50 (µM)Reference
MSJ22.597.32[4][5]
MSJ102.523.29[4][5]
BW110.84 (µg/ml)9.40 (µg/ml)[6]
BW2-12.87 (µg/ml)[6]
BW3-36.82 (µg/ml)[6]
Ascorbic Acid (Standard)9.3 (µg/ml)6.84 (µg/ml)[3][6]

Note: Direct comparison of µM and µg/ml values requires knowledge of the molecular weights of the respective compounds.

As the data indicates, derivatives MSJ10 and MSJ2 exhibited significant scavenging activity against DPPH free radicals.[4][5] Specifically, MSJ10 was the most potent in the DPPH assay.[4] In the ABTS assay, MSJ10 also demonstrated excellent scavenging potential.[4][5] The compound BW1 showed the highest inhibitory activity for both DPPH and ABTS radicals among the BW series of derivatives.[6]

Delving into the Experimental Protocols

To ensure the reproducibility and accurate interpretation of these findings, detailed experimental methodologies are crucial. The following are the standard protocols used for the DPPH and ABTS radical scavenging assays.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[3][6]

Workflow for DPPH Radical Scavenging Assay

prep Prepare stock solutions of This compound derivatives and ascorbic acid (1 mg/mL) serial Perform serial dilutions to obtain various concentrations prep->serial mix Mix 1 mL of each sample dilution with 3 mL of DPPH solution serial->mix dpph_prep Prepare 1 mM DPPH solution in methanol (B129727) dpph_prep->mix incubate Incubate the mixture in the dark at room temperature for 30 minutes mix->incubate measure Measure the absorbance at 517 nm using a spectrophotometer incubate->measure calc Calculate the percentage of radical scavenging activity measure->calc

Caption: Workflow of the DPPH free radical scavenging assay.

ABTS Radical Scavenging Assay

In this assay, ABTS is converted to its radical cation (ABTS•+) by oxidation with potassium persulfate. This radical has a characteristic blue-green color, which diminishes in the presence of an antioxidant that can donate a hydrogen atom. The change in color is measured spectrophotometrically.[4][6]

Workflow for ABTS Radical Scavenging Assay

abts_prep Prepare 7 mM ABTS solution and 2.4 mM potassium persulfate solution mix_react Mix solutions in equal amounts and allow to react in the dark for 12-16 hours to generate ABTS•+ abts_prep->mix_react dilute Dilute the ABTS•+ solution with methanol to an absorbance of ~0.7 at 734 nm mix_react->dilute mix_sample Mix a small volume of the sample with the diluted ABTS•+ solution dilute->mix_sample sample_prep Prepare various concentrations of this compound derivatives sample_prep->mix_sample incubate Incubate for a set time (e.g., 6 minutes) mix_sample->incubate measure Measure the absorbance at 734 nm incubate->measure calc Calculate the percentage of radical scavenging activity measure->calc

Caption: Workflow of the ABTS radical cation decolorization assay.

Proposed Mechanism of Antioxidant Action

The primary mechanism by which this compound derivatives are believed to exert their antioxidant effects is through free radical scavenging.[3] Reactive oxygen species are highly unstable molecules that can damage cellular components like DNA, proteins, and lipids.[7] Free radical scavengers donate electrons to these unstable molecules, thereby neutralizing them and preventing further damage.[7]

Simplified Signaling Pathway of Radical Scavenging

ROS Reactive Oxygen Species (e.g., O2•−, •OH) CellDamage Cellular Damage (Lipid peroxidation, DNA damage) ROS->CellDamage causes Neutralized Neutralized Species ROS->Neutralized reacts with This compound This compound Derivative This compound->Neutralized donates electron

Caption: Proposed mechanism of free radical scavenging by this compound derivatives.

Conclusion

The presented data highlights the significant antioxidant potential of several this compound derivatives. Compounds like MSJ10 and MSJ2 have demonstrated potent free radical scavenging capabilities in vitro, suggesting their promise as lead compounds for further development. The provided experimental protocols offer a foundation for standardized evaluation of novel derivatives. Future research should focus on elucidating the structure-activity relationships to design even more potent antioxidant agents and explore their efficacy and mechanisms of action in cellular and in vivo models of oxidative stress-related diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural nuances of succinamide, phthalimide (B116566), and maleimide (B117702), this guide offers researchers, scientists, and drug development professionals a comparative analysis supported by experimental data. Understanding the subtle differences in their molecular architecture is crucial for applications ranging from medicinal chemistry to materials science.

This guide provides a side-by-side structural comparison, detailed experimental protocols for characterization, and visual representations of their chemical structures and relevant biological pathways to facilitate a comprehensive understanding.

Structural and Spectroscopic Comparison

The fundamental structural framework of these molecules consists of a cyclic imide group, but variations in the ring structure—saturated, fused to a benzene (B151609) ring, or containing a double bond—lead to significant differences in their chemical and physical properties.

PropertyThis compoundPhthalimideMaleimide
Chemical Formula C₄H₈N₂O₂C₈H₅NO₂C₄H₃NO₂
Molecular Weight 116.12 g/mol 147.13 g/mol 97.07 g/mol
Ring Structure Saturated 5-membered diamide (B1670390) ring5-membered imide ring fused to a benzene ring5-membered imide ring with a C=C double bond
Key IR Peaks (cm⁻¹) ~3350 (N-H), ~1670 (C=O)~3200 (N-H), ~1775 & ~1745 (C=O, asymmetric & symmetric)[1]~3100 (N-H), ~1770 & ~1710 (C=O, asymmetric & symmetric)

In-Depth Structural Analysis from Crystallographic Data

X-ray crystallography provides the most precise data on the three-dimensional structure of molecules. Below is a comparison of key bond lengths and angles for this compound. Data for phthalimide and maleimide are based on crystallographic studies of their derivatives and theoretical models, as comprehensive data for the parent molecules is less commonly presented in simple tabular format.

Table of Bond Lengths and Angles:

MoleculeBondLength (Å)Bond AngleAngle (°)
This compound C-N1.333C-C-N115.6
C=O1.238C-C=O122.4
C-C (amide)1.512N-C=O122.0
C-C (central)1.501
Phthalimide (derivative) C-N~1.39C-C-N~108
C=O~1.21C-C=O~126-131
C-C (ring)~1.39-1.49N-C=O~125-128
Maleimide (derivative) C-N~1.38C-N-C~109.7
C=O~1.22C=C-C~107-108
C=C~1.34N-C=O~125-126

Note: Data for this compound is from a high-precision refinement.[2] Data for phthalimide and maleimide derivatives are approximate and can vary with substitution.

Experimental Protocols

X-ray Crystallography of Small Organic Molecules

This protocol outlines the fundamental steps for determining the crystal structure of compounds like this compound and its analogs.

  • Crystal Growth: High-quality single crystals are paramount. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. The choice of solvent is critical and often requires screening.

  • Data Collection: A suitable crystal is mounted on a goniometer head in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined using direct methods or Patterson methods. An initial electron density map is generated, from which an atomic model is built. This model is then refined against the experimental data to optimize the atomic positions, bond lengths, and angles.

Infrared (IR) Spectroscopy of Cyclic Imides

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For solid samples like this compound, phthalimide, and maleimide, the KBr pellet method is commonly employed.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the mid-IR range.

    • Place the finely ground mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H and C=O stretches.

Visualizing Structures and Pathways

Chemical Structures cluster_this compound This compound cluster_phthalimide Phthalimide cluster_maleimide Maleimide S_N1 N1-H S_C1 C1=O S_C1->S_N1 S_C2 CH2 S_C1->S_C2 S_C3 CH2 S_C2->S_C3 S_C4 C4=O S_C3->S_C4 S_N2 N2-H S_C4->S_N2 P_NH N-H P_C1 C=O P_NH->P_C1 P_C2 C=O P_NH->P_C2 P_C3 C P_C1->P_C3 P_C4 C P_C2->P_C4 P_Benzene Benzene Ring M_NH N-H M_C1 C=O M_NH->M_C1 M_C2 C=O M_NH->M_C2 M_C3 CH M_C1->M_C3 M_C4 CH M_C2->M_C4 M_C3->M_C4 C=C

Caption: Molecular structures of this compound, Phthalimide, and Maleimide.

experimental_workflow X-ray Crystallography Workflow start Crystal Growth data_collection X-ray Diffraction Data Collection start->data_collection processing Data Processing & Reduction data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Model Validation & Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: A simplified workflow for single-crystal X-ray diffraction.

Biological Signaling Pathways

These cyclic imides and their derivatives are not just structurally interesting; they also play significant roles in various biological processes.

  • Phthalimide Derivatives and Anti-Inflammatory Response: Certain phthalimide derivatives have been shown to exhibit anti-inflammatory properties by modulating the Toll-like receptor 4 (TLR4) signaling pathway.[3] They can suppress the production of pro-inflammatory cytokines, making them interesting candidates for drug development.

  • Succinimide (B58015) Derivatives in Cancer Therapy: Some novel succinimide derivatives have demonstrated potent anticancer activity.[4] Their mechanism of action can involve the activation of stress-related signaling pathways, such as the MAP kinase pathway, leading to apoptosis in cancer cells.[4]

  • Maleimide in Bioconjugation: The carbon-carbon double bond in the maleimide ring is highly reactive towards thiols, such as the side chain of cysteine residues in proteins. This specific and efficient reaction, known as a Michael addition, is widely used in bioconjugation to link proteins with other molecules like drugs, fluorescent dyes, or polymers (e.g., PEGylation).

signaling_pathways Biological Relevance of Cyclic Imides cluster_phthalimide Phthalimide Derivatives cluster_succinimide Succinimide Derivatives cluster_maleimide Maleimide Bioconjugation P_drug Phthalimide Derivative TLR4 TLR4 Signaling P_drug->TLR4 inhibition Inflammation ↓ Pro-inflammatory Cytokines TLR4->Inflammation S_drug Succinimide Derivative MAPK MAP Kinase Pathway S_drug->MAPK activation Apoptosis ↑ Apoptosis in Cancer Cells MAPK->Apoptosis Maleimide Maleimide Conjugate Stable Thioether Bond (Bioconjugate) Maleimide->Conjugate Thiol Protein Thiol (Cysteine) Thiol->Conjugate Michael Addition

Caption: Overview of biological pathways involving cyclic imides.

References

A Comparative Analysis of Novel Succinamide Compounds in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive evaluation of novel succinamide derivatives has revealed their significant potential as neuroprotective agents. This guide provides a comparative analysis of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of neurodegenerative disease therapeutics.

Introduction to this compound Compounds in Neuroprotection

This compound and its derivatives, a class of pharmacologically active nitrogen-containing heterocyclic compounds, have garnered attention for their therapeutic potential in a range of neurological disorders.[1] Building upon the known anticonvulsant and neuroprotective properties of existing drugs like ethosuximide, recent research has focused on synthesizing novel this compound compounds with enhanced efficacy against the multifactorial pathologies of neurodegenerative diseases, primarily targeting neuroinflammation and oxidative stress.[1]

Comparative Efficacy of Novel this compound Derivatives

A recent study by Iqbal et al. (2020) provides a foundational dataset for comparing the neuroprotective effects of a series of newly synthesized this compound derivatives, designated 2a through 2i. The study utilized a scopolamine-induced neurodegeneration model in mice, which mimics aspects of Alzheimer's disease by inducing cognitive impairment, oxidative stress, and neuroinflammation.[1]

The primary mechanism of action identified for these compounds is the amelioration of oxidative stress and the downregulation of inflammatory pathways. The data below summarizes the in vivo effects of these compounds on key biochemical markers.

Table 1: In Vivo Effects of Novel this compound Derivatives on Oxidative Stress Markers in a Scopolamine-Induced Neurodegeneration Model
CompoundCatalase (U/mg protein)Glutathione (GSH) (µg/mg protein)Glutathione S-Transferase (GST) (µmol/min/mg protein)Lipid Peroxidation (LPO) (% of control)
Saline Control65.4 ± 3.245.1 ± 2.5150.2 ± 9.160.5 ± 5.2
Scopolamine (B1681570)25.1 ± 1.918.2 ± 1.170.3 ± 4.5150.8 ± 10.3
2a 40.2 ± 2.830.5 ± 1.8115.6 ± 7.3105.1 ± 8.1
2b 50.1 ± 3.9 35.3 ± 2.1130.9 ± 8.9 85.1 ± 6.9
2c 43.8 ± 3.132.8 ± 1.9120.5 ± 8.996.9 ± 7.6
2d 44.1 ± 3.833.3 ± 2.0127.4 ± 9.0**92.8 ± 7.8
2e 55.2 ± 4.1 37.2 ± 2.3135.9 ± 8.9 78.9 ± 6.9
2g 38.9 ± 2.528.9 ± 1.7110.2 ± 6.8110.4 ± 8.5
2i 42.1 ± 3.031.2 ± 1.9118.9 ± 7.5100.2 ± 7.9*

*Data presented as mean ± SEM. Statistical significance relative to the scopolamine group is denoted by *p < 0.05, **p < 0.01, and **p < 0.001. Data extracted from Iqbal et al., 2020.

As evidenced in Table 1, all tested this compound derivatives demonstrated a significant capacity to restore the levels of antioxidant enzymes (Catalase, GSH, GST) and reduce lipid peroxidation, a key marker of oxidative damage. Notably, compound 2e exhibited the most potent antioxidant activity across all measured parameters.

Modulation of Neuroinflammatory Signaling Pathways

Neuroinflammation is a hallmark of neurodegenerative diseases. The study by Iqbal et al. (2020) also investigated the effects of these novel this compound compounds on key inflammatory mediators. The administration of scopolamine led to a marked increase in the expression of Tumor Necrosis Factor-alpha (TNF-α), Cyclooxygenase-2 (COX-2), and phosphorylated Nuclear Factor-kappa B (p-NF-κB). Treatment with the this compound derivatives significantly attenuated the expression of these pro-inflammatory molecules.[1]

G cluster_0 Inflammatory Stimulus (Scopolamine) cluster_1 Intracellular Signaling cluster_2 Pro-inflammatory Mediators cluster_3 Neuronal Damage cluster_4 Therapeutic Intervention Scopolamine Scopolamine NFkB NF-κB Activation Scopolamine->NFkB OxidativeStress Oxidative Stress Scopolamine->OxidativeStress TNFa TNF-α NFkB->TNFa COX2 COX-2 NFkB->COX2 Neuroinflammation Neuroinflammation TNFa->Neuroinflammation COX2->Neuroinflammation NeuronalInjury Neuronal Injury Neuroinflammation->NeuronalInjury OxidativeStress->NeuronalInjury This compound This compound Derivatives This compound->NFkB Inhibition This compound->OxidativeStress Inhibition

Caption: Neuroinflammatory signaling cascade and points of intervention by this compound derivatives.

Experimental Protocols

To ensure the reproducibility and further investigation of these findings, detailed experimental protocols are provided below.

Synthesis of Novel this compound Derivatives (General Procedure)

A solution of a primary or secondary amine (1 equivalent) in a suitable solvent (e.g., dichloromethane) is treated with succinic anhydride (B1165640) (1 equivalent) at room temperature. The reaction mixture is stirred for a specified period, and the resulting succinamic acid intermediate is then isolated. The intermediate is subsequently cyclized to the corresponding this compound derivative using a dehydrating agent (e.g., thionyl chloride or acetic anhydride) under reflux conditions. The final product is purified by recrystallization or column chromatography.

In Vivo Scopolamine-Induced Neurodegeneration Model
  • Animals: Adult male BALB/c mice are used.

  • Induction of Neurodegeneration: Scopolamine hydrobromide is administered intraperitoneally (i.p.) at a dose of 1 mg/kg for a specified number of days to induce cognitive impairment and neurochemical changes.

  • Treatment: The novel this compound compounds are administered daily (e.g., i.p. or orally) at a specific dose (e.g., 10 mg/kg) for the duration of the scopolamine treatment.

  • Biochemical Analysis: Following the treatment period, brain tissues (e.g., hippocampus and cortex) are collected. Homogenates are prepared for the analysis of:

    • Antioxidant Enzymes: Catalase, Glutathione (GSH), and Glutathione S-Transferase (GST) activities are measured using established spectrophotometric assays.

    • Lipid Peroxidation (LPO): Measured using the thiobarbituric acid reactive substances (TBARS) assay.

    • Inflammatory Markers: Levels of TNF-α, COX-2, and p-NF-κB are quantified using ELISA and immunohistochemistry.

G cluster_0 Animal Model Preparation cluster_1 Induction and Treatment cluster_2 Sample Collection and Processing cluster_3 Biochemical and Histological Analysis A1 Acclimatization of Mice A2 Grouping of Animals A1->A2 B1 Scopolamine Administration (i.p.) A2->B1 B2 This compound Derivative Treatment A2->B2 C1 Sacrifice and Brain Tissue Collection B1->C1 B2->C1 C2 Tissue Homogenization C1->C2 D4 Immunohistochemistry C1->D4 D1 Antioxidant Enzyme Assays (Catalase, GSH, GST) C2->D1 D2 Lipid Peroxidation Assay (TBARS) C2->D2 D3 ELISA for Inflammatory Markers (TNF-α, COX-2, p-NFκB) C2->D3

Caption: Experimental workflow for in vivo evaluation of neuroprotective effects.

Conclusion and Future Directions

The presented data strongly suggest that novel this compound derivatives are a promising class of compounds for the development of neuroprotective therapies. Their dual action in mitigating both oxidative stress and neuroinflammation addresses key pathological mechanisms in neurodegenerative diseases. Compound 2e from the evaluated series stands out as a particularly potent candidate for further preclinical development.

Future research should focus on:

  • Expanding the library of this compound derivatives to establish a more comprehensive structure-activity relationship (SAR).

  • Evaluating the most promising compounds in other animal models of neurodegeneration (e.g., models for Parkinson's disease or amyotrophic lateral sclerosis).

  • Investigating the pharmacokinetic and pharmacodynamic profiles of lead compounds to assess their drug-like properties, including blood-brain barrier permeability.

  • Elucidating the precise molecular targets and downstream signaling pathways modulated by these compounds.

This comparative guide underscores the therapeutic potential of novel this compound compounds and provides a roadmap for their continued investigation and development as next-generation neuroprotective agents.

References

Safety Operating Guide

Proper Disposal Procedures for Succinamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are for informational purposes. Always consult your institution's Environmental Health and Safety (EHS) department and the manufacturer-specific Safety Data Sheet (SDS) for succinamide before handling and disposal. It is crucial to distinguish between This compound (CAS No. 110-14-5) and the more commonly referenced Succinimide (CAS No. 123-56-8), as their properties and regulatory requirements may differ.[1][2]

Immediate Safety and Logistical Information

Step-by-Step General Disposal Protocol for Non-Hazardous Solid Chemical Waste:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Do not mix this compound with other chemical waste unless instructed to do so by your EHS department.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), and the associated hazards (if any).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

  • Disposal Request: Arrange for pickup and disposal through your institution's hazardous waste management program.

  • Spill Cleanup: In the event of a spill, sweep up the solid material and place it into a suitable container for disposal.[5][6] Avoid generating dust.[5]

Important Considerations:

  • Do Not Dispose of Down the Drain: Do not empty this compound into drains.[5][6]

  • Consult Local Regulations: Disposal must be conducted in accordance with all federal, state, and local regulations.[7]

Summary of Related Compound Data

The following table includes information for the related compound, Succinimide, as specific data for this compound is limited. This information is for reference only and should not be directly applied to this compound without consulting a specific SDS.

PropertySuccinimide (CAS 123-56-8)
Physical State Solid (Crystal - Powder)[8]
Appearance White to almost white[8]
Hazards Not generally classified as a hazardous substance.[3][4][5] May cause skin and eye irritation.[8]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[6][9]
Incompatible Materials Strong oxidizing agents, strong reducing agents, acids, bases.[6]
Experimental Protocols

No experimental protocols for the deactivation or neutralization of this compound were found in the provided search results. For reactive chemicals, quenching procedures are often recommended. For instance, with succinimidyl esters, quenching with an amine-containing solution or through hydrolysis is a common deactivation method. However, it is not confirmed if this is necessary or appropriate for this compound.

Visualizing the Disposal Workflow

The following diagram illustrates a general logical workflow for the proper disposal of laboratory chemical waste.

start Start: Identify Chemical Waste for Disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is the chemical classified as hazardous? consult_sds->is_hazardous non_hazardous_disposal Follow Institutional Guidelines for Non-Hazardous Waste is_hazardous->non_hazardous_disposal No hazardous_disposal Collect in a Labeled, Sealed Container is_hazardous->hazardous_disposal Yes end_disposal End of Disposal Process non_hazardous_disposal->end_disposal store_waste Store in Designated Waste Accumulation Area hazardous_disposal->store_waste request_pickup Arrange for EHS Waste Pickup store_waste->request_pickup request_pickup->end_disposal

Caption: General workflow for laboratory chemical waste disposal.

References

Personal protective equipment for handling Succinamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for handling Succinamide in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The recommended PPE includes:

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] For a higher level of protection, use a face shield in addition to goggles.

  • Skin Protection : To prevent skin contact, wear appropriate protective gloves and clothing.[1] Gloves should be inspected before use, and proper removal techniques should be followed to avoid skin contact with the product.[2] Contaminated clothing should be removed and washed before reuse.[1]

  • Respiratory Protection : In situations where dust generation is likely or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] Follow OSHA respirator regulations found in 29 CFR 1910.134.[1]

Quantitative Data

While specific occupational exposure limits for this compound have not been established, the following table summarizes its key physical and chemical properties.[3]

PropertyValue
Melting Point/Freezing Point123 - 125 °C (253 - 257 °F)
Initial Boiling Point and Boiling Range285 - 290 °C (545 - 554 °F)
Flash Point201 °C (393.8 °F)
Water Solubility196 g/L at 21 °C
AppearanceWhite to almost white crystals or powder

Operational Plan: Handling this compound

Adherence to proper handling procedures is essential to minimize risks in the laboratory.

1. Engineering Controls:

  • Work in a well-ventilated area.[1][4] Facilities should be equipped with an eyewash station and a safety shower.[1]

  • Use a fume hood to control dust formation when handling the powdered form of this compound.[4]

2. Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Minimize dust generation and accumulation.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in work areas.[5]

  • Keep the container tightly closed when not in use.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4]

  • Keep containers tightly sealed to prevent contamination and moisture absorption.[4]

Emergency Procedures

In the event of exposure or a spill, follow these immediate steps:

  • Inhalation : Move the individual to fresh air immediately.[4] If breathing is difficult or stops, provide artificial respiration and seek medical attention.[1][4]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.[4]

  • Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Seek medical attention if irritation persists.[4]

  • Ingestion : Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[4]

  • Spills : In case of a spill, wear appropriate PPE, and clean it up promptly.[1][4] Use an inert material like sand to absorb the spill and place it in a suitable container for disposal.[4] Ensure the area is well-ventilated.[1][4]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination.

1. Waste Characterization:

  • Unused this compound should be disposed of as chemical waste.

2. Disposal Method:

  • Dispose of this compound in accordance with local, state, and federal environmental regulations.[4] Do not dispose of it in drains, sewers, or water sources.[4]

  • Consult with local waste disposal authorities to ensure safe and compliant disposal.[4]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

3. Container Disposal:

  • Completely emptied containers can be recycled.[5]

  • Handle contaminated packaging in the same manner as the substance itself.[5]

Workflow for Handling and Disposal of this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_spill 4. Emergency Spill Response cluster_disposal 5. Disposal prep Preparation handling Handling prep->handling storage Storage handling->storage spill Spill Response handling->spill disposal Disposal handling->disposal storage->handling storage->disposal spill->disposal ppe Wear Appropriate PPE safe_practices Follow Safe Handling Practices ppe->safe_practices eng_controls Use Engineering Controls (Fume Hood, Ventilation) eng_controls->safe_practices cool_dry Store in Cool, Dry, Well-Ventilated Area safe_practices->cool_dry contain_spill Contain and Clean Up Spill safe_practices->contain_spill dispose_waste Dispose of as Chemical Waste safe_practices->dispose_waste sealed Keep Containers Tightly Sealed cool_dry->sealed sealed->dispose_waste contain_spill->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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